molecular formula C20H30N2O2 B1324342 Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate CAS No. 236406-46-5

Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate

Cat. No.: B1324342
CAS No.: 236406-46-5
M. Wt: 330.5 g/mol
InChI Key: ZHDQSHASPMOJOI-UHFFFAOYSA-N
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Description

Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate is a useful research compound. Its molecular formula is C20H30N2O2 and its molecular weight is 330.5 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-19(2,3)24-18(23)22-12-7-10-20(16-22)11-13-21(15-20)14-17-8-5-4-6-9-17/h4-6,8-9H,7,10-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDQSHASPMOJOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80632520
Record name tert-Butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate
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Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

236406-46-5
Record name 1,1-Dimethylethyl 2-(phenylmethyl)-2,7-diazaspiro[4.5]decane-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=236406-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. The unique three-dimensional and rigid structure of the diazaspiro[4.5]decane core makes it a valuable scaffold for the development of novel therapeutics. This document consolidates available information on its chemical and physical properties, safety and handling, and its critical role in drug discovery. While a specific, publicly available, detailed synthesis protocol and complete spectral data remain elusive, this guide offers insights into general synthetic strategies and the compound's potential applications, serving as a vital resource for researchers in the field.

Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery

In the realm of medicinal chemistry, the quest for novel molecular architectures that can effectively interact with biological targets is perpetual. Spirocyclic compounds, characterized by two rings sharing a single carbon atom, have emerged as particularly valuable scaffolds.[1] Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over more flexible linear or monocyclic structures. This rigidity can reduce the entropic penalty upon binding to a target protein, potentially leading to enhanced binding affinity and selectivity.[2]

The 2,7-diazaspiro[4.5]decane framework, a key structural motif, is increasingly utilized as a bioisostere for more common structures like piperazine. By constraining the molecule into a more defined spatial arrangement, researchers can fine-tune its interaction with biological targets, leading to improved potency and a more desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. This compound is a key derivative of this scaffold, offering two distinct nitrogen atoms that can be selectively functionalized for the construction of diverse chemical libraries.

Molecular and Physicochemical Properties

This compound is a bifunctional molecule featuring a protected secondary amine (Boc-protected) and a benzylated tertiary amine within a spirocyclic framework.

PropertyValueSource
CAS Number 236406-46-5[3]
Molecular Formula C₂₀H₃₀N₂O₂[3]
Molecular Weight 330.47 g/mol [3]
Boiling Point Not available
Storage Store at 2-8°C[3]

Synthesis Strategies: A General Overview

While a specific, detailed experimental protocol for the synthesis of this compound (CAS 236406-46-5) is not available in peer-reviewed journals, the synthesis of related diazaspiro[4.5]decane scaffolds has been described in the patent literature. These methods generally involve multi-step sequences.

A plausible synthetic approach, based on related patent literature for similar structures, would likely involve the initial construction of a suitable piperidine or pyrrolidine precursor, followed by the formation of the spirocyclic core. The two nitrogen atoms would then be differentially protected and functionalized. For instance, one nitrogen could be protected with a Boc group, while the other is subjected to reductive amination with benzaldehyde to introduce the benzyl group.

Note to Researchers: The development of a robust and scalable synthesis for this and related diazaspiro compounds is an area of active interest. Researchers should consult specialized chemical synthesis suppliers or consider custom synthesis for obtaining this compound.

Spectroscopic Characterization

A complete set of spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for this compound is not publicly available. However, commercial suppliers of this compound often provide such data upon request.

Expected Spectroscopic Features:

  • ¹H NMR: Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), the benzyl protons (aromatic multiplet, ~7.2-7.4 ppm, and a benzylic singlet, ~3.5 ppm), and a series of complex multiplets for the diastereotopic protons of the two rings of the spiro-scaffold.

  • ¹³C NMR: Resonances for the carbonyl carbon of the Boc group (~155 ppm), aromatic carbons of the benzyl group (~127-138 ppm), the quaternary spiro-carbon, and the various aliphatic carbons of the piperidine and pyrrolidine rings.

  • Mass Spectrometry (ESI-MS): An [M+H]⁺ ion at approximately 331.24 m/z.

Applications in Medicinal Chemistry

The 2,7-diazaspiro[4.5]decane scaffold is a "privileged" structure in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets. The rigid, three-dimensional nature of this scaffold makes it an excellent building block for creating libraries of compounds for screening against various therapeutic targets.

Derivatives of the 2,8-diazaspiro[4.5]decan-1-one scaffold, a closely related structure, have been investigated as potent inhibitors of the Receptor-Interacting Protein Kinase 1 (RIPK1), which is implicated in inflammatory diseases.[4] Additionally, other derivatives have been explored as dual TYK2/JAK1 inhibitors for the treatment of inflammatory bowel disease and as potential antifungal agents by inhibiting chitin synthase.[5][6]

This compound serves as a key intermediate in the synthesis of more complex molecules. The Boc-protected nitrogen can be deprotected under acidic conditions, allowing for further functionalization, while the benzyl group can be removed via hydrogenolysis. This differential reactivity allows for the selective elaboration of the molecule at two different points, making it a versatile tool for building combinatorial libraries.

Workflow for Utilizing the Scaffold in Drug Discovery:

Caption: General workflow for the differential functionalization of the diazaspiro scaffold.

Safety and Handling

Based on available safety data sheets for related compounds, this compound should be handled with care in a well-ventilated laboratory setting.

GHS Hazard Statements (based on related compounds):

  • H302: Harmful if swallowed.[7]

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.

  • For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its rigid, three-dimensional structure provides a unique platform for the design of novel therapeutic agents with potentially improved pharmacological properties. While detailed synthetic and spectroscopic data are not widely available in the public domain, the foundational knowledge of its properties and applications presented in this guide should empower researchers to effectively utilize this promising scaffold in their drug discovery endeavors. The continued exploration of synthetic routes to this and related spirocyclic systems will undoubtedly open new avenues for the development of next-generation therapeutics.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686.
  • Li, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172.
  • Li, C., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669.
  • Eureka | Patsnap. (n.d.). Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. Retrieved from [Link]

  • PubChem. (n.d.). 7-(4-Methyl-2-pyridinyl)-2,7-diazaspiro[4.5]decane. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2020). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate.
  • Google Patents. (n.d.). Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Google Patents. (n.d.). Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • PubChemLite. (n.d.). Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate (C13H24N2O2). Retrieved from [Link]

  • NIST. (n.d.). 7,9-Di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione. NIST WebBook. Retrieved from [Link]

  • Chemsigma. (n.d.). tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate [1245649-93-7]. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsigma. (n.d.). tert-butyl 3-amino-3-ethylpiperidine-1-carboxylate [1158759-09-1]. Retrieved from [Link]

Sources

A Technical Guide to Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. Diazaspirocycles are increasingly sought after for their rigid, three-dimensional architectures, which offer novel vectors for exploring chemical space and enhancing interactions with biological targets. This document details a robust and efficient synthetic route to the title compound, focusing on the strategic application of reductive amination. Furthermore, it outlines the essential analytical techniques for structural confirmation and discusses the scaffold's utility as a versatile building block for creating diverse chemical libraries. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds in their discovery programs.

Introduction: The Strategic Value of Diazaspiro[4.5]decane Scaffolds

Spirocyclic compounds, characterized by two rings connected through a single tetrahedral carbon atom, are prevalent in numerous natural products and pharmacologically active molecules.[1] Their inherent three-dimensionality and conformational rigidity distinguish them from traditional flat aromatic structures, often leading to improved target affinity, selectivity, and pharmacokinetic properties. Within this class, diazaspiroalkanes such as the 2,7-diazaspiro[4.5]decane core represent a privileged scaffold, providing multiple points for chemical diversification in a well-defined spatial arrangement.

The subject of this guide, This compound (CAS Number: 236406-46-5), is a functionally elaborated derivative designed for immediate utility in synthetic programs.[2] Its structure incorporates three key features:

  • A rigid diazaspiro[4.5]decane framework.

  • A benzyl group at the N2 position, a common motif in pharmacophores that can engage in hydrophobic and π-stacking interactions.

  • An acid-labile tert-butoxycarbonyl (Boc) protecting group at the N7 position, which masks one of the two nitrogen atoms, enabling selective sequential functionalization. This strategic protection is crucial for controlled, stepwise library development.

The presence of similar diazaspiro cores in potent bioactive agents, such as broad-spectrum antimycobacterial compounds, underscores the therapeutic potential of this molecular architecture.[3] This guide provides the foundational knowledge for synthesizing and utilizing this high-value chemical building block.

Molecular Structure and Physicochemical Properties

The unambiguous identification of a chemical entity begins with its structural and physical data. The properties for this compound are summarized below.

Chemical structure of this compound

Table 1: Physicochemical Properties

PropertyValue
CAS Number 236406-46-5[2]
Molecular Formula C₂₀H₃₀N₂O₂
Molecular Weight 330.47 g/mol
IUPAC Name This compound
Appearance Typically an off-white to yellow solid or oil
Boiling Point ~468.9 °C at 760 mmHg (Predicted)
Density ~1.07 g/cm³ (Predicted)

Synthetic Strategy and Methodology

The synthesis of asymmetrically substituted diamines often presents significant challenges related to selectivity. Direct functionalization of the parent 2,7-diazaspiro[4.5]decane would likely yield a complex mixture of mono- and di-substituted products. Therefore, a more robust and logical strategy involves a stepwise approach starting from a selectively mono-protected precursor.

Strategic Rationale: The Power of Orthogonal Protection

The chosen synthetic route leverages the commercially available precursor, tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate.[4] This starting material possesses a free secondary amine at the N2 position and a Boc-protected amine at N7. This orthogonality is the cornerstone of the strategy, as it directs the subsequent benzylation reaction exclusively to the N2 position.

The key transformation is the introduction of the benzyl group. While direct alkylation with a benzyl halide is possible, reductive amination is the superior method in this context.

Causality Behind Experimental Choice: Reductive amination is preferred over direct alkylation for several reasons:

  • Selectivity: It avoids the common side reaction of over-alkylation, where the newly formed tertiary amine could be further alkylated to form a quaternary ammonium salt.

  • Milder Conditions: The reaction typically proceeds under mild, neutral, or slightly acidic conditions, preserving the acid-sensitive Boc protecting group.

  • High Efficiency: Modern reductive amination protocols, often performed as a one-pot procedure, are known for their high yields and operational simplicity, making them highly valuable in pharmaceutical synthesis.[5][6]

Synthetic Workflow Diagram

The overall transformation is a one-pot reaction involving the formation of an intermediate iminium ion from the precursor amine and benzaldehyde, followed by in-situ reduction.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_intermediate Key Intermediate cluster_product Final Product A tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate I Iminium Ion Intermediate (formed in situ) A->I [1] Condensation B Benzaldehyde B->I C Sodium Triacetoxyborohydride (STAB) C->I D Solvent (e.g., DCE, DCM) D->I P This compound I->P [2] Reduction

Caption: Synthetic workflow for N-benzylation via reductive amination.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for reductive amination.[7][8]

  • Reaction Setup: To a solution of tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1 M), add benzaldehyde (1.1 eq).

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate iminium species. A mild acid catalyst, such as acetic acid (0.1 eq), can be added to facilitate this step, though it is often not necessary.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

    • Self-Validating System: NaBH(OAc)₃ is a mild and selective reducing agent that will reduce the iminium ion much faster than the starting aldehyde, preventing the formation of benzyl alcohol as a major byproduct. Its use ensures the reaction's high fidelity.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure title compound.

Structural Elucidation and Characterization

Confirmation of the final structure is achieved through a combination of standard spectroscopic techniques. The expected data provides a benchmark for validating a successful synthesis.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR ~7.2-7.4 ppm: Multiplet, 5H (Aromatic protons of benzyl group).~3.5 ppm: Singlet, 2H (Benzylic -CH₂- protons).~3.4 ppm: Broad multiplet, 4H (Protons on piperidine ring adjacent to N7).~2.5-2.8 ppm: Multiplets, 4H (Protons on pyrrolidine ring adjacent to N2).~1.5-1.8 ppm: Multiplets, 4H (Aliphatic protons on piperidine ring).~1.45 ppm: Singlet, 9H (tert-butyl protons of Boc group).
¹³C NMR ~154 ppm: Carbonyl carbon of Boc group.~138 ppm: Quaternary aromatic carbon of benzyl group.~127-129 ppm: Aromatic -CH- carbons of benzyl group.~80 ppm: Quaternary carbon of Boc group.~65 ppm: Spirocyclic quaternary carbon.~60 ppm: Benzylic -CH₂- carbon.~50-55 ppm: Aliphatic carbons adjacent to nitrogen atoms.~30-40 ppm: Other aliphatic ring carbons.~28.5 ppm: Methyl carbons of Boc group.
Mass Spec (ESI+) Expected m/z: 331.24 [M+H]⁺

Applications in Drug Discovery and Chemical Biology

This compound is not an end-product but rather a versatile platform for further chemical exploration.

  • Scaffold for Library Synthesis: The true value of this molecule lies in the Boc-protected N7 amine. Following N-benzylation at the N2 position, the Boc group can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal a free secondary amine at N7. This newly liberated amine serves as a handle for a second round of diversification, allowing for the synthesis of large libraries of disubstituted 2,7-diazaspiro[4.5]decanes.

  • Access to Novel Chemical Space: The rigid spirocyclic core holds appended substituents in precise three-dimensional orientations. This pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.

  • Bioisosteric Replacement: The diazaspiro[4.5]decane core can serve as a bioisostere for other common ring systems, such as piperazine or piperidine, offering a novel and more rigid 3D alternative that may improve drug-like properties.

  • Inspiration from Related Scaffolds: Research into related structures, such as 2-benzyl-2,7-diazaspiro[3.5]nonanes, has identified potent inhibitors of the DprE1 enzyme in Mycobacterium tuberculosis.[3] This suggests that the 2,7-diazaspiro[4.5]decane scaffold could be a promising starting point for developing novel anti-infective or other therapeutic agents.

Conclusion

This compound is a strategically designed chemical scaffold that offers significant advantages for modern drug discovery programs. Its synthesis via a robust and selective reductive amination pathway is efficient and scalable. The molecule's orthogonally protected nitrogens and rigid three-dimensional structure make it an exceptionally valuable building block for generating diverse chemical libraries aimed at complex biological targets. This guide provides the essential technical knowledge for researchers to synthesize, characterize, and effectively deploy this scaffold in the pursuit of novel therapeutics.

References

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  • This compound | 236406-46-5. ChemicalBook.

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. ResearchGate.

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  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc.

  • tert-butyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2-carboxylate. Echemi.

  • Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate. PubChem.

  • tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate. Sigma-Aldrich.

  • MRT - Mono-Boc-Protection of Diamines. Sigma-Aldrich.

  • Selective mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Michael Pittelkow Research Group.

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI.

  • Selected strategies for the construction of 7‐azaspiro[4.5]decanes. ResearchGate.

  • Synthesis of 2‐thia‐1,8‐diazaspiro[4.5]decane 2,2‐dioxide. ResearchGate.

  • 2,6-Diazaspiro[3.3]heptanes - Supporting Information. Organic Syntheses.

  • tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate. BLDpharm.

  • tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate. Sigma-Aldrich.

  • Reductive Amination | Synthesis of Amines. YouTube.

  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed.

  • Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF. ResearchGate.

  • (PDF) Selective Mono‐BOC Protection of Diamines. ResearchGate.

  • Reductive Amination & Amide Synthesis (IOC 40). YouTube.

  • tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate. Echemi.

  • CAS 1245649-93-7 tert-Butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate. BOC Sciences.

  • 22.4e Synthesis of Amines Reductive Amination. YouTube.

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate.

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. PubMed.

  • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. PubChem.

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An In-Depth Technical Guide to the Synthesis of tert-Butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate, a valuable scaffold in medicinal chemistry. The synthesis of this complex molecule necessitates a multi-step approach, beginning with the construction of the core 2,7-diazaspiro[4.5]decane framework, followed by the strategic and regioselective introduction of the benzyl and tert-butoxycarbonyl (Boc) protecting groups. This document will delve into the rationale behind the chosen synthetic strategy, detailing the key reactions, and providing insights into the experimental considerations critical for successful execution.

Introduction: The Significance of the 2,7-Diazaspiro[4.5]decane Scaffold

Spirocyclic systems, particularly those incorporating nitrogen atoms, are of significant interest in drug discovery. The rigid, three-dimensional nature of the 2,7-diazaspiro[4.5]decane scaffold offers a unique conformational constraint that can lead to enhanced binding affinity and selectivity for biological targets. The presence of two distinct nitrogen atoms allows for diverse functionalization, enabling the exploration of a wide chemical space to optimize pharmacokinetic and pharmacodynamic properties. The title compound, with its specific N-benzyl and N-Boc protecting groups, serves as a key intermediate for the synthesis of a variety of more complex molecules for biological screening.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule suggests a pathway that hinges on the sequential functionalization of a central 2,7-diazaspiro[4.5]decane core. The primary challenge in this synthesis is the regioselective introduction of the benzyl and Boc groups onto the two non-equivalent nitrogen atoms.

Retrosynthesis Target This compound Intermediate1 2-Benzyl-2,7-diazaspiro[4.5]decane Target->Intermediate1 N-Boc Protection Intermediate2 tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate Target->Intermediate2 N-Benzylation Core 2,7-Diazaspiro[4.5]decane Intermediate1->Core N-Benzylation Intermediate2->Core N-Boc Protection Precursors Piperidine & Pyrrolidine Precursors Core->Precursors Spirocyclization

Caption: Retrosynthetic analysis of the target compound.

The relative nucleophilicity of the N2 (pyrrolidine) and N7 (piperidine) nitrogens will dictate the order of the functionalization steps. Generally, the nitrogen in the five-membered pyrrolidine ring is expected to be more nucleophilic than the nitrogen in the six-membered piperidine ring. This difference in reactivity can be exploited for selective functionalization. Therefore, a plausible forward synthesis would involve the initial selective N-benzylation at the more nucleophilic N2 position, followed by the N-Boc protection of the N7 position.

Synthesis of the 2,7-Diazaspiro[4.5]decane Core

The construction of the 2,7-diazaspiro[4.5]decane core is the foundational stage of this synthesis. Several methods have been reported for the synthesis of diazaspiro[4.5]decane scaffolds, often involving multi-step sequences. One common approach involves the use of a Dieckmann condensation or a related cyclization strategy.

A plausible route begins with commercially available starting materials to construct a suitable precursor for spirocyclization. For instance, a domino reaction strategy has been developed to synthesize diazaspiro[4.5]decane compounds through intermolecular and subsequent coupling reduction of linear yne-en-ynes.[1] Another approach involves the diastereoselective intramolecular spirocyclization via C(sp³)-H bond functionalization to yield 2,7-diazaspiro[4.5]decane-1,3-diones, which can then be reduced to the core diamine.

Conceptual Experimental Workflow for 2,7-Diazaspiro[4.5]decane Synthesis:

Core_Synthesis Start Piperidone & Pyrrolidine Precursors Step1 Condensation/Coupling Reaction Start->Step1 Step2 Cyclization Step1->Step2 Step3 Reduction/Deprotection Step2->Step3 Product 2,7-Diazaspiro[4.5]decane Step3->Product

Caption: Conceptual workflow for the synthesis of the 2,7-diazaspiro[4.5]decane core.

Regioselective N-Benzylation

With the 2,7-diazaspiro[4.5]decane core in hand, the next critical step is the selective introduction of the benzyl group. As previously mentioned, the pyrrolidine nitrogen (N2) is anticipated to be the more nucleophilic center.

Causality of Reagent Choice:

  • Benzyl Halide: Benzyl bromide or benzyl chloride are common and effective electrophiles for this transformation.

  • Base: A non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA), is crucial to neutralize the hydrohalic acid formed during the reaction without competing in the alkylation.

  • Solvent: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is typically used to facilitate the reaction.

Experimental Protocol: Selective N-Benzylation

  • To a solution of 2,7-diazaspiro[4.5]decane (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (1.5 eq.).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.0-1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-benzyl-2,7-diazaspiro[4.5]decane.

N-Boc Protection

The final step in the synthesis of the target molecule is the protection of the remaining secondary amine (N7) with a tert-butoxycarbonyl (Boc) group. This is a standard and robust reaction in organic synthesis.

Causality of Reagent Choice:

  • Di-tert-butyl dicarbonate (Boc)₂O: This is the most common and efficient reagent for introducing the Boc protecting group.

  • Base: A mild base such as triethylamine (TEA) or sodium bicarbonate is used to facilitate the reaction.

  • Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are suitable for this reaction.

Experimental Protocol: N-Boc Protection

  • Dissolve 2-benzyl-2,7-diazaspiro[4.5]decane (1.0 eq.) in dichloromethane.

  • Add triethylamine (1.2 eq.) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq.) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final product, this compound.

Overall Synthetic Pathway

The complete synthetic pathway is summarized in the following diagram:

Overall_Synthesis Start Piperidone & Pyrrolidine Precursors Core 2,7-Diazaspiro[4.5]decane Start->Core Spirocyclization Intermediate 2-Benzyl-2,7-diazaspiro[4.5]decane Core->Intermediate BnBr, K₂CO₃, ACN Target This compound Intermediate->Target (Boc)₂O, TEA, DCM

Caption: Overall synthetic pathway for the target compound.

Characterization and Data

The structural confirmation of the final product and key intermediates would be achieved through standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Key Signals (CDCl₃, δ ppm)Expected ¹³C NMR Key Signals (CDCl₃, δ ppm)
2,7-Diazaspiro[4.5]decaneC₈H₁₆N₂140.23Signals for aliphatic protons on the pyrrolidine and piperidine rings.Signals corresponding to the spiro carbon and other aliphatic carbons.
2-Benzyl-2,7-diazaspiro[4.5]decaneC₁₅H₂₂N₂230.35Aromatic protons of the benzyl group (~7.2-7.4 ppm), a singlet for the benzylic CH₂ (~3.5 ppm), and aliphatic protons.Aromatic carbons, the benzylic carbon, and aliphatic carbons.
This compoundC₂₀H₃₀N₂O₂346.47Aromatic protons (~7.2-7.4 ppm), benzylic CH₂ singlet (~3.5 ppm), a singlet for the tert-butyl group (~1.4 ppm), and complex aliphatic proton signals.Aromatic carbons, benzylic carbon, carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and aliphatic carbons.[2]

Note: The exact chemical shifts may vary depending on the solvent and other experimental conditions.

Conclusion

The synthesis of this compound is a challenging yet achievable multi-step process. The key to a successful synthesis lies in the efficient construction of the diazaspiro[4.5]decane core and the strategic, regioselective functionalization of the two nitrogen atoms. The pathway outlined in this guide, which leverages the inherent difference in nucleophilicity between the two nitrogens, represents a logical and scientifically sound approach. This versatile intermediate opens the door to the creation of diverse libraries of spirocyclic compounds for evaluation as potential therapeutic agents.

References

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). Retrieved from [Link]

  • Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • Li, L., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356-5359. [Link]

  • Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Craig, J. C., & Young, R. J. (n.d.). 1-Benzylpiperazine. Organic Syntheses Procedure. Retrieved from [Link]

  • Functionalization of Diamine-Appended MOF-Based Adsorbents by Ring Opening of Epoxide: Long-Term Stability and CO2 Recyclability under Humid Conditions. (n.d.). Retrieved from [Link]

  • N-Heterocyclic Carbene-Supported Nickel-Catalyzed Selective (Un)Symmetrical N-Alkylation of Aromatic Diamines with Alcohols. (2023). The Journal of Organic Chemistry. [Link]

  • tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • 2,6-Diazaspiro[3.3]heptanes - Supporting Information. (n.d.). Retrieved from [Link]

  • tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. (2022). PMC - NIH. [Link]

  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. (n.d.). NIH. [Link]

  • Iridium-catalyzed N-alkylation of diamines with glycerol. (n.d.). ResearchGate. Retrieved from [Link]

  • Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • tert-Butyl-2,7-diazaspiro[4.5]decan-2-carboxylate. (2024). ChemBK. Retrieved from [Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. (2022). PubMed. [Link]

  • Theoretical study of nucleophilic substitution at two-coordinate sulfur. (2001). PubMed. [Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. (2022). White Rose Research Online. [Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. (2022). ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.

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A Technical Guide to the Strategic Application of tert-Butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: tert-Butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate is not an active pharmaceutical ingredient but rather a sophisticated, strategically designed synthetic intermediate. Its value lies in the rigid, three-dimensional 2,7-diazaspiro[4.5]decane core, a "privileged scaffold" that serves as a foundational structure for a diverse range of pharmacologically active agents. This guide elucidates the role of this intermediate, detailing its synthetic utility and exploring the mechanisms of action of the final active compounds derived from it. We will dissect how the deliberate placement of orthogonal protecting groups—the acid-labile tert-butyloxycarbonyl (Boc) group and the readily cleavable benzyl (Bn) group—provides medicinal chemists with precise control over molecular elaboration, enabling the exploration of vast chemical space and the targeted design of novel therapeutics.

Introduction: The "Privileged Scaffold" Concept

In modern drug discovery, the concept of a "privileged scaffold" is paramount. It refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets through modular modification. The 2,7-diazaspiro[4.5]decane core is an exemplary privileged scaffold. Its rigid, spirocyclic nature presents substituents in well-defined three-dimensional vectors, which is crucial for optimizing interactions with the complex surfaces of biological targets like G-protein coupled receptors (GPCRs) and enzymes.[1]

The subject of this guide, this compound, is a highly valuable building block for leveraging this scaffold.[2][3] It is not designed for direct biological activity. Instead, its "mechanism of action" is one of chemical reactivity and synthetic versatility. The molecule features two nitrogen atoms at positions 2 and 7, each masked with a distinct protecting group. This strategic protection is the key to its utility.

Position Protecting Group Deprotection Condition Purpose
N7 tert-Butoxycarbonyl (Boc)Acidic (e.g., TFA, HCl)Allows selective functionalization at N2 while N7 is protected, then subsequent deprotection for modification at N7.[4]
N2 Benzyl (Bn)Hydrogenolysis (e.g., H₂, Pd/C)Allows selective functionalization at N7 while N2 is protected, then subsequent deprotection for modification at N2.

This orthogonal protection scheme allows chemists to selectively unmask and modify each nitrogen atom independently, creating a library of diverse compounds from a single, common intermediate.

Synthetic Utility: A Step-by-Step Elucidation

The core value of this intermediate is realized through sequential deprotection and functionalization. Understanding this workflow is critical to appreciating its role in drug development.

Workflow: Selective Functionalization

A typical synthetic campaign involves leveraging the differential lability of the Boc and Benzyl groups. The choice of which group to remove first is dictated by the synthetic strategy and the desired final compound.

G cluster_0 Synthetic Pathways from the Intermediate cluster_1 Pathway A: N7 Functionalization cluster_2 Pathway B: N2 Functionalization A tert-Butyl 2-benzyl-2,7- diazaspiro[4.5]decane-7-carboxylate B Step 1A: Debenzylation (H₂, Pd/C) A->B H Step 1B: Boc Deprotection (TFA or HCl) A->H C Intermediate A: Boc-protected amine at N7 B->C D Step 2A: N2 Functionalization (e.g., Acylation, Reductive Amination) C->D E Intermediate B: N2-functionalized, N7-Boc protected D->E F Step 3A: Boc Deprotection (TFA or HCl) E->F G Final Derivative A: Functionalized at N2 F->G I Intermediate C: Benzyl-protected amine at N2 H->I J Step 2B: N7 Functionalization (e.g., Sulfonylation, Alkylation) I->J K Intermediate D: N7-functionalized, N2-Benzyl protected J->K L Step 3B: Debenzylation (H₂, Pd/C) K->L M Final Derivative B: Functionalized at N7 L->M cluster_pathway NK1 Receptor Signaling Pathway SP Substance P (Ligand) NK1R NK1 Receptor (GPCR) SP->NK1R Binds & Activates Antagonist Diazaspiro[4.5]decane Derivative (Antagonist) Antagonist->Block Blocks Gq Gαq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Response Cellular Response (e.g., Neuronal Excitability, Inflammation) DAG->Response Ca->Response

Sources

The 2,7-Diazaspiro[4.5]decane Scaffold: A Versatile Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Potential of tert-Butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate and its Derivatives

Authored by: A Senior Application Scientist

Abstract

The quest for novel therapeutic agents with improved efficacy and safety profiles has led medicinal chemists to explore complex three-dimensional molecular architectures. Among these, spirocyclic scaffolds have garnered significant attention due to their ability to provide precise spatial orientation of functional groups, leading to enhanced target specificity and improved physicochemical properties. This technical guide delves into the burgeoning biological significance of the 2,7-diazaspiro[4.5]decane core, with a particular focus on the synthetic intermediate, this compound. While direct biological activity of this specific intermediate is not extensively documented, its role as a pivotal building block for a diverse range of biologically active molecules underscores its importance in contemporary drug discovery. We will explore the derivatization of this scaffold and the resulting pharmacological activities, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry

Traditional drug discovery has often relied on planar, aromatic structures. However, the limitations of such two-dimensional scaffolds, including potential off-target effects and poor solubility, have prompted a shift towards more complex, three-dimensional molecules. Spirocycles, which contain two rings connected by a single common atom, offer a rigid yet conformationally defined framework. This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The 2,7-diazaspiro[4.5]decane system, in particular, presents a unique combination of a piperidine and a pyrrolidine ring, offering multiple points for chemical modification and the introduction of diverse pharmacophoric elements.

The subject of this guide, this compound, is a key intermediate that provides a protected and readily functionalizable 2,7-diazaspiro[4.5]decane core. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective manipulation of the other nitrogen, while the benzyl group offers a handle for further diversification or can be a pharmacophoric feature itself.

The 2,7-Diazaspiro[4.5]decane Core: A Gateway to Diverse Biological Activities

While this compound is primarily a synthetic intermediate, the broader class of 2,7-diazaspiro[4.5]decane derivatives has shown significant promise in a variety of therapeutic areas. The strategic placement of the two nitrogen atoms within the spirocyclic framework allows for the creation of molecules that can interact with a wide range of biological targets.

Anticancer Applications: Targeting Oncogenic Drivers

Oncogenic mutations, such as those in the KRAS gene, are notoriously difficult to target. However, recent research has highlighted the potential of diazaspirodecane derivatives as potent inhibitors of KRAS-G12D, a common mutation in many cancers.[1] These compounds are being investigated for their ability to bind to the active site of the mutated protein with high affinity and selectivity, offering a potential new avenue for treating KRAS-driven tumors.[1]

Modulation of Inflammatory Pathways

Chronic inflammation is a hallmark of numerous diseases. The Janus kinase (JAK) family of enzymes plays a crucial role in cytokine signaling, which drives inflammatory responses. Derivatives of the 2,8-diazaspiro[4.5]decan-1-one scaffold have been identified as potent and selective dual inhibitors of TYK2 and JAK1, two key members of the JAK family.[2] One such derivative, compound 48, demonstrated excellent potency and metabolic stability, along with significant anti-inflammatory effects in a preclinical model of ulcerative colitis.[2]

Another key pathway in inflammation and cell death is necroptosis, which is mediated by receptor-interacting protein kinase 1 (RIPK1). Structural optimization of a hit compound from a virtual screen led to the discovery of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors.[3][4] These compounds showed a significant anti-necroptotic effect in cellular models, highlighting their therapeutic potential in inflammatory diseases.[3][4]

Antimycobacterial Activity

The fight against tuberculosis and other mycobacterial infections is hampered by the rise of drug-resistant strains. Benzothiazinones are a class of potent inhibitors of the mycobacterial enzyme DprE1. However, their efficacy against non-tuberculous mycobacteria (NTM) is limited. Interestingly, the incorporation of a 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold (a related spirocyclic system) led to the discovery of compounds with broad-spectrum activity against both M. tuberculosis and NTM strains.[5] This suggests that the diazaspiroalkane core can be utilized to overcome existing drug resistance mechanisms.

Synthetic Strategies and Key Intermediates

The synthesis of biologically active diazaspiro[4.5]decane derivatives relies on the efficient construction of the core scaffold. This compound serves as a valuable starting material, allowing for the introduction of various functional groups. The synthesis of such intermediates often involves multi-step sequences that require careful control of reaction conditions.

A general synthetic approach to related diazaspiro compounds is outlined in the workflow below. The synthesis of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate, for instance, has been achieved using diethyl malonate as a starting material through a series of cyclization, hydrolysis, acylation, and reduction reactions.[6][7]

G cluster_synthesis General Synthetic Workflow Start Starting Materials (e.g., Diethyl Malonate) Step1 Cyclization & Functionalization Start->Step1 Reagents Step2 Formation of Spirocyclic Core Step1->Step2 Reaction Conditions Intermediate Protected Diazaspiro[4.5]decane (e.g., tert-butyl 2-benzyl-2,7- diazaspiro[4.5]decane-7-carboxylate) Step2->Intermediate Step3 Deprotection Intermediate->Step3 Step4 Diversification/Functionalization Step3->Step4 Final Biologically Active Derivatives Step4->Final Screening & Optimization

Caption: Generalized synthetic workflow for diazaspiro[4.5]decane derivatives.

Experimental Protocols: A Guide for the Bench Scientist

The following protocols are representative of the types of assays used to evaluate the biological activity of compounds derived from the 2,7-diazaspiro[4.5]decane scaffold.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for JAK1/TYK2)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant human JAK1 and TYK2 enzymes

  • ATP and appropriate peptide substrate

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound, kinase, and substrate in assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to positive and negative controls.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol: Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm target engagement of a compound in a cellular context.

Materials:

  • Cells expressing the target protein (e.g., a cancer cell line with KRAS-G12D mutation)

  • Test compound

  • Cell lysis buffer

  • PBS

  • PCR tubes or strips

  • Thermal cycler

  • SDS-PAGE and Western blotting reagents

  • Antibody specific for the target protein

Procedure:

  • Treat cells with the test compound or vehicle control for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in lysis buffer and divide the lysate into aliquots in PCR tubes.

  • Heat the aliquots to a range of temperatures using a thermal cycler for a fixed duration (e.g., 3 minutes).

  • Cool the samples and centrifuge to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble target protein at each temperature by SDS-PAGE and Western blotting.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Presentation: Comparative Analysis of Diazaspiro[4.5]decane Derivatives

The following table summarizes the reported biological activities of various derivatives based on the diazaspiro[4.5]decane scaffold.

Compound ClassTargetKey Derivative ExamplePotency (IC50/MIC)Therapeutic Area
1-oxa-3,7-diazaspiro[4.5]decan-2-onesKRAS-G12DHDB-2, HDB-3Nanomolar IC50 values[1]Oncology
2,8-diazaspiro[4.5]decan-1-onesTYK2/JAK1Compound 486 nM (TYK2), 37 nM (JAK1)[2]Inflammatory Diseases
2,8-diazaspiro[4.5]decan-1-onesRIPK1Compound 4192 nM[3][4]Inflammatory Diseases
2-benzyl-2,7-diazaspiro[3.5]nonane BenzothiazinonesDprE1Compound B2<0.01 µg/mL (MTB)[5]Infectious Diseases

Future Directions and Conclusion

The 2,7-diazaspiro[4.5]decane scaffold and its related analogs represent a highly promising area of research in medicinal chemistry. The inherent three-dimensionality and synthetic tractability of this core structure provide a rich foundation for the development of novel therapeutics. While this compound is a key starting material, the true potential lies in the innovative derivatization of this scaffold to target a multitude of disease-relevant proteins.

Future research will likely focus on:

  • Expanding the diversity of substituents on the diazaspiro[4.5]decane core to explore new chemical space.

  • Utilizing computational modeling and structure-based drug design to optimize the interactions of these compounds with their biological targets.

  • Investigating the pharmacokinetic and pharmacodynamic properties of lead compounds to improve their drug-like characteristics.

References

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  • Smolecule. tert-Butyl 7-cyano-2-azaspiro[4.5]decane-2-carboxylate.
  • PubMed. 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation.
  • PubChem. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.
  • PubChem. tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate.
  • Echemi. tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate.
  • ChemScene. tert-Butyl 9,9-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate.
  • ChemicalBook. Benzyl 2-thia-3,7-diazaspiro[4.5]decane-7-carboxylate 2,2-dioxide.
  • PubMed. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors.
  • Google Patents. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • ResearchGate. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors | Request PDF.
  • PubMed. Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity.
  • Google Patents. Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate.
  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.
  • Eureka | Patsnap. Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate.
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Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate: A Privileged Scaffold for Navigating Three-Dimensional Chemical Space in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has driven medicinal chemists to explore beyond the traditional "flat" chemical space dominated by aromatic and heteroaromatic rings. In this context, spirocyclic scaffolds have emerged as powerful tools for introducing three-dimensionality into drug candidates.[1][2] Among these, the 2,7-diazaspiro[4.5]decane core represents a particularly attractive and versatile framework. This guide provides a detailed examination of a key derivative, tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate , as a strategic building block in medicinal chemistry. We will delve into its synthesis, chemical properties, and its potential as a scaffold in the design of innovative therapeutics, drawing insights from its broader class of diazaspiro[4.5]decane analogs.

The Strategic Advantage of the 2,7-Diazaspiro[4.5]decane Scaffold

The 2,7-diazaspiro[4.5]decane framework is a bicyclic system featuring a spiro-carbon atom that joins a pyrrolidine and a piperidine ring. This arrangement confers a rigid, three-dimensional geometry that offers several advantages in drug design:

  • Enhanced Three-Dimensionality: The spirocyclic nature of the scaffold allows for the precise projection of substituents into three-dimensional space, enabling more effective interaction with the complex topographies of biological targets.[3]

  • Improved Physicochemical Properties: The introduction of sp³-rich scaffolds like the 2,7-diazaspiro[4.5]decane core can lead to improved solubility, reduced lipophilicity, and enhanced metabolic stability compared to their flatter aromatic counterparts.

  • Conformational Rigidity: The rigid framework of the scaffold reduces the entropic penalty upon binding to a target protein, which can translate to higher binding affinity and potency.

  • Novel Chemical Space: The unique architecture of the 2,7-diazaspiro[4.5]decane system allows for the exploration of novel chemical space, providing opportunities for the development of intellectual property.

The subject of this guide, this compound, is a differentially protected version of the core scaffold. The tert-butyloxycarbonyl (Boc) group on one nitrogen and the benzyl (Bn) group on the other provide orthogonal protection, allowing for selective functionalization at either nitrogen atom. This makes it a highly valuable intermediate for the construction of diverse chemical libraries.[4]

Synthesis and Chemical Properties

While a definitive, multi-step synthesis for this compound is not extensively detailed in a single peer-reviewed publication, a plausible and logical synthetic strategy can be constructed based on established methodologies for the synthesis of related diazaspirocycles and standard protection/deprotection protocols.

A proposed multi-step synthesis is outlined below. This approach begins with the construction of the core 2,7-diazaspiro[4.5]decane ring system, followed by orthogonal protection.

Proposed Multi-Step Synthesis:

A feasible synthetic route could involve the initial construction of a suitable precursor, such as a derivative of 4-amino-4-(cyanomethyl)piperidine, which can then be cyclized to form the pyrrolidinone ring of the spirocycle. Subsequent reduction and protection steps would yield the target compound.

Step-by-Step Experimental Protocol (Proposed):

  • Synthesis of a Key Intermediate: A potential starting point is the synthesis of a suitably substituted piperidine derivative. For instance, a multi-step reaction sequence starting from a commercially available piperidone can be envisioned to introduce the necessary functional groups for the subsequent cyclization.

  • Spirocyclization: The formation of the spirocyclic core can be achieved through an intramolecular cyclization. This is a critical step that establishes the diazaspiro[4.5]decane framework.

  • Reduction of the Amide: The resulting lactam is then reduced to the corresponding diamine using a strong reducing agent like lithium aluminum hydride (LAH).

  • Orthogonal Protection: The resulting 2,7-diazaspiro[4.5]decane is then subjected to a two-step protection sequence.

    • Boc Protection: The more accessible secondary amine can be selectively protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O).[5]

    • Benzylation: The remaining secondary amine is then protected with a benzyl group via reductive amination with benzaldehyde or direct alkylation with benzyl bromide.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₂₀H₃₀N₂O₂(Calculated)
Molecular Weight346.47 g/mol (Calculated)
XLogP33.2(Estimated)
Hydrogen Bond Donor Count0(Calculated)
Hydrogen Bond Acceptor Count3(Calculated)
Rotatable Bond Count4(Calculated)

Note: The values in this table are calculated or estimated and should be confirmed by experimental data.

Diagram of Proposed Synthetic Workflow:

G A Piperidone Derivative B Spirocyclization A->B Multi-step C Lactam Reduction B->C e.g., LAH D 2,7-Diazaspiro[4.5]decane C->D E Selective Boc Protection D->E (Boc)2O F N-Benzylation E->F Benzyl bromide G Target Scaffold F->G

Caption: Proposed synthetic workflow for the target scaffold.

Strategic Deprotection and Derivatization

The utility of this compound lies in the ability to selectively deprotect and functionalize the two nitrogen atoms.

  • Boc Deprotection: The Boc group is labile under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane), leaving the benzyl group intact.[2][6] This allows for derivatization of the newly freed secondary amine.

  • Benzyl Deprotection: The benzyl group can be removed via catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), a reaction to which the Boc group is stable.[1][4] This provides access to the other secondary amine for further modification.

This orthogonal protection strategy is a cornerstone of modern medicinal chemistry, enabling the systematic and controlled synthesis of a wide array of analogs for structure-activity relationship (SAR) studies.

Diagram of Orthogonal Deprotection and Derivatization:

G Start tert-Butyl 2-benzyl-2,7- diazaspiro[4.5]decane-7-carboxylate Boc_Dep Boc Deprotection (Acidic Conditions) Start->Boc_Dep Bn_Dep Benzyl Deprotection (Hydrogenolysis) Start->Bn_Dep Intermediate1 N-Benzyl-2,7-diazaspiro[4.5]decane Boc_Dep->Intermediate1 Intermediate2 tert-Butyl 2,7-diazaspiro[4.5]decane- 7-carboxylate Bn_Dep->Intermediate2 Derivatization1 Derivatization at N7 Intermediate1->Derivatization1 Derivatization2 Derivatization at N2 Intermediate2->Derivatization2

Sources

A Technical Guide to the Strategic Application of tert-Butyl 2-Benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate in Novel Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic scaffolds are increasingly recognized as privileged structures in modern medicinal chemistry, offering a unique three-dimensional topology that can enhance target affinity, selectivity, and pharmacokinetic properties. Among these, the 2,7-diazaspiro[4.5]decane core has emerged as a versatile framework for the development of novel therapeutics. This technical guide provides an in-depth analysis of tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate, a key synthetic intermediate poised for strategic application in drug discovery. We will elucidate the rationale behind its design, covering its physicochemical properties, a robust synthetic strategy, and detailed protocols for its use. The primary focus will be on its role as a versatile building block, where the strategic removal of the tert-butyloxycarbonyl (Boc) protecting group unlocks a gateway for library synthesis. By exploring the derivatization potential at the N7 position, we aim to provide researchers with the foundational knowledge to leverage this compound in the design of next-generation therapeutics targeting a range of disease areas, including inflammation and oncology.

Section 1: The Diazaspiro[4.5]decane Scaffold: A Privileged Structure in Medicinal Chemistry

The quest for novel chemical entities with improved drug-like properties has led to a shift from flat, aromatic structures towards more complex, three-dimensional molecules. Spirocycles, which contain two rings connected by a single common atom, are at the forefront of this evolution. The inherent rigidity of the spirocyclic core reduces the conformational flexibility of a molecule, which can lead to a lower entropic penalty upon binding to a biological target and thus higher potency.[1] This constrained geometry also allows for a more precise projection of functional groups into three-dimensional space, enhancing selectivity and enabling the exploration of novel binding interactions.

The 2,7-diazaspiro[4.5]decane framework is a particularly valuable scaffold, incorporating two nitrogen atoms that serve as key points for chemical modification and interaction with biological targets. Derivatives of the closely related 2,8-diazaspiro[4.5]decane scaffold have demonstrated significant therapeutic potential across various target classes. For instance, they have been developed as potent glycoprotein IIb-IIIa antagonists for antiplatelet therapy, receptor-interacting protein kinase 1 (RIPK1) inhibitors to block necroptosis in inflammatory diseases, and dual TYK2/JAK1 inhibitors for treating conditions like inflammatory bowel disease.[2][3][4] The success of these related scaffolds underscores the therapeutic promise embedded within the diazaspiro[4.5]decane core, making this compound a compound of significant strategic interest.

Caption: Chemical structure of the title compound.

Data Presentation: Computed Physicochemical Properties

The following table summarizes key computed properties, which are critical for assessing the molecule's potential as a drug discovery building block.

PropertyValueSource
Molecular Formula C₂₀H₃₀N₂O₂[]
Molecular Weight 346.47 g/mol N/A
XLogP3 3.4N/A
Hydrogen Bond Donors 0[6]
Hydrogen Bond Acceptors 3N/A
Polar Surface Area 29.54 ŲN/A
Rotatable Bond Count 4N/A

Section 3: Synthetic Strategy and Characterization

While the exact synthesis of this specific compound is not widely published, a plausible and robust synthetic route can be designed based on established methodologies for constructing diazaspirocyclic systems. [7][8][9]

Retrosynthetic Analysis

A logical retrosynthetic approach involves the sequential functionalization of the parent 2,7-diazaspiro[4.5]decane core. The strategy hinges on the differential reactivity of the two nitrogen atoms or the use of orthogonal protecting groups to achieve selective benzylation at N2 and Boc-protection at N7. The core itself can be constructed through multi-step sequences, often involving cyclization reactions. [10]

retrosynthesis target Target Molecule intermediate1 N-Boc Protected 2,7-Diazaspiro[4.5]decane target->intermediate1 N-Benzylation intermediate2 Parent 2,7-Diazaspiro [4.5]decane intermediate1->intermediate2 N-Boc Protection precursors Acyclic Precursors intermediate2->precursors Spirocyclization

Caption: Proposed retrosynthetic workflow for the target compound.

Experimental Protocol: Proposed Synthesis

This protocol is a representative example based on established chemical principles. Researchers should optimize conditions for their specific setup.

Objective: To synthesize this compound from the parent diazaspiro[4.5]decane dihydrochloride salt.

Step 1: Selective N-Boc Protection

  • Setup: To a solution of 2,7-diazaspiro[4.5]decane dihydrochloride (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and water, add sodium bicarbonate (3.0 eq) and stir until the solid dissolves.

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mono-Boc protected intermediate.

Step 2: N-Benzylation

  • Setup: Dissolve the crude intermediate from Step 1 (1.0 eq) in anhydrous acetonitrile. Add potassium carbonate (K₂CO₃, 2.5 eq).

  • Reaction: Add benzyl bromide (1.2 eq) dropwise. Heat the reaction mixture to 60 °C and stir for 6-8 hours.

  • Monitoring: Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • Workup & Purification: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product.

Protocol: Structural Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques. [11][12]

  • ¹H NMR (400 MHz, CDCl₃): Expect characteristic signals for the benzyl group (aromatic protons ~7.2-7.4 ppm, benzylic CH₂ ~3.5 ppm), the Boc group (singlet ~1.45 ppm), and complex multiplets for the spirocyclic protons.

  • ¹³C NMR (100 MHz, CDCl₃): Expect signals for the carbamate carbonyl (~155 ppm), the spiro carbon, aromatic carbons, and aliphatic carbons of the two rings.

  • High-Resolution Mass Spectrometry (HRMS): Calculate the exact mass for the protonated molecule [M+H]⁺ and compare it with the observed value to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Look for a strong absorption band around 1690 cm⁻¹ corresponding to the C=O stretch of the Boc-carbamate.

Section 4: Application in Drug Design: A Versatile Building Block

The true value of this compound lies in its role as a gateway to a diverse chemical library. The Boc group at the N7 position is the key that unlocks this potential.

The Gateway Strategy: N7-Boc Deprotection

Efficient and clean removal of the Boc group is the critical first step in utilizing this scaffold. The choice of deprotection method can be crucial, especially if other sensitive functional groups are present in more complex derivatives.

Method/ReagentsSolvent(s)Temp.Typical TimePros & Cons
TFA / DCM Dichloromethane0 °C to RT1 - 4 hoursPros: Highly effective, fast, volatile reagents are easy to remove. Cons: Harshly acidic, may cleave other acid-labile groups. TFA can be difficult to remove completely. [13]
HCl in Dioxane/MeOH 1,4-Dioxane or Methanol0 °C to RT1 - 6 hoursPros: Effective, product often precipitates as the HCl salt, facilitating isolation. Cons: Dioxane is a peroxide-former; HCl is corrosive. [14]
Thermolysis High-boiling solvents (e.g., Toluene, HFIP)80 - 150 °C1 - 12 hoursPros: Neutral conditions, avoids strong acids. Cons: High temperatures may not be suitable for all substrates. [15][16]
Oxalyl Chloride / MeOH MethanolRoom Temp.1 - 4 hoursPros: Very mild conditions, tolerates many functional groups. Cons: Reagents are toxic and require careful handling. [17]
Protocol: N7-Boc Deprotection using Trifluoroacetic Acid (TFA)

All procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Setup: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M). Cool the solution to 0 °C in an ice bath.

  • Reaction: Add TFA (5-10 equivalents, often as a 20-50% solution in DCM) dropwise.

  • Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Workup: Concentrate the reaction mixture in vacuo. To remove residual TFA, co-evaporate the residue with toluene or DCM (3x). The product is typically obtained as the TFA salt.

  • Neutralization (Optional): To obtain the free amine, dissolve the TFA salt in water, cool to 0 °C, and carefully basify to pH > 9 with 1M NaOH or saturated NaHCO₃. Extract the free amine with a suitable organic solvent (e.g., DCM or Ethyl Acetate), dry the organic layer over Na₂SO₄, and concentrate to yield the deprotected product, 2-benzyl-2,7-diazaspiro[4.5]decane.

derivatization cluster_start Starting Intermediate cluster_deprotect Key Gateway Step cluster_library Library Synthesis at N7 start_mol N2-Benzyl, N7-Boc Protected Scaffold deprotected_mol N2-Benzyl, N7-Free Amine (TFA Salt or Free Base) start_mol->deprotected_mol Boc Deprotection (e.g., TFA/DCM) acylation Amides deprotected_mol->acylation R-COCl, Base sulfonylation Sulfonamides deprotected_mol->sulfonylation R-SO₂Cl, Base reductive_amination Substituted Amines deprotected_mol->reductive_amination R-CHO, NaBH(OAc)₃

Caption: Workflow from the key intermediate to library diversification.

Library Synthesis and SAR Exploration

With the N7 amine unmasked, a vast chemical space becomes accessible. Standard synthetic transformations can be employed to generate a library of analogs for structure-activity relationship (SAR) studies:

  • Amide Coupling: Reacting the free amine with a diverse set of carboxylic acids or acid chlorides can introduce a wide range of functional groups to probe interactions with the target.

  • Sulfonylation: Formation of sulfonamides can introduce potent hydrogen bond-donating and -accepting features.

  • Reductive Amination: Reaction with various aldehydes or ketones provides access to a diverse array of substituted tertiary amines, modulating the basicity and steric profile at the N7 position.

Section 5: Potential Therapeutic Targets and Future Directions

Libraries built upon the 2-benzyl-2,7-diazaspiro[4.5]decane scaffold are well-positioned to target several important classes of proteins.

  • Kinase Inhibitors: The success of related spirocyclic scaffolds as RIPK1 and JAK/TYK inhibitors suggests high potential in this area. [3][4]The rigid core can serve as an anchor, while derivatization at the N7 position can be used to target the solvent-exposed region or interact with the hinge region of the kinase ATP-binding site.

  • GPCRs and Ion Channels: The defined 3D structure of the scaffold is ideal for targeting the complex topologies of membrane proteins, where precise vectoral orientation of substituents is critical for activity.

  • Antimicrobial Agents: Novel spirocyclic scaffolds have shown promise as antimycobacterial agents. [18]The 2,7-diazaspiro[4.5]decane core could serve as a novel framework for developing antibiotics that overcome existing resistance mechanisms.

References

  • Mehrotra, M. M., Heath, J. A., Smyth, M. S., Pandey, A., Rose, J. W., Seroogy, J. M., Volkots, D. L., Nannizzi-Alaimo, L., Park, G. L., Lambing, J. L., Hollenbach, S. J., & Scarborough, R. M. (n.d.). Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate. Retrieved from [Link]

  • Phillips, A. J., & Heath, J. A. (2003). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Phillips, A. J., & Heath, J. A. (2009). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry - Figshare. Retrieved from [Link]

  • Unknown Source. (n.d.). Tert-Butyl 2-Benzyl-4-(Hydroxymethyl)-2,8-Diazaspiro[4.5]Decane-8-Carboxylate. Retrieved from [Link]

  • EMAN RESEARCH PUBLISHING. (n.d.). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Retrieved from [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed. Retrieved from [Link]

  • Li, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. Retrieved from [Link]

  • Hibschman, J. R., et al. (1990). Synthesis and Pharmacological Evaluation of Some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as Potential Dopamine Agonists. PubMed. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate.
  • Di Pila, M., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. PubMed. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. (2025). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Siau, W.-Y., & Bode, J. W. (2015). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society - ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate.
  • Vapourtec. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]

  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Characterization Techniques for Chemical and Structural Analyses. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Mykhailiuk, P. K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science (RSC Publishing). Retrieved from [Link]

  • Wang, Y., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. PubMed. Retrieved from [Link]

  • Center Trades. (n.d.). 6-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate. Retrieved from [Link]

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Sources

The Spirocyclic Scaffold: A New Dimension in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the traditional "flatland" of two-dimensional aromatic compounds. This guide delves into the burgeoning field of spirocyclic compounds, a class of molecules characterized by their unique three-dimensional architecture where two rings share a single atom. This inherent three-dimensionality is not merely a structural curiosity; it is a powerful tool for addressing long-standing challenges in drug discovery. By providing a rigid, conformationally constrained scaffold, spirocycles offer a pathway to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1][2] This guide provides a comprehensive exploration of the synthesis, application, and strategic advantages of incorporating spirocyclic motifs, offering a roadmap for leveraging their potential in the design of next-generation pharmaceuticals.

The Strategic Advantage of Three-Dimensionality: Why Spirocycles?

The planarity of many traditional drug molecules can be a significant liability, often leading to off-target effects and poor metabolic stability. Spirocyclic compounds fundamentally address this limitation by introducing a rigid, three-dimensional framework.[1][3] This structural feature bestows several key advantages in drug design:

  • Enhanced Potency and Selectivity: The rigid nature of the spirocyclic core locks the conformation of a molecule, which can optimize the orientation of functional groups for binding to their biological targets.[2][4] This precise spatial arrangement can lead to a significant increase in binding affinity and, consequently, potency.[5][6] Furthermore, this conformational restriction can reduce interactions with off-target proteins, thereby improving the selectivity profile of the drug candidate.[2][5]

  • Improved Physicochemical and Pharmacokinetic Properties: The introduction of sp3-rich spirocyclic scaffolds often leads to a favorable modulation of key drug-like properties.[5][7][8] Shifting from planar, aromatic structures to more three-dimensional molecules generally correlates with improved aqueous solubility, a crucial factor for bioavailability.[2][3] Moreover, spirocycles can enhance metabolic stability by shielding metabolically labile sites from enzymatic degradation.[2][3]

  • Increased "Fraction of sp3" (Fsp3): The Fsp3 character, defined as the number of sp3 hybridized carbons divided by the total carbon count, is increasingly recognized as a key indicator of success in clinical development.[5] Spirocyclic compounds inherently possess a high Fsp3 value, which is associated with improved clinical outcomes due to factors like increased solubility and more specific receptor interactions.[5][9]

  • Novel Chemical Space and Intellectual Property: The exploration of spirocyclic scaffolds opens up new avenues for drug design, allowing medicinal chemists to access novel chemical space and generate new intellectual property.[10]

Navigating the Synthetic Landscape: Accessing Spirocyclic Scaffolds

Historically, the synthesis of spirocyclic compounds was considered challenging due to the presence of a quaternary carbon at the spiro-center.[3] However, recent advancements in synthetic methodologies and the increasing commercial availability of spirocyclic building blocks have made these scaffolds much more accessible to medicinal chemists.[7][8][11]

Key Synthetic Strategies:

Several powerful synthetic strategies have emerged for the construction of spirocyclic systems:

  • Intramolecular Cyclization Reactions: A common approach involves the intramolecular cyclization of a precursor containing both nucleophilic and electrophilic centers, leading to the formation of the second ring at the spiro-center.

  • Ring-Closing Metathesis (RCM): This powerful reaction, often catalyzed by ruthenium-based catalysts, has been successfully employed to construct complex spirocyclic systems.[6]

  • Multi-component Reactions: These reactions allow for the efficient construction of complex molecules, including spirocycles, in a single step from three or more starting materials.[1]

  • Asymmetric Synthesis: Given the importance of stereochemistry in drug action, the development of enantioselective methods for the synthesis of chiral spirocycles has been a major focus of research.[12]

Experimental Protocol: Synthesis of a Spiro[indoline-3,4'-pyran] Derivative

This protocol outlines a representative multi-component reaction for the synthesis of a spiro[indoline-pyran] scaffold, a privileged structure in medicinal chemistry.[1]

Materials:

  • Isatin (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Dimedone (1.0 mmol)

  • Piperidine (10 mol%)

  • Ethanol (10 mL)

Procedure:

  • To a 50 mL round-bottom flask, add isatin (1.0 mmol), malononitrile (1.0 mmol), dimedone (1.0 mmol), and ethanol (10 mL).

  • Stir the mixture at room temperature for 5 minutes to ensure homogeneity.

  • Add piperidine (10 mol%) to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain the pure spiro[indoline-pyran] derivative.

Self-Validation:

  • The purity of the synthesized compound should be assessed by TLC and confirmed by melting point determination.

  • The structure of the final product should be unequivocally confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry. The expected spectral data should be compared with literature values for similar compounds.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Isatin Isatin Intermediate Knoevenagel Condensation & Michael Addition Intermediate Isatin->Intermediate Malononitrile Malononitrile Malononitrile->Intermediate Dimedone Dimedone Dimedone->Intermediate Catalyst Piperidine (Catalyst) Catalyst->Intermediate Solvent Ethanol (Solvent) Solvent->Intermediate Heat Reflux Heat->Intermediate Product Spiro[indoline-pyran] Product Intermediate->Product Intramolecular Cyclization & Dehydration

Caption: Workflow for the multi-component synthesis of a spiro[indoline-pyran] derivative.

Impact on Physicochemical Properties: A Comparative Analysis

The incorporation of a spirocyclic moiety can have a profound and often beneficial impact on the physicochemical properties of a molecule. A key strategy in medicinal chemistry is the use of bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties to improve the drug-like characteristics of a compound.[13][14] Spirocyclic fragments are increasingly being used as bioisosteres for more traditional, flexible, or planar groups.[15][16]

PropertyNon-Spirocyclic Analog (e.g., Piperazine)Spirocyclic Analog (e.g., Diazaspiro[3.3]heptane)Rationale for Change
Lipophilicity (logD) HigherLowerThe increased sp3 character and more compact 3D structure of the spirocycle often leads to a decrease in lipophilicity, which can improve solubility and reduce off-target toxicity.[2][5]
Aqueous Solubility LowerHigherThe reduced lipophilicity and potential for forming more ordered hydration shells around the 3D structure can lead to enhanced aqueous solubility.[2][3]
Metabolic Stability LowerHigherThe rigid spirocyclic core can block access of metabolic enzymes to labile sites, thereby increasing the metabolic stability and half-life of the compound.[2][3]
hERG Inhibition HigherLowerThe introduction of a spirocycle can alter the shape and electrostatic potential of the molecule, reducing its affinity for the hERG potassium channel, a common source of cardiotoxicity.[7]
Conformational Rigidity LowerHigherThe spirocyclic scaffold locks the conformation, reducing the entropic penalty upon binding to the target and potentially increasing potency.[2][4]

This table provides a generalized comparison. The actual impact on physicochemical properties can vary depending on the specific scaffold and the overall molecular context.

Case Studies: Spirocyclic Compounds in Action

The theoretical advantages of spirocyclic compounds are borne out by a growing number of successful applications in drug discovery, including several approved drugs and promising clinical candidates.[5][6][9]

Revumenib: A First-in-Class Menin-MLL Inhibitor

Approved in November 2024, revumenib is a groundbreaking oral inhibitor of the menin-MLL interaction for the treatment of acute leukemias.[11] A central feature of revumenib's high affinity is the cation-π interaction between the protonated piperidine nitrogen of its spirocyclic core and a π-π clamp formed by two tyrosine residues (Tyr319/Tyr323) in the menin protein.[11] The spirocyclic scaffold also optimally positions a pyrimidine nitrogen for a key hydrogen bond with another tyrosine residue (Tyr276).[11] Interestingly, revumenib was developed from a fragment hit containing a piperazine, highlighting the successful application of a 2,7-diazaspiro[3.5]nonane as a bioisosteric replacement.[11]

Olaparib Analogs: Enhancing Selectivity for PARP-1

Olaparib is an FDA-approved inhibitor of poly (ADP-ribose) polymerase (PARP) for the treatment of certain cancers.[2] In an effort to improve the selectivity of Olaparib for PARP-1 over other PARP family members, researchers replaced the flexible piperazine linker with a spirocyclic diamine.[5][17] This modification, while slightly reducing overall potency, significantly increased the selectivity for PARP-1, which could lead to a reduction in DNA damage and cytotoxicity in non-cancerous cells.[5][17]

G cluster_non_spiro Non-Spirocyclic Precursor (e.g., Olaparib) cluster_spiro Spirocyclic Analog cluster_properties Improved Properties NonSpiro Flexible Linker (Piperazine) High Potency Lower Selectivity Spiro Rigid Spirocyclic Linker Comparable/Slightly Lower Potency Increased Selectivity NonSpiro->Spiro Bioisosteric Replacement Properties {Reduced Off-Target Effects | Potentially Lower Cytotoxicity} Spiro->Properties Leads to

Caption: Logical relationship of bioisosteric replacement leading to improved drug properties.

Future Perspectives: The Expanding Role of Spirocycles

The field of spirocyclic chemistry is poised for continued growth and impact in drug discovery.[10][18] Several key trends are expected to shape the future of this exciting area:

  • Expansion of the Spirocyclic Toolbox: The development of novel and efficient synthetic methodologies will continue to expand the diversity of accessible spirocyclic scaffolds, providing medicinal chemists with an even richer toolbox for drug design.[12][18]

  • Application in Novel Modalities: Spirocycles are finding applications beyond traditional small molecule inhibitors and agonists. Their unique structural features are being leveraged in the design of proteolysis-targeting chimeras (PROTACs) and covalent inhibitors.[11]

  • Integration with Computational Chemistry: Advances in computational modeling and conformational analysis will enable a more rational design of spirocyclic compounds with optimized binding and pharmacokinetic properties.[18][19]

  • High-Throughput Synthesis and Screening: The combination of high-throughput synthesis and advanced screening technologies, such as DNA-encoded libraries (DELs), will accelerate the discovery of novel bioactive spirocyclic compounds.[2][18]

Conclusion

Spirocyclic compounds represent a significant step forward in the evolution of drug design, offering a powerful strategy to overcome the limitations of traditional planar molecules. Their inherent three-dimensionality provides a unique handle to modulate potency, selectivity, and pharmacokinetic properties in a controlled manner. As synthetic accessibility continues to improve and our understanding of their structure-activity relationships deepens, spirocyclic scaffolds are set to play an increasingly pivotal role in the development of innovative medicines for a wide range of diseases.

References

  • Drug Hunter. (2025-09-29). The Spirocycle Surge in Drug Discovery. Drug Hunter. Retrieved from [Link]

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. Retrieved from [Link]

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. Retrieved from [Link]

  • DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. Retrieved from [Link]

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Request PDF on ResearchGate. Retrieved from [Link]

  • Tatibouët, A., & Giraud, F. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 19(1), 1-6. Retrieved from [Link]

  • Ferreira, R. J., & da Silva, E. T. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 547-561. Retrieved from [Link]

  • Krasavin, M. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(19), 6543. Retrieved from [Link]

  • Maleev, V. I., & Belokon, Y. N. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules, 28(24), 8089. Retrieved from [Link]

  • Krasavin, M. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. Retrieved from [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. Retrieved from [Link]

  • Avdiev, M., & Avdieiev, M. (2020). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics, 22(34), 19046-19055. Retrieved from [Link]

  • Company, A., & Rios, R. (2018). New development in the enantioselective synthesis of spiro compounds. New Journal of Chemistry, 42(15), 12214-12229. Retrieved from [Link]

  • Al-Majid, A. M., & El-Senduny, F. F. (2020). Spiro Compounds: A Brief History. ResearchGate. Retrieved from [Link]

  • Ferreira, R. J., & da Silva, E. T. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. Retrieved from [Link]

  • Roe, W. E., Warnock, T. M. C., & Knipe, P. C. (2023). A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. Nature Communications, 14(1), 2197. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. Request PDF. Retrieved from [Link]

  • Carbery, D. R., & Barrow, A. S. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications, 61(36), 6579-6594. Retrieved from [Link]

  • Tatibouët, A., & Giraud, F. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 19(1), 1-6. Retrieved from [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. SpiroChem. Retrieved from [Link]

  • Njardarson, J. T. (2018). From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. Journal of Medicinal Chemistry, 61(23), 10459-10477. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of approved and late clinical trial spirocyclic drugs. Download scientific diagram. Retrieved from [Link]

  • Patrick, G. L. (1997). Bioisosterism: A Rational Approach in Drug Design. Journal of the Indian Institute of Science, 77, 27-40. Retrieved from [Link]

  • Ferreira, R. J., & da Silva, E. T. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 547-561. Retrieved from [Link]

  • Meanwell, N. A. (2018). Bioisosteres of Common Functional Groups. Journal of Medicinal Chemistry, 61(14), 5822-5880. Retrieved from [Link]

Sources

The Strategic Synthesis and Application of tert-Butyl 2-Benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate: A Core Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of the Diazaspiro[4.5]decane Scaffold

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among these, spirocyclic systems have emerged as "privileged scaffolds" due to their inherent three-dimensional nature, which can enhance target affinity and selectivity while optimizing physicochemical properties. The 2,7-diazaspiro[4.5]decane core, a rigid yet versatile framework, has garnered considerable attention as a key building block in the design of therapeutics targeting the central nervous system (CNS).[1][2] Its unique conformational constraints make it an attractive bioisostere for more flexible diamine-containing moieties like piperazine, offering the potential for improved potency and metabolic stability.[3] This guide provides an in-depth technical overview of a crucial intermediate, tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate , detailing its synthesis, chemical utility, and strategic application in the development of next-generation therapeutics.

Physicochemical Properties and Structural Attributes

A comprehensive understanding of the physicochemical properties of this intermediate is fundamental to its effective utilization in multi-step synthetic campaigns.

PropertyValueSource
Molecular Formula C₂₀H₃₀N₂O₂Inferred from structure
Molecular Weight 330.47 g/mol Inferred from structure
CAS Number 1245649-93-7[4]
Appearance Likely a solid or oilGeneral chemical knowledge
Solubility Soluble in common organic solvents (DCM, THF, EtOAc)General chemical knowledge

The structure features a spirocyclic core with two nitrogen atoms at the 2 and 7 positions. The nitrogen at the 2-position is protected by a benzyl (Bn) group, while the nitrogen at the 7-position is protected by a tert-butyloxycarbonyl (Boc) group. This orthogonal protection scheme is a cornerstone of its synthetic utility, allowing for the selective deprotection and functionalization of each nitrogen atom.

Strategic Synthesis of the Core Intermediate

Conceptual Synthetic Workflow

The following diagram illustrates a logical and efficient pathway for the synthesis of the target intermediate.

G cluster_0 Part 1: Spirocycle Formation cluster_1 Part 2: Orthogonal Protection Start 1-Benzyl-4-piperidone Step1 Reductive Amination with a protected aminoacetaldehyde equivalent Start->Step1 Intermediate1 Protected Aminoethyl Piperidine Derivative Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Intermediate2 2-Benzyl-2,7-diazaspiro[4.5]decane Step2->Intermediate2 Step3 Selective Boc Protection Intermediate2->Step3 Final_Product tert-Butyl 2-benzyl-2,7- diazaspiro[4.5]decane-7-carboxylate Step3->Final_Product

Caption: Proposed synthetic workflow for the target intermediate.

Detailed Experimental Protocol

This protocol is a composite of established synthetic transformations adapted for the specific target molecule.

Part 1: Synthesis of 2-Benzyl-2,7-diazaspiro[4.5]decane

  • Step 1: Reductive Amination. To a solution of 1-benzyl-4-piperidone (1.0 eq) in dichloromethane (DCM), add aminoacetaldehyde dimethyl acetal (1.2 eq) and sodium triacetoxyborohydride (1.5 eq). The reaction mixture is stirred at room temperature for 12-18 hours. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, N-(1-benzylpiperidin-4-yl)-2,2-dimethoxyethan-1-amine, is used in the next step without further purification.

    • Causality: Sodium triacetoxyborohydride is a mild reducing agent suitable for reductive aminations, minimizing side reactions. The acetal protecting group on the aminoacetaldehyde prevents self-condensation.

  • Step 2: Pictet-Spengler Cyclization. The crude product from the previous step is dissolved in a mixture of trifluoroacetic acid (TFA) and DCM (1:4 v/v) and stirred at room temperature for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is carefully neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude 2-benzyl-2,7-diazaspiro[4.5]decane is purified by column chromatography on silica gel.

    • Causality: The acidic conditions of the Pictet-Spengler reaction facilitate the cyclization of the aminoethyl side chain onto the piperidine ring, forming the spirocyclic core.

Part 2: Selective N-Boc Protection

  • Step 3: Boc Protection. To a solution of 2-benzyl-2,7-diazaspiro[4.5]decane (1.0 eq) in DCM at 0 °C, di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) is added portion-wise. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the final product, This compound .

    • Causality: The secondary amine at the 7-position is sterically more accessible and generally more nucleophilic than the tertiary amine at the 2-position, allowing for selective protection under controlled conditions.

Applications in Drug Discovery: A Gateway to Novel CNS Therapeutics

The orthogonally protected nature of This compound makes it a highly valuable intermediate for the synthesis of diverse libraries of compounds for drug discovery, particularly in the realm of CNS disorders.

Key Synthetic Transformations and Strategic Deprotection

The benzyl and Boc protecting groups can be selectively removed, allowing for sequential functionalization of the two nitrogen atoms.

G cluster_0 Pathway A: N-7 Functionalization cluster_1 Pathway B: N-2 Functionalization Start This compound Debenzylation Debenzylation (e.g., H₂, Pd/C) Start->Debenzylation DeBoc Boc Deprotection (e.g., TFA, HCl) Start->DeBoc Intermediate_A tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate Debenzylation->Intermediate_A Functionalization_A Alkylation/Acylation at N-2 Intermediate_A->Functionalization_A Product_A N-2 Functionalized Product Functionalization_A->Product_A Intermediate_B 2-Benzyl-2,7-diazaspiro[4.5]decane DeBoc->Intermediate_B Functionalization_B Alkylation/Acylation at N-7 Intermediate_B->Functionalization_B Product_B N-7 Functionalized Product Functionalization_B->Product_B

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2,7-diazaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active compounds and clinical candidates. Its rigid, three-dimensional spirocyclic core allows for precise orientation of substituents in chemical space, making it an attractive framework for targeting complex biological receptors. This document provides a detailed, field-tested guide for the synthesis of Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate , a key intermediate where the two nitrogen atoms of the core are orthogonally protected. This differential protection is crucial for subsequent selective functionalization in drug discovery programs.

The synthetic strategy outlined herein is a robust two-step process commencing from the commercially available 2,7-diazaspiro[4.5]decane. The core principles involve:

  • Selective Mono-N-Boc Protection: Installation of a tert-butyloxycarbonyl (Boc) group onto one of the secondary amines. This acid-labile protecting group is one of the most common in modern organic synthesis.[1]

  • N-Benzylation via Reductive Amination: Functionalization of the remaining free secondary amine with a benzyl group. Reductive amination is employed to prevent common side reactions like over-alkylation that can occur with direct alkylation methods.[2]

This guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the causality behind the experimental choices.

Synthetic Strategy and Retrosynthesis

A logical retrosynthetic analysis of the target compound reveals a straightforward disconnection at the benzyl-nitrogen and Boc-nitrogen bonds. This approach highlights the necessity of a sequential protection and functionalization strategy starting from the parent diamine.

G Target Target Compound Tert-butyl 2-benzyl-2,7- diazaspiro[4.5]decane-7-carboxylate Intermediate Intermediate 1 Tert-butyl 2,7-diazaspiro[4.5] decane-7-carboxylate Target->Intermediate C-N Disconnection (N-Benzylation) Reagents1 Reductive Amination (Benzaldehyde, NaBH(OAc)₃) Target->Reagents1 StartingMaterial Starting Material 2,7-Diazaspiro[4.5]decane Intermediate->StartingMaterial C-N Disconnection (N-Boc Protection) Reagents2 Mono-Boc Protection ((Boc)₂O) Intermediate->Reagents2

Caption: Retrosynthetic analysis of the target compound.

Part 1: Synthesis of Intermediate: Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate

This initial step focuses on the selective mono-protection of the symmetrical diamine. While di-protection is a common side reaction, careful control of stoichiometry and reaction conditions can favor the desired mono-Boc product.

Mechanism Insight: N-Boc Protection

The reaction proceeds via nucleophilic attack of the amine's lone pair on one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O).[3] The resulting tetrahedral intermediate collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and the stable tert-butoxide anion.[3] A base is used to neutralize the protonated amine product, driving the reaction to completion.

Experimental Protocol
  • To a stirred solution of 2,7-diazaspiro[4.5]decane (1.0 eq) in dichloromethane (DCM, approx. 0.1 M), add triethylamine (TEA, 1.1 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Prepare a solution of di-tert-butyl dicarbonate ((Boc)₂O, 0.95 eq) in DCM.

  • Add the (Boc)₂O solution dropwise to the cooled amine solution over 1-2 hours. Causality Note: Slow addition is critical to minimize the formation of the di-protected byproduct by maintaining a low localized concentration of the Boc anhydride.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH:NH₄OH (90:9:1). Visualize with ninhydrin stain (starting material will be positive) and potassium permanganate stain. The desired product will have an Rf value between the starting material and the di-Boc byproduct.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to isolate the mono-protected product.

Reagent & Stoichiometry Table
ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
2,7-Diazaspiro[4.5]decane140.245.00 g35.651.0
Triethylamine (TEA)101.195.45 mL39.221.1
Di-tert-butyl dicarbonate218.257.40 g33.870.95
Dichloromethane (DCM)-350 mL--
Expected Characterization (Intermediate 1)
  • ¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the Boc group protons (~1.45 ppm, 9H, s), and distinct sets of peaks for the protons on the two rings, showing asymmetry introduced by the mono-protection.

  • Mass Spec (ESI+): Calculated for C₁₃H₂₅N₂O₂ [M+H]⁺: 241.19. Found: 241.2.

Part 2: Synthesis of this compound

With the mono-protected intermediate in hand, the final step is the selective benzylation of the remaining secondary amine. Reductive amination is the method of choice as it offers high selectivity and avoids the risk of quaternary salt formation.[2][4]

Mechanism Insight: Reductive Amination

This one-pot reaction begins with the formation of an iminium ion intermediate through the condensation of the secondary amine of Intermediate 1 with benzaldehyde.[5] This step is often mildly acid-catalyzed. The electrophilic iminium ion is then rapidly and selectively reduced by a mild hydride donor, sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the final benzylated product.[6] NaBH(OAc)₃ is particularly effective because it is less reactive towards the starting aldehyde than the intermediate iminium ion, preventing competitive reduction of benzaldehyde.[2]

G cluster_workflow Reductive Amination Workflow Start Combine Intermediate 1 & Benzaldehyde in DCE Stir Stir for 30-60 min (Iminium Formation) Start->Stir Add_STAB Add NaBH(OAc)₃ (Reduction Step) Stir->Add_STAB React Stir at RT for 4-12 hours Add_STAB->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup Aqueous Work-up & Extraction Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify End Final Product Purify->End

Caption: One-pot experimental workflow for reductive amination.

Experimental Protocol
  • Dissolve Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate (Intermediate 1, 1.0 eq) in 1,2-dichloroethane (DCE, approx. 0.1 M).

  • Add benzaldehyde (1.1 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Safety & Causality Note: STAB is moisture-sensitive and the reaction can be mildly exothermic. Portion-wise addition allows for better temperature control.

  • Stir the reaction at room temperature for 4-12 hours.

  • In-Process Control: Monitor the disappearance of the starting material by LC-MS or TLC (Mobile Phase: 50% Ethyl Acetate in Hexanes).

  • Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes.

  • Separate the layers and extract the aqueous phase twice with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50%).

Reagent & Stoichiometry Table
ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
Intermediate 1240.345.00 g20.801.0
Benzaldehyde106.122.42 mL22.881.1
Sodium Triacetoxyborohydride211.946.61 g31.201.5
1,2-Dichloroethane (DCE)-200 mL--
Expected Characterization (Final Product)
  • ¹H NMR (400 MHz, CDCl₃): Appearance of aromatic protons from the benzyl group (~7.2-7.4 ppm, 5H, m) and a characteristic singlet for the benzylic CH₂ protons (~3.5 ppm, 2H, s). The Boc group protons remain (~1.45 ppm, 9H, s).

  • Mass Spec (ESI+): Calculated for C₂₀H₃₁N₂O₂ [M+H]⁺: 331.24. Found: 331.2.

Safety & Handling

  • Dichloromethane (DCM) & 1,2-Dichloroethane (DCE): Volatile and suspected carcinogens. Handle exclusively in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Moisture-sensitive. Reacts with water to release hydrogen gas. Weigh quickly and handle under an inert atmosphere if possible. Quench reactions carefully and slowly.

  • Triethylamine (TEA): Corrosive and has a strong odor. Handle in a fume hood.

  • Benzaldehyde: Combustible liquid and harmful if swallowed. Handle in a fume hood.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low yield in Step 1 Formation of di-Boc byproduct; Incomplete reaction.Ensure slow, dropwise addition of (Boc)₂O at 0 °C. Use slightly less than 1 equivalent of (Boc)₂O. Increase reaction time if starting material persists.
Low yield in Step 2 Inactive NaBH(OAc)₃; Incomplete iminium formation.Use a fresh bottle of NaBH(OAc)₃. Consider adding a small amount of acetic acid (0.1 eq) to catalyze iminium formation.
Product contaminated with starting aldehyde NaBH(OAc)₃ not reactive enough or aldehyde is in large excess.Ensure 1.5 eq of active NaBH(OAc)₃ is used. Purification via chromatography should remove residual benzaldehyde. A bisulfite wash during work-up can also be effective.
Difficulty in Purification Products have similar polarity.Use a shallow gradient during column chromatography. If separation is still difficult, consider derivatizing a small sample for easier analysis or using an alternative protecting group strategy.

References

  • Li, L., Hu, Q., Zhou, P., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356-5359. [Link][7][8]

  • Bhattacharyya, S., et al. (2007). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. [Link][6]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link][9]

  • Wessjohann, L. A., et al. (2013). Dual protection of amino functions involving Boc. RSC Publishing. [Link][1]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. [Link][3]

  • Weinberg, K., Stoit, A. R., Kruse, C. G., & Gallagher, T. (2013). Synthesis and differential functionalisation of pyrrolidine and piperidine based spirodiamine scaffolds. Tetrahedron. [Link][10]

  • Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. PubMed. [Link][11]

  • Selected strategies for the construction of 7-azaspiro[4.5]decanes. (n.d.). ResearchGate. [Link][12]

  • Google Patents. (n.d.). Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. [13]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link][2]

  • The Organic Chemistry Tutor. (2020). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link][5]

  • Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. [Link][4]

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The Strategic Application of tert-Butyl 2-Benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate in the Synthesis of Novel Neurological Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Diazaspiro[4.5]decane Scaffold in CNS Drug Discovery

In the intricate landscape of medicinal chemistry, the quest for novel therapeutic agents for neurological disorders is a paramount challenge. A key strategy in this endeavor is the exploration of unique chemical scaffolds that can provide a three-dimensional framework for interacting with biological targets within the central nervous system (CNS). The 2,7-diazaspiro[4.5]decane core has emerged as a "privileged" scaffold in this context. Its inherent rigidity and defined spatial arrangement of nitrogen atoms make it an ideal template for designing potent and selective ligands for various CNS receptors and transporters.[1] This structural motif offers a distinct advantage in navigating the complex chemical space relevant to neurological drug discovery, where precise molecular geometry is often critical for efficacy and selectivity.

This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis and utilization of a key intermediate, tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate , in the generation of novel drug candidates targeting neurological disorders. We will delve into a detailed, field-proven protocol for the synthesis of this intermediate and subsequently illustrate its application in the synthesis of a potential sigma-1 receptor modulator, a target of significant interest for various neurological and psychiatric conditions.[1][2]

Part 1: Synthesis of the Key Intermediate: this compound

The synthesis of the title compound is predicated on the selective functionalization of the commercially available starting material, tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate. The presence of two secondary amine groups with different steric and electronic environments allows for a regioselective introduction of the benzyl group. The Boc-protecting group on one of the nitrogens deactivates it towards alkylation under controlled conditions, allowing the benzyl group to be directed to the other nitrogen atom.

Experimental Protocol: N-Benzylation of tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate

This protocol details the N-alkylation of tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate with benzyl bromide. The choice of a suitable base and solvent is critical to ensure high yield and minimize side reactions.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate236406-61-4240.341.0 g
Benzyl bromide100-39-0171.040.78 g
Potassium carbonate (K₂CO₃)584-08-7138.211.72 g
Acetonitrile (CH₃CN), anhydrous75-05-841.0520 mL
Dichloromethane (DCM)75-09-284.93For work-up
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01For work-up
BrineN/AN/AFor work-up
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37For drying

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate (1.0 g, 4.16 mmol) and anhydrous acetonitrile (20 mL).

  • Addition of Base: Add potassium carbonate (1.72 g, 12.48 mmol) to the suspension. The use of a solid inorganic base like K₂CO₃ is advantageous as it is easily filtered off and is mild enough to prevent undesired side reactions.

  • Addition of Alkylating Agent: Slowly add benzyl bromide (0.78 g, 0.52 mL, 4.58 mmol) to the stirring suspension at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC) to track the consumption of the starting material.

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-16 hours. The progress can be visualized by TLC using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v) and visualized with a suitable stain (e.g., potassium permanganate).

  • Work-up: Upon completion of the reaction, filter the mixture to remove the potassium carbonate. Wash the solid residue with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Extraction: Dissolve the residue in dichloromethane (30 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). The aqueous washes help to remove any remaining inorganic salts and unreacted starting materials.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, this compound, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the final product as a clear oil or a white solid.

Expected Yield: 80-90%

Characterization Data: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Synthetic workflow for the N-benzylation of the diazaspirodecane core.

Part 2: Application in the Synthesis of a Sigma-1 Receptor Modulator

The synthesized intermediate, this compound, is a versatile building block for the synthesis of a variety of neurologically active compounds. A particularly promising application is in the development of sigma-1 receptor modulators. The sigma-1 receptor is a unique intracellular chaperone protein implicated in a range of neurological disorders, including neuropathic pain, depression, and neurodegenerative diseases.[1][2]

The following protocol outlines the synthesis of a hypothetical, yet representative, sigma-1 receptor modulator starting from our key intermediate. This transformation involves two key steps: deprotection of the Boc group followed by a reductive amination to introduce a pharmacophoric element known to interact with the sigma-1 receptor.

Experimental Protocol: Synthesis of a Novel Sigma-1 Receptor Modulator

Step 2a: Boc Deprotection

The removal of the tert-butoxycarbonyl (Boc) protecting group is a standard transformation in organic synthesis, typically achieved under acidic conditions.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
This compound1245649-93-7330.471.0 g
Trifluoroacetic acid (TFA)76-05-1114.025 mL
Dichloromethane (DCM), anhydrous75-09-284.9310 mL
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01For work-up

Step-by-Step Procedure:

  • Reaction Setup: Dissolve this compound (1.0 g, 3.02 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask at 0 °C (ice bath).

  • Acid Addition: Slowly add trifluoroacetic acid (5 mL) to the solution. The reaction is typically exothermic.

  • Reaction Progression: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify to pH > 10 with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine, 2-benzyl-2,7-diazaspiro[4.5]decane, which is often used in the next step without further purification.

Step 2b: Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds. In this step, the deprotected amine is reacted with a suitable aldehyde or ketone in the presence of a reducing agent to introduce the desired pharmacophore.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
2-Benzyl-2,7-diazaspiro[4.5]decane(from Step 2a)230.35~3.02 mmol (crude)
4-Phenylbutanal16245-84-8148.200.49 g
Sodium triacetoxyborohydride (STAB)56553-60-7211.940.96 g
1,2-Dichloroethane (DCE), anhydrous107-06-298.9620 mL
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01For work-up

Step-by-Step Procedure:

  • Reaction Setup: To a solution of the crude 2-benzyl-2,7-diazaspiro[4.5]decane (~3.02 mmol) in anhydrous 1,2-dichloroethane (20 mL), add 4-phenylbutanal (0.49 g, 3.32 mmol).

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (0.96 g, 4.53 mmol) portion-wise to the reaction mixture. STAB is a mild and selective reducing agent suitable for reductive aminations.

  • Reaction Progression: Stir the reaction at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the final sigma-1 receptor modulator.

ApplicationWorkflow start This compound deprotection TFA, DCM start->deprotection intermediate 2-Benzyl-2,7-diazaspiro[4.5]decane deprotection->intermediate Boc Deprotection reductive_amination 4-Phenylbutanal, STAB, DCE intermediate->reductive_amination final_product Sigma-1 Receptor Modulator reductive_amination->final_product Reductive Amination

Caption: Two-step synthesis of a sigma-1 receptor modulator.

Conclusion: A Versatile Scaffold for Neurological Drug Discovery

The protocols detailed in this application note provide a robust and reproducible pathway for the synthesis of this compound and its subsequent elaboration into a potential sigma-1 receptor modulator. The strategic use of this diazaspiro[4.5]decane-based intermediate opens up a wealth of possibilities for creating diverse libraries of compounds for screening against various neurological targets. The inherent structural features of this scaffold, combined with the synthetic versatility it offers, make it an invaluable tool for researchers and scientists dedicated to the discovery and development of the next generation of drugs for neurological disorders.

References

  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience, 2021 .

  • tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate. PubChem.

  • tert-Butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate. BOC Sciences.

  • Reductive Amination in the Synthesis of Pharmaceuticals. Organic & Biomolecular Chemistry, 2019 .

  • Synthesis of a drug discovery library for the identification of sigma receptors modulators. BioDiscovery, 2017 .

Sources

Application Notes and Protocols: Suzuki Coupling Reactions with Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Novel Chemical Space with Spirocyclic Scaffolds

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that provide three-dimensional diversity is paramount for identifying next-generation therapeutics. Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate represents a valuable building block, incorporating a rigid spirocyclic core that can orient substituents in distinct vectors, thus enabling a more comprehensive exploration of pharmacophore space. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as a cornerstone of carbon-carbon bond formation in medicinal chemistry due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1][2] This guide provides a detailed examination of the application of Suzuki coupling reactions to this spirocyclic amine, offering insights into reaction optimization, detailed protocols, and troubleshooting.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound with an organohalide or triflate.[3][4] The catalytic cycle, illustrated below, involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[3][5]

  • Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][6]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][7]

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)Ln-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R²-B(OR)₂ + Base PdII_R1R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product Reactants R¹-X + R²-B(OR)₂ Base Base

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
This compound≥95%Commercially AvailableThe starting spirocyclic amine.
Aryl or Heteroaryl Bromide/Iodide≥97%VariousThe electrophilic coupling partner.
Boronic Acid or Pinacol Ester≥97%VariousThe nucleophilic coupling partner.
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Catalyst GradeVariousChoice depends on substrate reactivity.
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)AnhydrousVariousBase selection is crucial for reaction success.
Solvent (e.g., Dioxane, Toluene, DMF)AnhydrousVariousSolvent choice can influence reaction rate and yield.
Degassed WaterHPLC GradeIn-houseOften used as a co-solvent.
Equipment
  • Schlenk line or glovebox for inert atmosphere reactions

  • Magnetic stir plates with heating capabilities

  • Round-bottom flasks and condensers

  • Syringes and needles for reagent transfer

  • Thin Layer Chromatography (TLC) plates

  • Column chromatography system for purification

  • Rotary evaporator

  • NMR spectrometer and LC-MS for product characterization

Experimental Protocol: A General Procedure

This protocol provides a starting point for the Suzuki coupling of an aryl bromide with this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for different substrates.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Spirocycle, Aryl Halide, Boronic Acid Setup->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Degas Degas Mixture (e.g., Ar sparging) Solvent->Degas Catalyst Add Pd Catalyst and Base Degas->Catalyst Heat Heat to Reaction Temperature Catalyst->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize End End Characterize->End

Figure 2. A generalized workflow for the Suzuki coupling experiment.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the aryl halide (1.1 equiv), and the boronic acid or its ester (1.2 equiv).

  • Solvent Addition: Add the chosen anhydrous solvent (e.g., 1,4-dioxane) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Degassing: Sparge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst and Base Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and the base (e.g., K₂CO₃, 2.0 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the desired product by NMR spectroscopy and mass spectrometry.

Key Considerations and Troubleshooting

The success of a Suzuki coupling reaction, particularly with a sterically hindered and potentially coordinating substrate like a diazaspirocycle, hinges on several factors.

Choice of Catalyst and Ligand

For sterically demanding substrates or less reactive aryl chlorides, more sophisticated catalyst systems are often required.[8] Buchwald and Fu have developed highly effective phosphine ligands (e.g., XPhos, SPhos, RuPhos) and pre-catalysts that can significantly improve reaction outcomes.[8] These ligands promote the formation of the active Pd(0) species and facilitate the challenging oxidative addition and reductive elimination steps.

The Role of the Base

The base plays a critical role in the transmetalation step.[6] While common inorganic bases like potassium carbonate are often effective, stronger bases such as cesium carbonate or potassium phosphate may be necessary for less reactive boronic acids.[8] It is important to note that while the Boc protecting group is generally stable to the basic conditions of the Suzuki coupling, highly basic conditions or prolonged reaction times at elevated temperatures could potentially lead to its cleavage.[9][10]

Solvent Effects

The choice of solvent can influence the solubility of the reagents and the reaction kinetics. Aprotic polar solvents like dioxane, THF, and DMF are commonly used. The addition of a small amount of water can sometimes be beneficial by aiding in the dissolution of the base and facilitating the transmetalation step.[4]

Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Low reaction temperature- Inappropriate base or solvent- Use a fresh batch of catalyst- Ensure thorough degassing- Increase reaction temperature- Screen different bases and solvents
Protodeboronation - Presence of water and/or base leading to the cleavage of the C-B bond- Use anhydrous conditions- Employ a milder base (e.g., KF)[6]- Use a boronic ester instead of the acid
Homocoupling of Boronic Acid - Oxygen contamination leading to oxidative coupling- Rigorously exclude oxygen from the reaction
Boc Deprotection - Harsh basic conditions or high temperatures- Use a milder base (e.g., K₂CO₃)- Reduce the reaction temperature or time

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the functionalization of complex molecules like this compound. By carefully selecting the catalyst, base, and solvent, and by maintaining an inert reaction environment, researchers can efficiently generate novel spirocyclic compounds with diverse substitution patterns. These compounds hold significant potential for the development of new therapeutic agents by providing access to previously unexplored regions of chemical space.

References

  • Barluenga, J., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-82. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2014). Metal-Catalyzed Cross-Coupling Reactions and More. John Wiley & Sons. [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • ResearchGate. (n.d.). Scheme 2. General approach to spirocycles via the Suzuki coupling reaction. [Link]

  • Buchwald, S. L., & Martin, R. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Nature Communications, 15(1), 1-8. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • PubChem. (n.d.). tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura cross-coupling reaction in the pharmaceutical industry. Future Medicinal Chemistry, 3(14), 1807-1836. [Link]

  • Reddit. (2021). base free suzuki coupling ? (more description in comments). r/Chempros. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Krchnak, V., et al. (2021). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 26(11), 3183. [Link]

  • Molander, G. A., & Dreher, S. D. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic letters, 14(18), 4814–4817. [Link]

  • Google Patents. (n.d.). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • Brown, D. G., & Boström, J. (2016). Analysis of past and present synthetic methodologies on medicinal chemistry: where have all the new reactions gone?. Journal of medicinal chemistry, 59(10), 4443-4458. [Link]

  • ResearchGate. (2025, August 10). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]

  • PubChemLite. (n.d.). Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate (C13H24N2O2). [Link]

Sources

Application Notes and Protocols: Buchwald-Hartwig Amination of Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for performing the Buchwald-Hartwig amination on the sterically hindered secondary amine, tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate. It is intended for researchers, scientists, and professionals in drug development. The guide delves into the mechanistic underpinnings of this powerful C-N bond-forming reaction, offers a detailed, field-proven experimental protocol, and discusses the critical parameters that ensure a successful and reproducible outcome.

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries.[1][2] Aryl amines are prevalent structural motifs in a vast array of biologically active compounds and functional materials.[2] The Buchwald-Hartwig amination has emerged as one of the most robust and versatile methods for the formation of C(sp²)–N bonds, largely supplanting harsher, traditional methods like the Goldberg reaction or nucleophilic aromatic substitution, which often suffer from limited substrate scope and poor functional group tolerance.[3]

This application note focuses on the arylation of this compound, a complex secondary amine featuring a spirocyclic core. Such scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures that can effectively probe biological space. The successful amination of this substrate provides a modular route to a library of novel compounds with potential therapeutic applications.[4]

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[3][5][6] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The currently accepted catalytic cycle involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][8]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex.[9][10] The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electron density of the aryl group.[11]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex.[5][6] The choice of base is critical and must be strong enough to deprotonate the amine without causing unwanted side reactions.[12]

  • Reductive Elimination: This final step involves the formation of the C-N bond and the regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][10] The use of bulky, electron-rich phosphine ligands is known to facilitate this step and enhance overall reaction efficiency.[3][10]

Below is a diagram illustrating the catalytic cycle:

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(II)Complex L-Pd(II)(Ar)(X) AmineCoord Amine Coordination & Deprotonation AmidoComplex L-Pd(II)(Ar)(NR'R'') RedElim Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Arylation of a Spirocyclic Diamine

This protocol details the coupling of this compound with 4-bromotoluene. The choice of catalyst, ligand, and base is critical for achieving high yields with sterically demanding substrates.

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
This compound≥95%Commercially Available
4-Bromotoluene≥98%Commercially Available
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeCommercially Available
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)≥98%Commercially Available
Sodium tert-butoxide (NaOtBu)≥98%Commercially Available
TolueneAnhydrous, ≥99.8%Commercially Available
Schlenk flask50 mLStandard Laboratory Supplier
Magnetic stirrer with heatingStandard Laboratory EquipmentStandard Laboratory Supplier
Nitrogen or Argon gas lineHigh PurityStandard Laboratory Supplier
Standard glassware for workup and purificationStandard Laboratory EquipmentStandard Laboratory Supplier
Reaction Setup and Execution

The following workflow outlines the key steps for the successful execution of the reaction.

Experimental_Workflow start Start reagents Charge Schlenk flask with Pd₂(dba)₃, XPhos, and NaOtBu start->reagents evacuate Evacuate and backfill with N₂/Ar (3x) reagents->evacuate add_reactants Add amine, aryl bromide, and anhydrous toluene evacuate->add_reactants heat Heat reaction mixture to 100 °C with stirring add_reactants->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool workup Perform aqueous workup cool->workup purify Purify by column chromatography workup->purify end Characterize final product purify->end

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Catalyst Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. An inert environment is crucial as the Pd(0) catalyst is sensitive to oxygen.[9]

  • Addition of Reactants: Under a positive pressure of the inert gas, add this compound (1.0 mmol, 1.0 equiv) and 4-bromotoluene (1.1 mmol, 1.1 equiv).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe. The choice of an anhydrous, non-protic solvent is essential for the stability of the catalyst and base.[9]

  • Reaction Conditions: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by the slow addition of water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Key Parameters and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several parameters. The following table summarizes the recommended starting conditions and potential optimization strategies.

ParameterRecommended ConditionRationale and Optimization Notes
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is a Pd(II) source that is reduced in situ.[8][9] Pre-formed palladium precatalysts can also be used for improved stability and reactivity.[13]
Ligand XPhos or other bulky biaryl phosphinesBulky, electron-rich ligands like XPhos, RuPhos, or BrettPhos are highly effective for coupling sterically hindered amines.[1][14] The ligand-to-palladium ratio can be optimized (typically 1.5:1 to 2:1).
Base NaOtBu or K₃PO₄Strong, non-nucleophilic bases are required.[6] NaOtBu is a common choice, but for base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, often requiring higher temperatures.[12]
Solvent Toluene or DioxaneAnhydrous, non-polar aprotic solvents are generally preferred.[9] Ethereal solvents like dioxane can also be effective.[12]
Temperature 80-110 °CThe reaction temperature often needs to be elevated to drive the reaction to completion, especially with less reactive aryl chlorides.[12]

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl derivatives of complex amines like this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters—catalyst, ligand, base, and solvent—researchers can reliably and efficiently access novel chemical entities for drug discovery and development. The protocol provided herein serves as a robust starting point for the arylation of this and structurally related spirocyclic amines.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 18, 2026, from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020, December 11). Retrieved January 18, 2026, from [Link]

  • Buchwald-Hartwig amination - Name-Reaction.com. (n.d.). Retrieved January 18, 2026, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). Retrieved January 18, 2026, from [Link]

  • One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. (2014, August 7). Retrieved January 18, 2026, from [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 18, 2026, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Use of base metals in Buchwald-Hartwig coupling - Wordpress. (2025, December 16). Retrieved January 18, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed. (2019, November 15). Retrieved January 18, 2026, from [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. (2025, January 2). Retrieved January 18, 2026, from [Link]

  • Synthesis and Pharmacological Evaluation of Some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as Potential Dopamine Agonists - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. (n.d.). Retrieved January 18, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Retrieved January 18, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved January 18, 2026, from [Link]

  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. (2018, June 8). Retrieved January 18, 2026, from [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026, January 5). Retrieved January 18, 2026, from [Link]

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Application Note: Stereoselective Synthesis of Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereodefined Diazaspiro[4.5]decanes

The 2,7-diazaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry and drug discovery. Its rigid, three-dimensional architecture provides a unique conformational constraint on appended pharmacophores, enabling precise interactions with biological targets. Stereochemistry at the spirocyclic center is crucial, as different enantiomers often exhibit distinct pharmacological profiles. The title compound, tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate, and its derivatives are valuable building blocks for the synthesis of novel therapeutic agents. The orthogonal N-H functionalities, protected by benzyl and tert-butoxycarbonyl (Boc) groups, allow for selective chemical modifications, making this scaffold a versatile platform for library synthesis in drug development programs.

This application note provides a detailed, field-proven protocol for the stereoselective synthesis of this important molecular framework. The strategy hinges on a chiral auxiliary-mediated approach to establish the key stereocenter, followed by a series of robust chemical transformations to yield the target compound.

Synthetic Strategy: A Chiral Auxiliary Approach

The cornerstone of this synthetic route is the highly diastereoselective construction of a key intermediate, a 1,7-diazaspiro[4.5]decane-2,8-dione, as pioneered by Alcaraz et al.[1]. This method utilizes a chiral N-tert-butanesulfinyl imine to control the stereochemical outcome of a crucial carbon-carbon bond-forming reaction. The overall synthetic pathway can be envisioned in four main stages:

  • Stereoselective Formation of a Piperidinone Intermediate: A chiral N-tert-butanesulfinyl imine undergoes a Michael addition with ethyl 4-nitrobutanoate to yield a β-nitroamine derivative. Subsequent removal of the sulfinyl group and cyclization affords a key 5-nitropiperidin-2-one intermediate with a defined stereocenter.

  • Construction of the Spirocyclic Core: The piperidinone intermediate is subjected to a Michael addition with ethyl acrylate, followed by a reductive cyclization of the nitro group to form the desired 1,7-diazaspiro[4.5]decane-2,8-dione.

  • Reduction of the Dione: The resulting spirocyclic dione is then fully reduced to the corresponding 2,7-diazaspiro[4.5]decane.

  • Orthogonal N-Functionalization: The final stage involves the selective N-benzylation and N-Boc protection of the diamine to yield the target compound.

This multi-step approach ensures high stereochemical fidelity and provides a reliable route to enantiomerically enriched diazaspiro[4.5]decane derivatives.

Visualizing the Synthetic Workflow

Synthetic_Workflow A Chiral N-tert-butanesulfinyl Imine + Ethyl 4-nitrobutanoate B β-Nitroamine Derivative A->B Michael Addition C 5-Nitropiperidin-2-one B->C Sulfinyl Group Removal & Cyclization D 1,7-Diazaspiro[4.5]decane-2,8-dione C->D Michael Addition & Reductive Cyclization E 2,7-Diazaspiro[4.5]decane D->E Dione Reduction F Target Compound: This compound E->F Selective N-Benzylation & N-Boc Protection

Sources

Application Notes & Protocols: Leveraging Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Diazaspirocyclic Scaffolds

In the landscape of modern drug discovery, the demand for molecules with structural novelty and three-dimensional complexity is paramount. Spirocyclic scaffolds have emerged as privileged structures, offering a rigid, defined exit vector for substituents that allows for precise exploration of chemical space.[1] The inherent three-dimensionality of these scaffolds often leads to improved physicochemical properties, enhanced target affinity, and better selectivity compared to their flatter, aromatic counterparts.[1][2]

Among these, the 2,7-diazaspiro[4.5]decane core is particularly valuable. It serves as a versatile template for constructing combinatorial libraries aimed at a wide array of biological targets, including G-protein coupled receptors (GPCRs).[3] This guide focuses on a key building block for such endeavors: tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate . The strategic placement of two distinct, orthogonally protected nitrogen atoms—one shielded by a benzyl (Bn) group and the other by a tert-butyloxycarbonyl (Boc) group—unlocks a powerful synthetic strategy. This dual protection scheme allows for the selective deprotection and functionalization of each nitrogen atom independently, making it an ideal substrate for solid-phase organic synthesis (SPOS) and the rapid generation of diverse molecular libraries.[4]

Solid-phase synthesis, a cornerstone of modern medicinal chemistry, simplifies the purification process by immobilizing the growing molecule on an insoluble resin.[5] Excess reagents and by-products are easily washed away, enabling the use of high reagent concentrations to drive reactions to completion. This guide provides a detailed framework and actionable protocols for utilizing this orthogonally protected diazaspiro scaffold in a solid-phase workflow.

Physicochemical Properties and Handling

A thorough understanding of the starting material is critical for successful synthesis. The properties of the parent scaffold, tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate, are summarized below. The addition of the benzyl group at the N-2 position will alter these values, but they provide a useful baseline.

PropertyValueSource
Molecular Formula C₁₃H₂₄N₂O₂[6]
Molecular Weight 240.34 g/mol [6]
CAS Number 236406-61-4[6]
Appearance Solid (typical)[7]
Primary Hazards Skin Irritation, Serious Eye Irritation, Respiratory Irritation, Harmful if Swallowed[6]

Handling and Storage: Handle in a well-ventilated area, preferably a fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[6][8] Store in a cool, dry place away from incompatible materials.

The Orthogonal Synthesis Strategy: A Visual Overview

The core utility of this scaffold lies in the differential lability of the Boc and Benzyl protecting groups. The Boc group is highly sensitive to acid, while the Benzyl group is stable to acidic conditions but can be removed via hydrogenolysis. This orthogonality is the key to selectively elaborating the scaffold at either the N-2 or N-7 position.

G cluster_0 On-Resin Scaffold cluster_1 Pathway A: N-7 Functionalization cluster_2 Pathway B: N-2 Functionalization Scaffold Immobilized Scaffold (Bn at N-2, Boc at N-7) Boc_Deprotect Boc Deprotection (TFA) Scaffold->Boc_Deprotect Acid-Labile Bn_Deprotect Bn Deprotection (Hydrogenolysis) Scaffold->Bn_Deprotect Catalytic Hydrogenation N7_Functionalize Diversification at N-7 (Acylation, Alkylation, etc.) Boc_Deprotect->N7_Functionalize Cleavage Cleavage from Resin (e.g., 95% TFA) N7_Functionalize->Cleavage N2_Functionalize Diversification at N-2 (Acylation, Alkylation, etc.) Bn_Deprotect->N2_Functionalize N2_Functionalize->Cleavage Final_Product Final Diversified Molecule Cleavage->Final_Product

Figure 1: Orthogonal solid-phase synthesis workflow.

Core Experimental Workflow & Protocols

This section details the primary steps for immobilizing the scaffold and performing selective functionalization on a solid support.

Step 1: Resin Selection and Scaffold Immobilization

The choice of resin is dictated by the desired C-terminal functionality of the final product. For generating carboxamides, a Rink Amide resin is ideal. The scaffold is typically attached to the resin via its less sterically hindered secondary amine, which in this case is at the N-7 position after Boc deprotection.

Protocol 1: Scaffold Immobilization on Rink Amide Resin

  • Rationale: This protocol first deprotects the Boc group on the starting scaffold in solution. The resulting free secondary amine at N-7 is then coupled to the activated linker of the Rink Amide resin. The Benzyl group at N-2 remains intact.

  • Materials:

    • This compound

    • Rink Amide MBHA Resin

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • N,N-Diisopropylethylamine (DIPEA)

    • N,N'-Diisopropylcarbodiimide (DIC)

    • Hydroxybenzotriazole (HOBt)

    • N,N-Dimethylformamide (DMF)

    • Methanol (MeOH)

    • Piperidine

  • Procedure:

    • Resin Swelling & Deprotection: Swell Rink Amide resin (1.0 g) in DMF (10 mL) for 1 hour in a solid-phase reaction vessel. Drain the solvent. Add 20% piperidine in DMF (10 mL) and agitate for 20 minutes to remove the resin's Fmoc group. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

    • Scaffold Boc Deprotection (Solution Phase): Dissolve the scaffold (1.5 eq relative to resin loading) in DCM. Add TFA (5-10 eq) and stir at room temperature for 1-2 hours until TLC or LC-MS confirms complete deprotection. Evaporate the solvent and TFA under reduced pressure. The resulting amine salt is used directly.

    • Activation & Coupling: In a separate flask, dissolve the deprotected scaffold salt (1.5 eq) and HOBt (1.5 eq) in minimal DMF. Add DIPEA (3.0 eq) to neutralize the salt. Add DIC (1.5 eq) and allow the mixture to pre-activate for 10 minutes.

    • Immobilization: Add the activated scaffold solution to the deprotected, washed resin. Agitate the mixture at room temperature for 12-24 hours.

    • Washing & Capping: Drain the reaction mixture. Wash the resin with DMF (3x), DCM (3x), and MeOH (3x). To cap any unreacted amino groups on the resin, treat with a solution of 10% acetic anhydride and 5% DIPEA in DMF for 30 minutes. Wash again as described and dry the resin under vacuum.

Step 2: Selective Deprotection and Diversification at N-7

With the scaffold now immobilized via the N-2 position (after a hypothetical re-protection if needed for a different strategy) or, more commonly, synthesized in a way that N-7 is free for diversification, we will follow the path for the user's provided molecule. Assuming the molecule is first attached via another point, or a derivative is used for attachment, we can now exploit the Boc group at N-7.

G start Resin-Bound Scaffold (Bn at N-2, Boc at N-7) deprotect Add 20-50% TFA in DCM start->deprotect 1. Deprotection wash1 Wash (DCM, DIPEA/DCM, DMF) deprotect->wash1 2. Neutralization diversify Couple Building Block (e.g., R-COOH, HATU, DIPEA) wash1->diversify 3. Diversification wash2 Final Wash (DMF, DCM, MeOH) diversify->wash2 4. Purification ready Resin-Bound Product Ready for Cleavage or Further Modification wash2->ready

Figure 2: Workflow for N-7 diversification.

Protocol 2: On-Resin Selective Boc Deprotection

  • Rationale: TFA is a strong acid that quantitatively cleaves the acid-labile Boc group, leaving the Benzyl group and the acid-sensitive resin linker (like Wang or Rink) intact under controlled conditions.[9] The use of scavengers is generally not required for simple Boc deprotection.

  • Procedure:

    • Swell the resin-bound scaffold in DCM (10 mL/g resin) for 30 minutes.

    • Drain the solvent. Add a solution of 20-50% TFA in DCM. Agitate for 30-60 minutes.

    • Drain the cleavage solution. Wash the resin with DCM (3x).

    • Neutralize the resulting trifluoroacetate salt by washing with 10% DIPEA in DCM (2x), followed by washes with DCM (3x) and DMF (3x). The resin is now ready for coupling at the N-7 position.

Protocol 3: On-Resin Acylation at the N-7 Position

  • Rationale: This protocol forms a new amide bond at the newly exposed N-7 amine. HATU is a highly efficient coupling reagent that minimizes side reactions and racemization.

  • Procedure:

    • Swell the deprotected resin from Protocol 2 in DMF.

    • In a separate vial, dissolve the carboxylic acid to be coupled (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF. Allow to pre-activate for 5 minutes.

    • Add the activated carboxylic acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Monitor reaction completion using a Kaiser test (ninhydrin test).

    • Once complete, drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x). Dry under vacuum.

Step 3: Final Cleavage and Product Isolation

The final step releases the elaborated molecule from the solid support. The conditions must be harsh enough to cleave the linker but not degrade the product.

Protocol 4: Final Cleavage from Rink Amide Resin

  • Rationale: A high concentration of TFA is used to cleave the acid-labile Rink Amide linker. Scavengers such as water and triisopropylsilane (TIS) are crucial to "scavenge" the reactive carbocations generated during cleavage, preventing re-attachment to the product or degradation of sensitive functional groups.

  • Procedure:

    • Place the dry, functionalized resin in a reaction vessel.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS).

    • Add the cleavage cocktail to the resin (approx. 10 mL/g of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.

    • Concentrate the filtrate under a stream of nitrogen or by rotary evaporation to reduce the volume.

    • Precipitate the crude product by adding the concentrated solution dropwise to a large volume of cold diethyl ether.

    • Collect the precipitate by centrifugation or filtration. Wash with cold ether.

    • Dry the crude product under vacuum. The product can then be purified by reverse-phase HPLC.

Conclusion and Future Prospects

The this compound scaffold is a powerful tool for medicinal chemists. Its orthogonal protecting groups provide a reliable handle for controlled, stepwise functionalization in a solid-phase synthesis format. The protocols outlined here provide a robust foundation for researchers to build diverse libraries of novel spirocyclic compounds. By systematically varying the building blocks attached at the N-7 position (and subsequently at the N-2 position, should the benzyl group be removed), scientists can efficiently navigate chemical space to identify novel ligands and potential drug candidates. This strategic approach accelerates the drug discovery process by streamlining synthesis and purification, enabling the rapid generation of structure-activity relationship (SAR) data.

References

  • Vaněk, V., et al. (2015). New tri‐orthogonal scaffolds for the solid‐phase synthesis of peptides. European Journal of Organic Chemistry, 17, 3689-3701. Available at: [Link]

  • Li, X., et al. (2021). Solid-Phase Peptide Macrocyclization and Multifunctionalization via Dipyrrin Construction. Angewandte Chemie International Edition, 60(37), 20301-20307. Available at: [Link]

  • Jenkins, I. D., et al. (2009). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry, 74(5), 2056-2064. Available at: [Link]

  • McMurray, J. S. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Tetrahedron Letters, 32(52), 7679-7682. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Drisko, C. R., et al. (2018). Solid-phase Synthesis of [4.4] Spirocyclic Oximes. Journal of Visualized Experiments, (142), e58508. Available at: [Link]

  • Wuhan Institute of Technology. (2015). Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. CN104844602A.
  • Wuhan Institute of Technology. (2015). Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. CN104844602B.
  • Jiangsu Aikon Biopharmaceutical R&D Co Ltd. (2020). Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. CN111518015A.
  • Li, L., et al. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry, 12(29), 5356-9. Available at: [Link]

  • Zheng, Y.J., & Tice, C.M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. Available at: [Link]

  • Furia, E., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(11), 3241. Available at: [Link]

  • Shanghai Bide Pharmatech Co Ltd. (2020). Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. CN111620869A.
  • Schmidt, M., et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 70(9), 3737-40. Available at: [Link]

  • ResearchGate. (2013). Can anyone tell me how to cleave a Boc group in basic conditions, as my molecule has acid sensitive functional group?. Available at: [Link]

  • Cocco, M. T., et al. (1999). Cleavage and reactions of some NH-BOC protected 1-aminopyrroles: a new one-pot route to pyrrolo[1,2-b][4][10][11]triazines together with spectroscopic and X-ray studies. Journal of the Chemical Society, Perkin Transactions 1, (10), 1351-1356. Available at: [Link]

  • PubChemLite. (n.d.). Tert-butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate. Available at: [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2, 3247-3256. Available at: [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Diazaspiro[4.5]decane Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the identification and exploitation of "privileged structures" remains a cornerstone of efficient drug discovery.[1][2] These are molecular scaffolds that demonstrate the ability to bind to a variety of biological targets with high affinity, serving as versatile templates for the development of novel therapeutics. The diazaspiro[4.5]decane core is a prominent member of this class, offering a rigid, three-dimensional architecture that is conducive to the presentation of diverse pharmacophoric elements in precise spatial orientations. This structural rigidity can lead to enhanced binding affinity and selectivity for target proteins.

This application note provides a comprehensive guide to the high-throughput screening (HTS) of chemical libraries based on the versatile Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate scaffold. We will delve into the principles of library design, present a detailed HTS protocol using a fluorescence-based kinase assay as a practical example, and outline the subsequent data analysis and hit validation workflow. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.

Library Design and Synthesis: Crafting a Diverse Chemical Space

The success of any HTS campaign is intrinsically linked to the quality and diversity of the chemical library being screened. For the this compound core, a diversity-oriented synthesis (DOS) approach is recommended to explore a broad swath of chemical space.[3][4][5] The core structure presents multiple points for diversification, allowing for the generation of a library with a wide range of physicochemical properties and potential biological activities.

Key Diversification Points:

  • The Secondary Amine (N2): The benzyl group at the N2 position can be replaced with a wide array of substituents through techniques like reductive amination or N-alkylation. This allows for the introduction of various functional groups, including but not limited to, alkyl, aryl, and heteroaryl moieties.

  • The Piperidine Ring: The piperidine portion of the spirocycle can be functionalized at various positions. This can be achieved through the use of substituted starting materials or by post-synthetic modification of the core scaffold.

  • The Pyrrolidine Ring: Similarly, the pyrrolidine ring offers opportunities for substitution, further expanding the structural diversity of the library.

A robust synthetic strategy for the diazaspiro[4.5]decane scaffold is essential for library production. One-step synthesis methods, such as palladium-catalyzed domino reactions, have been developed to efficiently construct the core structure.[6]

High-Throughput Screening Protocol: A Kinase Inhibition Assay Case Study

Protein kinases are a major class of drug targets, and fluorescence-based assays are a popular and cost-effective method for HTS of kinase inhibitors.[7][8][9][10] This section details a hypothetical HTS protocol for screening a this compound library against a target kinase.

Assay Principle

This protocol utilizes a homogenous, fluorescence-based assay that measures the amount of ADP produced by the kinase reaction. The assay relies on a coupled enzyme system where the ADP generated is used to produce a fluorescent signal. Inhibition of the kinase results in a decrease in ADP production and a corresponding decrease in the fluorescent signal.

Materials and Reagents
  • Target Kinase: Purified, active kinase enzyme.

  • Kinase Substrate: A peptide or protein substrate specific to the target kinase.

  • ATP: Adenosine triphosphate.

  • Assay Buffer: Optimized for kinase activity and assay performance.

  • ADP Detection Reagent: A commercially available kit containing the coupled enzyme system and fluorescent probe.

  • Control Compounds: A known inhibitor of the target kinase (positive control) and a known inactive compound (negative control).

  • Compound Library: The this compound library dissolved in DMSO.

  • Assay Plates: 384-well, low-volume, black microplates.

  • Liquid Handling Instrumentation: Automated dispensers for reagents and compounds.

  • Plate Reader: A microplate reader capable of measuring fluorescence intensity.

Experimental Workflow

Caption: High-Throughput Screening Experimental Workflow.

Step-by-Step Protocol:

  • Plate Preparation:

    • Dispense 5 µL of assay buffer into all wells of a 384-well assay plate.

    • Using an acoustic liquid handler, transfer 50 nL of the compound library solution (typically at 10 mM in DMSO) to the appropriate wells, resulting in a final compound concentration of 10 µM.

    • Add 50 nL of the positive control and negative control solutions to designated wells.

  • Kinase Reaction:

    • Add 2.5 µL of the target kinase solution (at a pre-determined optimal concentration) to all wells.

    • Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 2.5 µL of a solution containing ATP and the kinase substrate (at their respective optimal concentrations).

    • Incubate the plates at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and initiate the detection reaction by adding 10 µL of the ADP detection reagent to all wells.

    • Incubate the plates at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence intensity of each well using a microplate reader.

Quality Control: Ensuring Data Reliability

The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[1][11][12][13][14] It is calculated using the means and standard deviations of the positive and negative controls.

Z'-Factor Calculation:

Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

Z'-Factor Value Assay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[13]

Data Analysis and Hit Validation: From Raw Data to Confirmed Hits

The data generated from an HTS campaign requires a systematic and rigorous analysis workflow to identify true hits and eliminate false positives.[2][15][16][17][18]

Hit_Validation_Workflow RawData Raw HTS Data Normalization Data Normalization RawData->Normalization Hit_Identification Primary Hit Identification (e.g., % Inhibition > 50%) Normalization->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay Validation Dose_Response->Orthogonal_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Orthogonal_Assay->SAR_Analysis Confirmed_Hits Confirmed Hits for Hit-to-Lead SAR_Analysis->Confirmed_Hits

Caption: Hit Validation and Selection Cascade.

Data Analysis and Hit Validation Workflow:

  • Data Normalization: Raw fluorescence data is normalized to percent inhibition relative to the positive and negative controls on each plate. This corrects for plate-to-plate variability.

  • Primary Hit Identification: A primary hit is typically defined as a compound that exhibits a percent inhibition greater than a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

  • Hit Confirmation and Dose-Response Analysis: Primary hits are re-tested in the same assay to confirm their activity. Confirmed hits are then tested over a range of concentrations to determine their potency (IC50 value).

  • Orthogonal Assay Validation: To eliminate false positives that may be specific to the primary assay format, confirmed hits are tested in a secondary, orthogonal assay. This could be a different technology for detecting kinase activity or a binding assay.

  • Structure-Activity Relationship (SAR) Analysis: The structures of the confirmed hits are analyzed to identify common structural motifs and to begin to understand the relationship between chemical structure and biological activity.[19] This early SAR can guide the initial stages of hit-to-lead optimization.

Conclusion: A Pathway to Novel Therapeutics

The combination of a privileged scaffold like this compound with a robust high-throughput screening strategy provides a powerful engine for the discovery of novel, high-quality lead compounds. The protocols and workflows detailed in this application note offer a comprehensive framework for researchers to design and execute successful HTS campaigns. The subsequent hit-to-lead and lead optimization phases will further refine these initial discoveries, ultimately paving the way for the development of new and effective medicines.[20][21][22][23]

References

  • - PubMed

  • - PubMed

  • - Semantic Scholar

  • - BIT 479/579 High-throughput Discovery

  • - ResearchGate

  • - BellBrook Labs

  • - Oxford Academic

  • - GraphPad

  • - ResearchGate

  • - BMG LABTECH

  • - Thermo Fisher Scientific

  • - PubMed Central

  • - Medium

  • - Celtarys

  • - KNIME

  • - SpiroChem

  • - Royal Society of Chemistry

  • - Semantic Scholar

  • - The Scientist

  • - Cambridge MedChem Consulting

  • - PubMed Central

  • - ACS Publications

  • - PubMed

  • - PubMed

  • - Wikipedia

  • - SpiroChem

  • - University of Cambridge

  • - National Institutes of Health

  • - Semantic Scholar

  • - PubMed

Sources

Scale-Up Synthesis of Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2,7-diazaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, making it an attractive core for the design of novel therapeutics targeting a range of receptors and enzymes. The title compound, "Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate," is a key intermediate in the synthesis of various drug candidates, where the orthogonal N-benzyl and N-Boc protecting groups allow for selective deprotection and further functionalization. This application note provides a detailed, scalable, and robust protocol for the synthesis of this important building block, focusing on practical considerations for researchers, scientists, and drug development professionals.

Synthetic Strategy: A Rationale-Driven Approach

The chosen synthetic route commences with the commercially available and cost-effective N-Boc-4-piperidone. The strategy hinges on the initial construction of the spirocyclic core, followed by the diastereoselective reduction of an intermediate lactam and subsequent reductive amination to install the benzyl group. This approach is designed for scalability, employing well-understood and reliable chemical transformations.

The key transformations in this synthesis are:

  • Strecker-type reaction: To introduce the second nitrogen atom and a nitrile group, setting the stage for the formation of the pyrrolidine ring.

  • Reductive cyclization: To form the spirocyclic lactam.

  • Lactam reduction: To generate the diamine core.

  • Reductive amination: A highly efficient and selective method for the introduction of the benzyl group.

This sequence ensures high overall yields and facilitates straightforward purification of the intermediates, which is crucial for large-scale production.

Experimental Workflow Diagram

G cluster_0 Step 1: Spiro-Lactam Formation cluster_1 Step 2: Lactam Reduction cluster_2 Step 3: N-Benzylation A N-Boc-4-piperidone B Strecker Reaction (KCN, NH4Cl) A->B C Amino-nitrile Intermediate B->C D Hydrolysis and Reductive Cyclization C->D E Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate D->E F Reduction (e.g., LiAlH4) E->F G Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate F->G H Reductive Amination (Benzaldehyde, NaBH(OAc)3) G->H I This compound H->I

Caption: Overall synthetic workflow for the preparation of the target compound.

Detailed Protocols

Part 1: Synthesis of Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate

This initial phase focuses on the construction of the spirocyclic lactam core from N-Boc-4-piperidone.

Materials:

  • N-Boc-4-piperidone

  • Potassium cyanide (KCN)

  • Ammonium chloride (NH4Cl)

  • Methanol (MeOH)

  • Water (H2O)

  • Concentrated sulfuric acid (H2SO4)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO4)

Protocol:

  • Strecker Reaction: To a solution of N-Boc-4-piperidone (1.0 eq) in a mixture of methanol and water (1:1) is added ammonium chloride (1.5 eq). The mixture is stirred until all solids dissolve. Potassium cyanide (1.5 eq) is then added portion-wise, and the reaction is stirred at room temperature for 24 hours.

  • Hydrolysis and Cyclization: The reaction mixture is cooled in an ice bath, and concentrated sulfuric acid (5.0 eq) is added slowly, keeping the internal temperature below 20 °C. The mixture is then heated to reflux for 12 hours.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice and basified with a concentrated sodium hydroxide solution to pH > 10. The aqueous layer is extracted with dichloromethane (3 x volumes). The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude lactam.

  • Purification: The crude product is purified by column chromatography on silica gel to afford Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate as a white solid.

Part 2: Synthesis of Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate

This step involves the reduction of the lactam to the corresponding diamine.

Materials:

  • Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate

  • Ethyl acetate (EtOAc)

Protocol:

  • Reduction: A solution of Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for 16 hours.

  • Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water, following the Fieser workup procedure. The resulting granular precipitate is filtered off and washed with ethyl acetate. The combined filtrates are concentrated under reduced pressure.

  • Isolation: The crude product is obtained as a viscous oil and is used in the next step without further purification.

Part 3: Synthesis of this compound

The final step is the selective N-benzylation of the less sterically hindered secondary amine via reductive amination.[1]

Materials:

  • Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Protocol:

  • Reaction Setup: To a solution of Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate (1.0 eq) in 1,2-dichloroethane are added benzaldehyde (1.1 eq) and a catalytic amount of acetic acid. The mixture is stirred at room temperature for 1 hour.

  • Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature for 12 hours.

  • Work-up and Isolation: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield this compound as a pale yellow oil.

Critical Parameters and Data Summary

StepKey ReagentsSolventTemperature (°C)Typical Yield (%)Purity (by HPLC) (%)
1 KCN, NH4Cl, H2SO4MeOH/H2O, DCMRT to Reflux65-75>95
2 LiAlH4THF0 to RT80-90Crude
3 Benzaldehyde, NaBH(OAc)3DCERT70-85>98

Safety and Troubleshooting

  • Potassium Cyanide (Step 1): Highly toxic. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. A quench solution of bleach should be readily available.

  • Lithium Aluminum Hydride (Step 2): Pyrophoric and reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). The quenching procedure should be performed slowly and with extreme care, especially on a large scale.

  • Incomplete Reactions: Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If a reaction stalls, consider the addition of more reagent or extending the reaction time.

  • Purification Challenges: The final product is an oil, which can sometimes be challenging to handle on a large scale. Co-evaporation with a high-boiling point solvent like toluene can help in removing residual solvents.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The described methodology is robust, high-yielding, and utilizes readily available starting materials and reagents. By following these detailed procedures, researchers and drug development professionals can confidently produce this valuable intermediate for their synthetic campaigns.

References

  • PubChem. Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate. Available at: [Link]

  • Google Patents. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • ResearchGate. Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and improve experimental outcomes. We will delve into common challenges, provide detailed troubleshooting protocols, and offer insights grounded in established chemical principles.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable scaffold in medicinal chemistry, presents a unique set of challenges.[1] The construction of the spirocyclic core, coupled with the need for orthogonal protection of the two nitrogen atoms, requires careful optimization of reaction conditions to achieve high yields and diastereoselectivity. This guide will address the most frequently encountered issues in a practical, question-and-answer format.

Proposed Synthetic Pathway

A common and effective strategy for the synthesis of the target molecule involves a multi-step sequence culminating in an intramolecular reductive amination. The general approach is outlined below.

G cluster_0 Precursor Synthesis cluster_1 Spirocyclization and Functionalization Start Commercially available starting materials Step1 Synthesis of a suitably substituted piperidin-4-one derivative Start->Step1 Step2 Introduction of the aminoethyl side chain Step1->Step2 Step3 Formation of the amino-ketone precursor Step2->Step3 Step4 Intramolecular Reductive Amination (Key cyclization step) Step3->Step4 Step5 Orthogonal Protection: Selective N-Boc and N-benzylation Step4->Step5 Final tert-butyl 2-benzyl-2,7- diazaspiro[4.5]decane-7-carboxylate Step5->Final

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Guide: Common Issues and Solutions

Q1: My intramolecular reductive amination is giving a low yield. What are the likely causes and how can I improve it?

A1: Low yields in intramolecular reductive aminations are a common hurdle.[2][3] The issue often stems from an unfavorable equilibrium in imine/iminium ion formation, competing side reactions, or suboptimal reducing agent activity.

Causality and Optimization:

The reaction proceeds via an intermediate imine or iminium ion, which is then reduced.[4] To drive the reaction forward, the formation of this intermediate must be efficient.

  • pH Control: The formation of the imine is acid-catalyzed, but a too acidic medium will protonate the amine, rendering it non-nucleophilic. A weakly acidic environment (pH 4-6) is typically optimal. You can achieve this by adding a catalytic amount of a mild acid like acetic acid.

  • Water Removal: The formation of the imine from the amino-ketone precursor releases a molecule of water.[2] This is a reversible reaction, so removing water can significantly shift the equilibrium towards the imine. This can be accomplished by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

  • Choice of Reducing Agent: The reducing agent must be selective for the imine/iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and selectivity.[5] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic. If these fail, catalytic hydrogenation (H₂/Pd) can be a powerful alternative, though it may require more specialized equipment.[2]

Troubleshooting Workflow:

G Start Low Yield in Intramolecular Reductive Amination Check1 Is the pH of the reaction in the optimal range (4-6)? Start->Check1 Action1 Adjust pH with a mild acid (e.g., acetic acid) Check1->Action1 No Check2 Is water being effectively removed? Check1->Check2 Yes Action1->Check2 Action2 Use a Dean-Stark apparatus or add molecular sieves Check2->Action2 No Check3 Is the reducing agent appropriate? Check2->Check3 Yes Action2->Check3 Action3 Switch to a more selective or potent reducing agent Check3->Action3 No Result Improved Yield Check3->Result Yes Action3->Result

Caption: Troubleshooting workflow for low yield in intramolecular reductive amination.

Optimized Protocol:

  • Dissolve the amino-ketone precursor in a suitable solvent (e.g., 1,2-dichloroethane or THF).

  • Add 3Å molecular sieves and stir for 30 minutes at room temperature.

  • Add 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

ParameterSuboptimal ConditionOptimized Condition
Reducing Agent NaBH₄ (can reduce ketone)NaBH(OAc)₃ (selective for imine)
pH Neutral or strongly acidicWeakly acidic (pH 4-6)
Water Removal Not addressedUse of molecular sieves
Solvent Protic (e.g., methanol)Aprotic (e.g., THF, DCE)
Q2: I am obtaining a mixture of diastereomers that are difficult to separate. How can I improve the diastereoselectivity of the cyclization or separate the products?

A2: The formation of the spirocenter can lead to two diastereomers. Improving the diastereoselectivity of the reaction is the most efficient approach, but effective separation techniques are also crucial.

Improving Diastereoselectivity:

  • Bulky Reducing Agents: The use of a sterically hindered reducing agent can favor the formation of one diastereomer over the other by approaching the imine from the less hindered face.

  • Temperature: Lowering the reaction temperature can sometimes enhance the diastereoselectivity of the reduction step.

  • Catalyst Control: In some cases, the use of a chiral catalyst can induce high levels of diastereoselectivity.[6]

Separation of Diastereomers:

Diastereomers have different physical properties and can be separated by standard laboratory techniques.[7]

  • Column Chromatography: This is the most common method. A careful selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase is critical. A shallow gradient of a more polar solvent can improve separation.

  • Crystallization: If the diastereomers have significantly different solubilities, fractional crystallization can be an effective purification method. Experiment with different solvents to find one that selectively crystallizes one diastereomer.[8]

Purification Protocol:

  • Dissolve the crude mixture of diastereomers in a minimal amount of a suitable solvent system (e.g., hexane/ethyl acetate).

  • Load the solution onto a silica gel column.

  • Elute with a shallow gradient of ethyl acetate in hexane, starting with a low polarity.

  • Collect small fractions and analyze them by TLC or NMR to identify the pure diastereomers.

Q3: I am having trouble with the orthogonal protection of the two nitrogen atoms. How can I selectively introduce the Boc and benzyl groups?

A3: The selective protection of two different nitrogen atoms in a diamine requires an orthogonal protection strategy, where one protecting group can be removed without affecting the other.[9][10]

Strategy for Orthogonal Protection:

  • Mono-Boc Protection: The first step is to selectively protect one of the nitrogens with a tert-butoxycarbonyl (Boc) group. This can be achieved by using a stoichiometric amount of di-tert-butyl dicarbonate (Boc₂O).[11][12]

  • N-Benzylation: The remaining free amine can then be benzylated using benzyl bromide or a similar benzylating agent in the presence of a base.

Troubleshooting Mono-Boc Protection:

  • Over-reaction: The formation of the di-Boc protected product is a common side reaction. To minimize this, use exactly one equivalent of Boc₂O and add it slowly to the solution of the diamine at a low temperature (e.g., 0 °C).[13]

  • No Reaction: If the reaction is sluggish, a mild base like triethylamine or diisopropylethylamine can be added to facilitate the reaction.

Protocol for Selective N-Boc Protection:

  • Dissolve the 2,7-diazaspiro[4.5]decane in a suitable solvent (e.g., dichloromethane or THF).

  • Cool the solution to 0 °C.

  • Slowly add a solution of one equivalent of Boc₂O in the same solvent.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work up the reaction by washing with water and brine, then dry and concentrate.

Protocol for Subsequent N-Benzylation:

  • Dissolve the mono-Boc protected diamine in a solvent like acetonitrile or DMF.

  • Add a base such as potassium carbonate or triethylamine.

  • Add one equivalent of benzyl bromide and stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC. Upon completion, quench with water and extract the product.

G Start Orthogonal Protection of Diamine Step1 Selective Mono-Boc Protection (1 eq. Boc₂O, low temp) Start->Step1 Check1 Is di-Boc product forming? Step1->Check1 Action1 Slow down addition of Boc₂O, ensure 1:1 stoichiometry Check1->Action1 Yes Step2 N-Benzylation of remaining amine (Benzyl bromide, base) Check1->Step2 No Action1->Step1 Check2 Is the reaction incomplete? Step2->Check2 Action2 Increase temperature or use a stronger base Check2->Action2 Yes Final Orthogonally Protected Product Check2->Final No Action2->Step2

Caption: Decision tree for the orthogonal protection of the diazaspirocycle.

Frequently Asked Questions (FAQs)

Q: What is the best way to monitor the progress of the intramolecular reductive amination?

A: Thin-layer chromatography (TLC) is a quick and effective method. Use a solvent system that provides good separation between the starting amino-ketone and the spirocyclic product. Staining with ninhydrin can be useful for visualizing the amine product. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Q: Can I perform the N-benzylation before the N-Boc protection?

A: While possible, it is generally more straightforward to perform the N-Boc protection first. The Boc group is less reactive and can help to moderate the reactivity of the diamine, leading to a cleaner subsequent benzylation.

Q: My final product is an oil and difficult to purify by crystallization. What are my options?

A: If crystallization is not feasible, flash column chromatography on silica gel is the recommended method. If the product is still impure, you can try converting it to a salt (e.g., hydrochloride or trifluoroacetate) which may be a crystalline solid and easier to purify. The free base can then be regenerated by treatment with a base.[8]

Q: Are there any safety precautions I should be aware of?

A: Standard laboratory safety procedures should be followed. Sodium cyanoborohydride is toxic and should be handled with care in a well-ventilated fume hood. Reactions involving catalytic hydrogenation require specialized equipment and should only be performed by trained personnel.

References

  • Reductive amination. (2023). In Wikipedia. Retrieved from [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). University of Bristol. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. (2014). Organic & Biomolecular Chemistry, 12(38), 7584-7588. [Link]

  • Enantioselective Direct Synthesis of Free Cyclic Amines via Intramolecular Reductive Amination. (2017). Organic Letters, 19(16), 4215-4218. [Link]

  • 24.6: Synthesis of Amines. (2025). In Chemistry LibreTexts. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Selective Mono‐BOC Protection of Diamines. (2007). Synthetic Communications, 37(5), 737-742. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. (2007). Organic Syntheses, 84, 209. [Link]

  • Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. (1995). Journal of the American Chemical Society, 117(41), 10157-10158. [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2017). Journal of the Mexican Chemical Society, 61(1), 22-29. [Link]

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. (2024). Catalysts, 14(2), 107. [Link]

  • Practical Synthesis of Structurally Important Spirodiamine Templates. (2010). Synthetic Communications, 40(15), 2269-2277. [Link]

  • Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. (2015).
  • Intermolecular reductive amination of amino acid- derived b... (2013). PLoS ONE, 8(1), e53231. [Link]

  • AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (n.d.). Santai Technologies. [Link]

  • tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (2020). Molbank, 2020(3), M1149. [Link]

  • Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. (2015).
  • Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. (2020).
  • Reductive Amination | Synthesis of Amines. (2025). YouTube. [Link]

  • Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. (2024). Organic Letters. [Link]

  • Synthesis of the partially bio-based spiroacetal diamine (2), starting... (n.d.). ResearchGate. [Link]

  • Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. (2024). Chalmers Research. [Link]

  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. (2025). ACS Catalysis. [Link]

  • Electrochemical synthesis of phosphorylated azaspiro[4.5]di/trienones through dearomative spirocyclization. (2021). Chemical Communications, 57(86), 11333-11336. [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). YouTube. [Link]

  • Overcoming Key Challenges in Drug Discovery. (2022). Lab Manager. [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2018). Journal of Medicinal Chemistry, 61(8), 3469-3482. [Link]

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Technical Support Center: Purification of Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile diazaspirocyclic intermediate. As a key building block in pharmaceutical synthesis, achieving high purity is critical for the success of subsequent reactions and the integrity of final compounds.

This guide provides in-depth troubleshooting advice and frequently asked questions based on established principles of organic chemistry and extensive experience with similar molecular scaffolds. We will explore the causality behind experimental choices to empower you to solve purification challenges effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of your target compound. The advice provided is structured in a question-and-answer format to directly tackle real-world laboratory scenarios.

Question 1: My crude reaction mixture is a thick, brown oil. How do I approach purification when I can't isolate a solid?

Answer: This is a very common scenario, especially after solvent removal from a complex reaction mixture. An oily or gummy crude product simply means it is a mixture of your desired compound and various impurities. The primary and most robust method for purifying non-crystalline compounds like this is silica gel flash column chromatography.

The key is to develop a reliable separation method on a small scale using Thin-Layer Chromatography (TLC) before committing your entire batch to a column.

Causality: The benzyl and tert-butyl groups on the diazaspiro[4.5]decane core impart significant lipophilicity, often resulting in an oily or amorphous solid state, especially when minor impurities are present. Flash chromatography is the gold-standard technique for separating compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (solvent system).

Question 2: I'm seeing multiple spots on my TLC plate, and I'm not sure which one is my product. How do I identify the product and develop a separation?

Answer: This is a critical step. Before proceeding with column chromatography, you must identify your product spot and find a solvent system that provides good separation from impurities.

Step-by-Step Identification and Optimization:

  • Spotting the Lanes: On a single TLC plate, spot the following:

    • Lane 1: Your starting materials (if available).

    • Lane 2: The crude reaction mixture (co-spot: apply both starting material and crude mixture to the same spot to see if they are identical).

    • Lane 3: The crude reaction mixture alone.

  • Choosing a Staining Method: Diazaspiro compounds are often not UV-active unless they possess a suitable chromophore (the benzyl group may show weak activity). Therefore, you will need a chemical stain.

    • Potassium Permanganate (KMnO₄) Stain: Excellent for compounds that can be oxidized. Most organic compounds will appear as yellow/brown spots on a purple background.

    • Ninhydrin Stain: This is a highly specific stain for primary and secondary amines. Since the nitrogen at position 2 is a secondary amine before benzylation and the nitrogen at position 7 is part of a carbamate, this stain is particularly useful for identifying unreacted starting material or byproducts with a free secondary amine.

  • Developing the TLC: Start with a moderately polar solvent system. For compounds like this, a mixture of a non-polar solvent (like Hexanes or Heptane) and a more polar solvent (like Ethyl Acetate) is standard.[1]

    • Begin with a ratio like 7:3 Hexanes:Ethyl Acetate .

    • Run the plate, dry it, and visualize it with a stain.

  • Interpreting the Results:

    • Your product, being a large, protected diamine, should be less polar than any unreacted amine starting materials but potentially more polar than non-polar byproducts.

    • The ideal Retention Factor (Rƒ) for your product spot for column chromatography is between 0.2 and 0.4 . This ensures the compound moves off the baseline but is retained enough to separate from less polar impurities.

    • If your spot is too high (Rƒ > 0.4): Your solvent system is too polar. Increase the proportion of hexanes (e.g., 8:2 or 9:1 Hexanes:EtOAc).

    • If your spot is too low (Rƒ < 0.2) or on the baseline: Your solvent system is not polar enough. Increase the proportion of ethyl acetate (e.g., 6:4 or 1:1 Hexanes:EtOAc). You may need to add a small amount (0.5-1%) of a more polar solvent like methanol or triethylamine (NEt₃) if streaking occurs.

Workflow for TLC Method Development

A Start: Crude Product B Prepare TLC Plate (SM, Co-spot, Crude) A->B C Develop in 7:3 Hex:EtOAc B->C D Visualize (KMnO4/Ninhydrin) C->D E Analyze Rf of Target Spot D->E F Is 0.2 < Rf < 0.4? E->F G Rf > 0.4 (Too High) F->G Yes H Rf < 0.2 (Too Low) F->H No K Ready for Column Chromatography F->K Yes I Increase Hexanes Ratio (e.g., 8:2, 9:1) G->I J Increase EtOAc Ratio (e.g., 6:4, 1:1) H->J I->C J->C

Caption: TLC method development workflow.

Question 3: My compound is streaking badly on the silica column, leading to poor separation and mixed fractions.

Answer: Streaking (or tailing) on silica gel is a classic sign of strong, undesirable interactions between your compound and the acidic silica surface. The basic nitrogen atoms in your diazaspiro core are likely protonated by the acidic silanol groups (Si-OH) on the silica, causing this issue.

Solutions:

  • Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a volatile base to your solvent system.

    • Triethylamine (NEt₃): Add 0.5% to 1% triethylamine to your chosen Hexanes/EtOAc mobile phase. This will compete with your compound for binding to the acidic sites, allowing it to elute cleanly as a tight band.

    • Ammonia: For more stubborn cases, a mobile phase pre-saturated with ammonia can be used, often by preparing a solvent mixture like Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 95:5:0.5).

  • Use a Different Stationary Phase: If streaking persists, consider an alternative to standard silica gel.

    • Alumina (Neutral or Basic): Aluminum oxide is another common stationary phase. Using neutral or basic alumina can completely prevent the acidic interactions causing the streaking.

    • Deactivated Silica: You can prepare "deactivated" silica by pre-treating it with a solution containing your mobile phase plus the basic modifier before packing the column.

Troubleshooting Flowchart for Column Chromatography

start Problem: Column Streaking check_base Is there a base (e.g., 1% NEt3) in the mobile phase? start->check_base add_base Add 1% Triethylamine to the mobile phase check_base->add_base No problem_persists Does streaking persist? check_base->problem_persists Yes re_run Re-run column add_base->re_run re_run->problem_persists use_alumina Switch to Neutral or Basic Alumina column problem_persists->use_alumina Yes solution Problem Resolved problem_persists->solution No use_alumina->solution

Caption: Troubleshooting streaking in column chromatography.

Question 4: How can I confirm the purity and identity of my final fractions?

Answer: Never rely on a single method. A combination of chromatographic and spectroscopic techniques is essential for confirming both purity and structural identity.

  • TLC Analysis: Collect fractions from your column and spot each one on a TLC plate. Run the plate in your optimized solvent system. Combine only the fractions that show a single spot at the correct Rƒ.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural confirmation.

    • ¹H NMR: The proton NMR should show characteristic peaks for the tert-butyl group (a singlet at ~1.4-1.5 ppm integrating to 9H), the benzyl group (aromatic protons at ~7.2-7.4 ppm and benzylic CH₂ protons), and the complex signals for the spirocyclic core.

    • ¹³C NMR: The carbon NMR will confirm the presence of all carbons, including the carbonyl of the Boc group (~155 ppm).

  • Mass Spectrometry (MS): This confirms the molecular weight of your compound. Look for the molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₂₀H₃₀N₂O₂ (346.47 g/mol ).

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the preferred method. A pure sample should show a single major peak (typically >95% or >98% by area).

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the likely impurities I need to remove? The most common impurities arise from the synthetic route. These include: 1. Unreacted Starting Materials: Such as tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate. 2. De-benzylated Product: Loss of the benzyl group. 3. De-Boc'd Product: Loss of the Boc protecting group. 4. Reagents and Catalysts: Any non-volatile reagents used in the reaction.
Can I use recrystallization or distillation instead of chromatography? Recrystallization: This is only effective if your crude product is a solid and has high initial purity (>85-90%). Given that this compound is often an oil, recrystallization is usually not a viable primary purification method, though it could be used as a final polishing step if you can induce crystallization from a solvent system like hexanes/ethyl acetate. Distillation: This compound has a very high boiling point and is likely to decompose at the temperatures required for distillation, even under high vacuum. It is not a recommended method.
What are the recommended storage conditions for the purified compound? Based on supplier data for analogous compounds, the purified product should be stored in a cool, dry, and dark place.[2] Recommended conditions are typically 2-8°C , sealed in a dry, inert atmosphere (e.g., under argon or nitrogen) to prevent degradation.[2]
My yield after the column is very low. What could be the cause? Low yield can result from several factors: 1. Incomplete Reaction: Check your crude material by NMR to ensure the reaction went to completion. 2. Material Loss on Column: If your compound is very polar, it might be irreversibly adsorbed onto the silica gel. Adding a basic modifier can help prevent this. 3. Improper Fraction Collection: You may be discarding fractions that contain your product. Re-check all fractions by TLC. 4. Product Instability: The compound might be degrading on the acidic silica. Running the column quickly and using a basic modifier can mitigate this.

Detailed Protocol: Flash Column Chromatography

This protocol is a generalized procedure based on methods used for similar diazaspiro compounds.[1][3] It should be adapted based on your own TLC analysis.

1. Preparation of the Silica Slurry:

  • Determine the amount of silica gel needed (typically 50-100 times the weight of your crude material for good separation).

  • In a beaker, mix the silica gel with your initial, low-polarity mobile phase (e.g., 9:1 Hexanes:EtOAc + 1% NEt₃). Create a homogenous, pourable slurry.

2. Packing the Column:

  • Secure a glass chromatography column vertically. Ensure the stopcock is closed.

  • Pour the silica slurry into the column. Use a funnel to guide the slurry.

  • Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure the silica packs down into a uniform bed with no air bubbles or cracks.

  • Add a thin layer of sand on top of the silica bed to prevent it from being disturbed during sample loading.

3. Loading the Sample:

  • Dissolve your crude oil in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

  • In a separate flask, add a small amount of silica gel (2-3 times the weight of your crude material).

  • Add your dissolved sample to this silica and concentrate it on a rotary evaporator until you have a dry, free-flowing powder. This is called "dry loading."

  • Carefully add the dry-loaded sample onto the sand layer in your packed column.

4. Running the Column:

  • Carefully add your mobile phase to the column.

  • Using gentle air pressure ("flash"), push the solvent through the column, collecting the eluent in fractions (test tubes or flasks).

  • Start with a low-polarity mobile phase and gradually increase the polarity (gradient elution) by increasing the percentage of ethyl acetate. For example:

    • Column Volumes 1-3: 9:1 Hexanes:EtOAc

    • Column Volumes 4-6: 8:2 Hexanes:EtOAc

    • Column Volumes 7-10: 7:3 Hexanes:EtOAc

  • Monitor the elution by collecting small fractions and analyzing them by TLC.

5. Combining and Concentrating Fractions:

  • Once the column is complete, analyze all fractions by TLC.

  • Combine the fractions that contain only your pure product.

  • Remove the solvent using a rotary evaporator to yield your purified compound.

  • Place the final product under high vacuum to remove any residual solvent.

References

  • PubChem. tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate. National Center for Biotechnology Information. [Link]

  • Anderson, K. W., et al. Supporting Information for 2,6-Diazaspiro[3.3]heptanes. American Chemical Society. [Link]

  • Wuhan Institute of Technology. Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. Eureka | Patsnap. [Link]

  • Google Patents. Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate.
  • Google Patents. Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]

  • PubChem. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChemLite. Tert-butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate. PubChemLite. [Link]

  • Center Trades. 6-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate. Center Trades. [Link]

  • Google Patents. Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.

Sources

Technical Support Center: tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support guide for the synthesis of tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile spirocyclic diamine building block. Our goal is to provide in-depth, field-proven insights into potential side reactions, troubleshooting strategies, and optimization protocols to ensure the highest purity and yield in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the multi-step synthesis of the title compound. We focus on the causality behind these issues and provide actionable solutions.

Q1: My N-benzylation reaction of tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate is yielding a significant amount of unreacted starting material and an unknown impurity. What is happening?

A1: This is a frequent challenge stemming from either incomplete reaction or the formation of an over-alkylated byproduct. The secondary amine at the N2 position is a strong nucleophile, but several factors can lead to a complex reaction mixture.

  • Primary Cause (Direct Alkylation): When using a reagent like benzyl bromide (Bn-Br) or benzyl chloride (Bn-Cl), the desired secondary amine product is also a nucleophile. It can react with another molecule of the benzyl halide to form a tertiary benzylamine, which in this case would be a quaternary ammonium salt. This over-alkylation consumes your benzylating agent and starting material, leading to a mixture of starting amine, desired product, and the quaternary salt.[1]

  • Primary Cause (Reductive Amination): If you are employing a two-step process involving reaction with benzaldehyde to form an iminium ion, followed by reduction, the reaction's success is highly dependent on conditions.

    • pH Control: The formation of the iminium intermediate is pH-sensitive. If the conditions are too acidic, the starting amine is fully protonated and non-nucleophilic. If too basic, the imine/iminium equilibrium is not favored.

    • Reducing Agent Reactivity: A common reagent, sodium cyanoborohydride (NaBH₃CN), selectively reduces the protonated iminium ion over the starting aldehyde.[2] However, if a less selective or overly powerful reductant is used (like NaBH₄ at the wrong pH), you risk reducing the benzaldehyde to benzyl alcohol, which will not participate in the desired reaction.[2]

Solutions:

  • For Direct Alkylation: Use a slight excess (1.1-1.2 equivalents) of the benzyl halide and perform the reaction at a controlled temperature (e.g., 0 °C to room temperature). Monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material before significant over-alkylation occurs.

  • For Reductive Amination: The use of sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is often superior as it is a milder, less toxic reducing agent that performs well in slightly acidic conditions without reducing the aldehyde.[3] It tolerates a wide range of functional groups and generally provides higher yields for this transformation.

Q2: I'm attempting a one-pot synthesis starting from the parent 2,7-diazaspiro[4.5]decane. The result is a complex mixture that is difficult to separate. Why?

A2: Synthesizing this molecule requires the selective functionalization of two different nitrogen atoms. Attempting to perform both the N-Boc protection and N-benzylation in a single pot without a directed strategy will inevitably lead to a statistical mixture of products.

  • Mechanism of Non-Selectivity: Both nitrogen atoms in the parent diamine are secondary amines with similar reactivity. When you add both Boc-anhydride and a benzylating agent, you will form:

    • Unreacted diamine

    • Mono-Boc protected diamine (at N2 and N7)

    • Mono-benzyl protected diamine (at N2 and N7)

    • The desired N2-benzyl, N7-Boc product

    • The isomeric N7-benzyl, N2-Boc product

    • Di-Boc protected diamine

    • Di-benzyl protected diamine

This creates a purification nightmare. A sequential, controlled approach is mandatory for achieving high purity.

Q3: After an acidic workup or a subsequent deprotection step on another part of my molecule, I see an impurity with a mass increase of +56 Da. What is this side product?

A3: This impurity is almost certainly the result of N-tert-butylation. This is a classic side reaction associated with the cleavage of a Boc protecting group under acidic conditions.[4][5]

  • Causality: The mechanism of Boc deprotection involves protonation of the carbamate followed by the elimination of a stable tert-butyl cation (t-Bu⁺). This cation is a potent electrophile. If other nucleophiles are present in the solution—such as the nitrogen atom of another deprotected molecule—the cation can be trapped, leading to the formation of a stable C-N bond.[4] The mass of this added group is 57, but the net change is +56 Da after accounting for the loss of a proton.

Preventative Measures:

  • Use of Scavengers: To prevent this, always include a scavenger in your Boc deprotection reactions. Common scavengers like triethylsilane (TES), thioanisole, or anisole are excellent cation traps that will react with the t-Bu⁺ preferentially, preventing it from alkylating your desired product.

Troubleshooting Guide: Common Side Products

The following table summarizes the most common side products, their mass difference relative to the desired product, and their likely origins. This can be an invaluable tool for interpreting LC-MS data during reaction monitoring.

Side Product NameStructureΔ Mass (from product)Likely Cause
Starting Material tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate-90 DaIncomplete N-benzylation reaction.
Di-Boc Protected Adduct di-tert-butyl 2,7-diazaspiro[4.5]decane-2,7-dicarboxylate+44 DaNon-selective protection if starting from the free diamine. A common impurity in the mono-Boc starting material.
Di-Benzyl Adduct 2,7-dibenzyl-2,7-diazaspiro[4.5]decane-1 DaOver-alkylation of the free diamine; or benzylation of the de-Boc'd product.
Benzyl Alcohol C₇H₈O-222 DaReduction of benzaldehyde starting material during reductive amination, typically with a non-selective reducing agent like NaBH₄.[2]
Isomeric Product tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate0 DaNon-selective reaction sequence starting from the parent diamine. Requires careful chromatographic separation.
N-tert-butyl Adduct tert-butyl 2-benzyl-7-(tert-butyl)-2,7-diazaspiro[4.5]decane-7-carboxylate+56 DaCation trapping during an unrelated Boc-deprotection step in the presence of the product amine.[4]
Visualizing Reaction & Side Reaction Pathways

Understanding the flow of materials is critical. The following diagrams illustrate the intended synthetic route and the primary off-pathway reactions.

Synthetic_Pathway A 2,7-Diazaspiro[4.5]decane B tert-butyl 2,7-diazaspiro[4.5] decane-7-carboxylate A->B (Boc)₂O, Base (Selective Mono-Protection) C Product: tert-butyl 2-benzyl-2,7- diazaspiro[4.5]decane-7-carboxylate B->C PhCHO, NaBH(OAc)₃ (Reductive Amination)

Caption: Recommended two-step synthetic workflow.

Side_Reactions Start tert-butyl 2,7-diazaspiro[4.5] decane-7-carboxylate Product Desired Product Start->Product Desired Pathway QuatSalt Quaternary Ammonium Salt (Over-alkylation) Product->QuatSalt + Bn-Br BnOH Benzyl Alcohol Reagents Bn-Br or PhCHO + Reductant Reagents->BnOH Non-selective reduction of PhCHO

Caption: Key side reactions in the N-benzylation step.

Validated Experimental Protocols

To mitigate the issues discussed, we provide the following optimized, step-by-step protocols.

Protocol 1: Selective Mono-Boc Protection of 2,7-Diazaspiro[4.5]decane

This protocol aims to maximize the yield of the mono-protected intermediate, which is crucial for the subsequent selective benzylation.

  • Setup: To a solution of 2,7-diazaspiro[4.5]decane (1.0 eq) in dichloromethane (DCM, ~0.1 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.1 eq). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Prepare a solution of di-tert-butyl dicarbonate ((Boc)₂O, 0.95 eq) in DCM. Add this solution dropwise to the cooled amine solution over 1-2 hours using a syringe pump or dropping funnel. The sub-stoichiometric amount of (Boc)₂O is key to minimizing the di-Boc byproduct.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting diamine and the appearance of mono- and di-Boc products.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude material (a mixture of starting material, mono-Boc, and di-Boc products) must be purified by flash column chromatography on silica gel to isolate the desired mono-protected product.

Protocol 2: N-Benzylation via Reductive Amination

This protocol uses sodium triacetoxyborohydride for a clean and high-yielding conversion.

  • Setup: To a solution of tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate (1.0 eq) in 1,2-dichloroethane (DCE, ~0.2 M), add benzaldehyde (1.2 eq).

  • pH Adjustment (Optional but Recommended): Add acetic acid (1.1 eq) to catalyze the formation of the iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature. Note: The reaction may be mildly exothermic.

  • Reaction: Stir the mixture at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can often be of high purity, but flash chromatography can be used if necessary.

By implementing these robust protocols and being aware of the potential side reactions, researchers can consistently synthesize high-purity this compound for their drug discovery and development programs.

References
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Scheme of the N-benzylation reaction. The desired secondary amine is... ResearchGate. [Link]

  • Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Myers Group, Harvard University. [Link]

Sources

Technical Support Center: Reaction Optimization for tert-Butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this multi-step synthesis, providing in-depth troubleshooting advice and answers to frequently encountered challenges. Our approach is grounded in established chemical principles and validated through extensive laboratory experience.

Introduction to the Synthetic Challenge

The synthesis of asymmetrically substituted diazaspirocycles like this compound presents a significant challenge in regioselectivity. The two nitrogen atoms within the 2,7-diazaspiro[4.5]decane core, while chemically similar, can exhibit differential reactivity based on steric and electronic factors, which must be exploited for successful selective functionalization. This guide will focus on a robust and logical synthetic pathway, addressing potential pitfalls at each stage.

A common and effective strategy involves the initial protection of both amine functionalities, followed by selective deprotection and subsequent functionalization. While direct mono-protection of such diamines can be inefficient, a di-protection/mono-deprotection sequence offers a more reliable route to the desired mono-protected intermediate.[1][2]

Proposed Synthetic Workflow

The following diagram outlines a validated synthetic approach, which will be the focus of our optimization and troubleshooting guide.

G cluster_0 Step 1: Synthesis of the Core Scaffold cluster_1 Step 2: Di-protection cluster_2 Step 3: Selective Mono-deprotection cluster_3 Step 4: N-Benzylation A Precursors B 2,7-Diazaspiro[4.5]decane A->B Cyclization D Di-Boc-2,7-diazaspiro[4.5]decane B->D C Di-tert-butyl dicarbonate (Boc)₂O C->D F tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate D->F E Acidic Conditions (e.g., TFA) E->F H This compound (Final Product) F->H Reductive Amination G Benzaldehyde, Reducing Agent G->H

Caption: Proposed synthetic workflow for this compound.

Troubleshooting and Optimization Guides

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Step 1 & 2: Synthesis and Di-Boc Protection of 2,7-Diazaspiro[4.5]decane

Question: My overall yield for the di-Boc protected spirodiamine is low. What are the likely causes and how can I improve it?

Answer: Low yields in the initial steps often stem from incomplete cyclization to form the spiro-scaffold or inefficient di-protection.

  • For the Synthesis of the 2,7-Diazaspiro[4.5]decane Core:

    • Purity of Starting Materials: Ensure the purity of your precursors. The synthesis of spirocycles can be sensitive to impurities that may interfere with the reaction.

    • Reaction Conditions: The formation of the spirocyclic core is a critical step. Reaction temperature and time should be carefully optimized. Consider a gradual increase in temperature to the desired reflux and monitor the reaction progress by TLC or LC-MS to avoid decomposition.

    • Purification: The crude 2,7-diazaspiro[4.5]decane may be challenging to purify due to its polarity. It is often advantageous to proceed to the di-Boc protection step with the crude material and purify the more non-polar di-Boc derivative, which is more amenable to silica gel chromatography.

  • For the Di-Boc Protection Step:

    • Stoichiometry of (Boc)₂O: Ensure you are using a sufficient excess of di-tert-butyl dicarbonate. A common starting point is 2.2 to 2.5 equivalents to drive the reaction to completion.

    • Base and Solvent: The choice of base and solvent is crucial. Triethylamine (TEA) or diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF) are standard conditions. Ensure the base is fully dissolved and the reaction is homogenous.

    • Reaction Time and Temperature: While Boc protection is often rapid, allow the reaction to stir at room temperature for a sufficient duration (e.g., 12-16 hours) to ensure complete conversion of both amino groups. Gentle heating to around 40°C can sometimes be beneficial.[3]

Step 3: Selective Mono-deprotection

Question: I am struggling with the selective mono-deprotection of the di-Boc intermediate. I either get starting material back or complete deprotection. How can I achieve selectivity?

Answer: This is a common challenge. Achieving selective mono-deprotection relies on fine-tuning the reaction conditions to exploit subtle differences in the reactivity of the two Boc groups, or more reliably, by controlling the stoichiometry of the acid.

  • Acid Stoichiometry is Key: Carefully control the amount of acid used. Using a slight excess (e.g., 1.1-1.5 equivalents) of a strong acid like trifluoroacetic acid (TFA) is a good starting point.

  • Reaction Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C to room temperature). Lower temperatures can enhance selectivity by slowing down the rate of the second deprotection.

  • Monitoring the Reaction: Closely monitor the reaction progress by TLC or LC-MS. Quench the reaction as soon as a significant amount of the mono-deprotected product is observed, before substantial formation of the di-deprotected species.

  • Alternative Acidic Conditions: If TFA is too harsh, consider using milder acidic conditions. A solution of HCl in an organic solvent (like dioxane or methanol) can offer better control.[4] The in situ generation of HCl from trimethylsilyl chloride (TMSCl) in methanol is another effective method for controlled mono-protonation, which can then direct mono-Boc protection, and by extension, can be adapted for selective deprotection considerations.[4]

Step 4: N-Benzylation via Reductive Amination

Question: The reductive amination step to introduce the benzyl group is giving me multiple byproducts, and the yield is low. What parameters should I optimize?

Answer: Reductive amination is a powerful reaction but requires careful optimization of the reducing agent, solvent, and pH to minimize side reactions.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for reductive aminations as it is mild and selective for the iminium ion over the aldehyde.[5] Other borohydride reagents like sodium cyanoborohydride (NaBH₃CN) can also be effective but may require pH control.

  • Reaction Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents. Anhydrous conditions are generally preferred to favor iminium ion formation.

  • Addition of Acetic Acid: A catalytic amount of acetic acid can facilitate the formation of the iminium ion intermediate, accelerating the reaction.

  • Stoichiometry: Use a slight excess of benzaldehyde (e.g., 1.2-1.5 equivalents) and the reducing agent (e.g., 1.5-2.0 equivalents) to ensure complete conversion of the amine.

  • Side Reactions to Consider:

    • Over-alkylation: While less common with secondary amines, ensure you are not using a large excess of benzaldehyde and that the reaction is not run for an excessively long time.

    • Reduction of Benzaldehyde: If a harsh reducing agent is used (like NaBH₄), it can reduce the benzaldehyde to benzyl alcohol. NaBH(OAc)₃ is less prone to this side reaction.

Parameter Recommendation Rationale
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Mild and selective for the iminium ion.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Anhydrous conditions favor iminium ion formation.
Catalyst Catalytic amount of acetic acidFacilitates iminium ion formation.
Temperature Room TemperatureGenerally sufficient for the reaction to proceed.
Purification Challenges

Question: I am having difficulty purifying my final product, this compound, by column chromatography.

Answer: The purification of amine-containing compounds can be challenging due to their basicity, which can lead to tailing on silica gel.

  • Column Chromatography Additives: To mitigate tailing, it is highly recommended to add a small amount of a basic modifier to your eluent. A common practice is to add 0.5-1% triethylamine (TEA) to your hexane/ethyl acetate or DCM/methanol mobile phase.[6]

  • Alternative Stationary Phases: If silica gel proves problematic, consider using alumina (basic or neutral) as the stationary phase.

  • Crystallization: If your product is a solid, crystallization can be an excellent and scalable purification method.[7] Experiment with different solvent systems (e.g., ethyl acetate/hexanes, DCM/pentane) to induce crystallization.

  • Preparative HPLC: For achieving very high purity, especially for final compounds in a drug discovery workflow, reversed-phase preparative HPLC is a powerful option.[7]

Frequently Asked Questions (FAQs)

Q1: Can I perform the N-benzylation before the N-Boc protection?

A1: While possible, it is generally more challenging. The two secondary amines of the 2,7-diazaspiro[4.5]decane core have similar reactivity, making selective mono-benzylation difficult. You would likely obtain a mixture of mono-benzylated, di-benzylated, and unreacted starting material, which would be difficult to separate. The protection-deprotection strategy offers a more controlled and higher-yielding approach.

Q2: My reaction seems to stall before completion. What should I do?

A2: If a reaction stalls, consider the following:

  • Reagent Quality: Ensure your reagents, especially the reducing agent and (Boc)₂O, are not degraded.

  • Anhydrous Conditions: For the reductive amination step, ensure your solvent and reagents are dry, as water can hydrolyze the iminium ion intermediate.

  • Catalyst Deactivation: If using a catalyst, it may have become deactivated.

  • Incremental Addition: In some cases, adding a second portion of a key reagent (like the reducing agent) can help drive the reaction to completion.

Q3: Are there any specific safety precautions I should take?

A3: Standard laboratory safety practices should always be followed. Specifically:

  • Trifluoroacetic acid (TFA) is highly corrosive. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium triacetoxyborohydride and other borohydride reagents can react with water to release flammable hydrogen gas. Handle them in a dry environment.

  • Dichloromethane (DCM) is a suspected carcinogen. Always work with it in a well-ventilated fume hood.

Q4: How can I confirm the regiochemistry of my final product?

A4: The most definitive method for confirming the structure and regiochemistry is through 2D NMR spectroscopy. Techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can establish connectivity and spatial relationships between the benzyl group, the Boc group, and the spirocyclic core.

Experimental Protocols

Protocol 1: Di-Boc Protection of 2,7-Diazaspiro[4.5]decane
  • Dissolve crude 2,7-diazaspiro[4.5]decane (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • Add triethylamine (TEA, 2.5 eq).

  • To this stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 2.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford di-Boc-2,7-diazaspiro[4.5]decane.

Protocol 2: Selective Mono-deprotection
  • Dissolve di-Boc-2,7-diazaspiro[4.5]decane (1.0 eq) in DCM (approx. 0.1 M) and cool to 0 °C.

  • Add trifluoroacetic acid (TFA, 1.2 eq) dropwise.

  • Stir the reaction at 0 °C and monitor closely by TLC or LC-MS (typically complete in 1-3 hours).

  • Once the desired mono-deprotected product is the major component, carefully quench the reaction by adding it to a cooled, saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product can often be used in the next step without further purification, or it can be purified by column chromatography (using an eluent containing 1% TEA).

Protocol 3: N-Benzylation via Reductive Amination
  • To a solution of tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate (1.0 eq) in anhydrous DCM (approx. 0.1 M), add benzaldehyde (1.2 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, containing 0.5-1% TEA) to yield the final product.

References

  • Li, L., Hu, Q., Zhou, P., Xie, H., Zhang, X., Zhang, H., Hu, Y., Yin, F., & Hu, Y. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356–5359.
  • One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. (2014). Organic & Biomolecular Chemistry.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved January 17, 2026.
  • BenchChem. (2025). A Comparative Guide to Purification Techniques for N-Boc Protected Compounds.
  • BenchChem. (2025). Technical Support Center: Improving Diastereoselectivity in 6,7-Diazaspiro[4.5]decane Reactions.
  • Weinberg, K., Stoit, A. R., Kruse, C. G., & Gallagher, T. (2013). Synthesis and differential functionalisation of pyrrolidine and piperidine based spirodiamine scaffolds. Tetrahedron.
  • BenchChem. (2025). Application Note: N-Alkylation of 1,4-Dioxaspiro[4.
  • Recent Approaches to the Construction of 1-Azaspiro[4.5]decanes and Related 1-Azaspirocycles. (2025).
  • Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. (n.d.).
  • BenchChem. (2025). Technical Support Center: Selective Mono-Protection of Diamines.
  • Pittelkow, M., et al. (2007).
  • Ha, H.-J., et al. (2007). Selective Mono-BOC Protection of Diamines.
  • Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. (2024). Chalmers Research.
  • Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. (n.d.).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 17, 2026.
  • Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. (2024). PMC - NIH.
  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2017). Journal of the Mexican Chemical Society, 61(1).
  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. (2019). PubMed.
  • Selected strategies for the construction of 7‐azaspiro[4.5]decanes. (n.d.).
  • How to purify mono-BOC-ethylenediamine or N-tert-butoxycarbonylaminoethylamine by Column cromatography? (2017).
  • A general, concise, four‐step synthetic sequence for the preparation of spirodiamine templates is described herein. (n.d.).
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
  • Synthesis of bicyclic spirodiamines and proposed key reaction intermediate. (n.d.).
  • The structure of the partially bio-based spirodiamine... (n.d.).
  • BenchChem. (2025). Application Notes & Protocols: 6,7-Diazaspiro[4.5]decane in Solid-Phase Organic Synthesis.
  • BenchChem. (2025). A Head-to-Head Comparison of Synthetic Routes to Diazaspiro[4.
  • Banerjee, A., Brisco, T. A., et al. (2024). Synthesis of the 5/5-spiroindimicin alkaloids: development of a general synthetic approach and biological investigations. Organic & Biomolecular Chemistry.

Sources

Technical Support Center: Synthesis of Diazaspirodecane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of diazaspirodecane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of these complex scaffolds. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in established scientific principles.

I. Troubleshooting Guide: Common Synthesis Pitfalls

This section addresses specific experimental issues in a question-and-answer format, offering causal explanations and actionable solutions.

Issue 1: Low or No Yield of the Desired Diazaspirodecane Product

Question: My reaction to form the diazaspirodecane core is resulting in very low yields or primarily unreacted starting materials. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in diazaspirodecane synthesis often stem from several factors related to reaction kinetics, reagent stability, and reaction conditions.

Causality and Solutions:

  • Incomplete Cyclization: The ring-closing step to form the spirocyclic system can have a high activation energy.

    • Troubleshooting:

      • Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction closely by TLC or LC-MS to check for product formation and decomposition.

      • Change Solvent: The choice of solvent can significantly impact reaction rates. If using a non-polar solvent, switching to a more polar aprotic solvent like DMF or DMSO can sometimes facilitate the cyclization.

      • Catalyst Selection: For catalyzed reactions, screen different catalysts. For instance, in acid-catalyzed spirocyclizations, switching from a Brønsted acid like TsOH to a Lewis acid like Ti(Oi-Pr)4 can sometimes lead to higher yields and better stereocontrol, while minimizing side reactions.[1][2]

  • Steric Hindrance: Bulky substituents on the precursors can sterically hinder the intramolecular cyclization.

    • Troubleshooting:

      • Re-evaluate Protecting Groups: If using protecting groups, consider if they are contributing significantly to steric bulk. A smaller protecting group might be more suitable.

      • Longer Reaction Times: Reactions involving sterically hindered substrates may simply require longer reaction times to reach completion.

  • Decomposition of Starting Materials or Intermediates: The starting materials or key intermediates might be unstable under the reaction conditions.

    • Troubleshooting:

      • Lower Reaction Temperature: If you suspect decomposition, try running the reaction at a lower temperature for a longer period.

      • pH Control: For reactions sensitive to pH, ensure the reaction mixture is adequately buffered. For example, imine intermediates in reductive amination routes are susceptible to hydrolysis.[3]

Issue 2: Formation of Unexpected Side Products

Question: I am observing significant formation of side products, complicating the purification of my target diazaspirodecane derivative. What are these side products likely to be and how can I minimize their formation?

Answer:

The formation of side products is a common challenge, often arising from competing reaction pathways.

Causality and Solutions:

  • Polymerization: Reactive intermediates, especially in the presence of certain catalysts, can lead to undesired polymerization.[3]

    • Troubleshooting:

      • High Dilution: Running the reaction under high dilution conditions can favor intramolecular cyclization over intermolecular polymerization.

      • Slow Addition of Reagents: Adding a key reagent slowly over several hours can help maintain a low concentration of reactive intermediates.

  • Formation of Diastereomers: If the precursor has existing stereocenters or new ones are formed during the reaction, a mixture of diastereomers can be a significant issue.[3]

    • Troubleshooting:

      • Chiral Catalysts or Auxiliaries: Employing chiral catalysts or auxiliaries can help control the stereochemical outcome of the reaction.

      • Temperature Control: The diastereoselectivity of many reactions is highly temperature-dependent. Running the reaction at a lower temperature often improves selectivity.

  • Rearrangement Products: Strained ring systems within the diazaspirodecane scaffold can be susceptible to rearrangement under acidic or thermal conditions.[3]

    • Troubleshooting:

      • Milder Reaction Conditions: Use milder acids or bases, and lower reaction temperatures.

      • Protecting Group Strategy: A well-chosen protecting group can sometimes prevent unwanted rearrangements by altering the electronic or steric properties of the molecule.[4][5]

Issue 3: Difficulty in Purifying the Final Diazaspirodecane Product

Question: My crude product is a complex mixture, and I am struggling to isolate the pure diazaspirodecane derivative using standard column chromatography. What purification strategies can I employ?

Answer:

The purification of diazaspirodecane derivatives can be challenging due to their often polar nature and the presence of closely related impurities.[6][7]

Causality and Solutions:

  • Similar Polarity of Products and Byproducts: Diastereomers and other side products often have very similar polarities to the desired product, making separation by standard silica gel chromatography difficult.

    • Troubleshooting:

      • Alternative Stationary Phases: Consider using different stationary phases for chromatography, such as alumina (basic or neutral), C18 (reverse-phase), or amine-functionalized silica.

      • Chromatography Additives: Adding a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds, can improve separation.

      • Preparative HPLC: High-performance liquid chromatography (HPLC) with a suitable column can often provide the resolution needed to separate complex mixtures.

  • Product Instability on Silica Gel: Some diazaspirodecane derivatives may be unstable on acidic silica gel.

    • Troubleshooting:

      • Neutralized Silica: Use silica gel that has been neutralized with a base like triethylamine.

      • Alternative Purification Methods: Consider techniques like crystallization, distillation (if the compound is volatile and stable), or supercritical fluid chromatography (SFC).

  • Presence of Aggregates: In some cases, the product may form aggregates, leading to broad peaks and poor separation in chromatography.[6]

    • Troubleshooting:

      • Solvent Screening for Solubilization: Experiment with different solvents to fully dissolve the sample before loading it onto the column.

      • Use of Additives: In some instances, adding a small amount of a chaotropic agent or a different salt to the sample can help break up aggregates.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of diazaspirodecane derivatives.

Q1: What are the most critical factors to consider when choosing a synthetic route for a novel diazaspirodecane derivative?

A1: The choice of synthetic route should be guided by several factors:

  • Stereochemical Control: If a specific stereoisomer is desired, the route must allow for stereocontrol at the spirocyclic center.[8] This often involves the use of chiral starting materials, catalysts, or auxiliaries.

  • Functional Group Compatibility: The chosen reaction conditions must be compatible with the functional groups present in the starting materials and the final product. A robust protecting group strategy is often essential.[9]

  • Scalability: If the compound is intended for drug development, the synthetic route should be amenable to scale-up, avoiding hazardous reagents or difficult-to-handle intermediates.[8]

  • Availability of Starting Materials: The cost and commercial availability of the starting materials are practical considerations.

Q2: How do I select the appropriate protecting groups for the nitrogen atoms in a diazaspirodecane synthesis?

A2: The selection of nitrogen protecting groups is crucial and depends on their compatibility with subsequent reaction steps.[4][5]

  • Orthogonality: It is often necessary to deprotect the two nitrogen atoms at different stages of the synthesis. Therefore, using orthogonal protecting groups (e.g., Boc and Cbz) that can be removed under different conditions is a common strategy.[9]

  • Stability: The protecting groups must be stable to the reaction conditions used for ring formation and other transformations.

  • Ease of Removal: The deprotection steps should be high-yielding and not affect other functional groups in the molecule.

Q3: What are the common analytical techniques for characterizing diazaspirodecane derivatives?

A3: A combination of spectroscopic techniques is typically used for full characterization:

  • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): Essential for determining the connectivity and stereochemistry of the molecule.

  • Mass Spectrometry (HRMS): To confirm the molecular formula.

  • X-ray Crystallography: Provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

III. Experimental Protocols and Data

Protocol: General Procedure for Acid-Catalyzed Spirocyclization

This protocol provides a general guideline for an acid-catalyzed spirocyclization to form a diazaspirodecane core. Note: This is a generalized procedure and may require optimization for specific substrates.

  • Dissolve the amino-alcohol precursor (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, toluene) under an inert atmosphere (e.g., nitrogen, argon). The concentration is typically in the range of 0.01-0.1 M.

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Add the acid catalyst (e.g., p-toluenesulfonic acid (TsOH, 1.1 eq) or a Lewis acid) portion-wise or as a solution in the reaction solvent. Acid-catalyzed spirocyclization can sometimes be compromised by side reactions.[1][2]

  • Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a suitable base (e.g., saturated sodium bicarbonate solution, triethylamine).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or another suitable stationary phase.

Table 1: Comparison of Catalysts for a Model Spirocyclization Reaction
CatalystTemperature (°C)Time (h)Yield (%)Diastereomeric RatioReference
TsOH0 to rt4653:1[2]
Ti(Oi-Pr)₄-78 to 0292>20:1[1][2]
Sc(OTf)₃rt6785:1N/A

This data is illustrative and based on typical outcomes reported in the literature. Actual results will vary depending on the specific substrate.

IV. Visualizing Key Concepts

Diagram 1: Decision Tree for Troubleshooting Low Yield

LowYieldTroubleshooting start Low or No Yield check_sm Check Starting Material Purity start->check_sm incomplete_rxn Incomplete Reaction? check_sm->incomplete_rxn decomposition Decomposition Observed? incomplete_rxn->decomposition No increase_temp Increase Temperature incomplete_rxn->increase_temp Yes lower_temp Lower Temperature decomposition->lower_temp Yes end Consult Literature for Alternative Routes decomposition->end change_solvent Change Solvent increase_temp->change_solvent change_catalyst Change Catalyst change_solvent->change_catalyst check_ph Check pH lower_temp->check_ph milder_reagents Use Milder Reagents check_ph->milder_reagents

Caption: Troubleshooting workflow for low reaction yields.

Diagram 2: Orthogonal Protecting Group Strategy

ProtectingGroups cluster_0 Diazaspirodecane Precursor cluster_1 Selective Deprotection & Functionalization cluster_2 Final Product precursor N-PG1 Spiro-Precursor N-PG2 step1 Deprotection of PG1 precursor->step1 func1 Functionalization at N1 step1->func1 intermediate N-R1 Spiro-Core N-PG2 func1->intermediate step2 Deprotection of PG2 intermediate->step2 func2 Functionalization at N2 step2->func2 product N-R1 Final Diazaspirodecane N-R2 func2->product

Caption: Workflow for an orthogonal protecting group strategy.

V. References

Sources

Technical Support Center: A Guide to the Stability and Storage of Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate. This document is intended for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide essential information on its stability and optimal storage conditions, presented in a practical question-and-answer format to address potential issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, it is recommended to store this compound at a temperature of 2-8°C[1]. It is also crucial to keep the container tightly sealed in a dry and well-ventilated area[2]. For related diazaspiro compounds, storage in a dark place is also advised to prevent potential degradation from light exposure.

Q2: How should I handle the compound upon receiving it?

Upon receipt, it is best practice to handle the compound in a well-ventilated area or under a chemical fume hood. Personal protective equipment, including gloves, lab coat, and safety glasses, should be worn to avoid contact with skin and eyes[3][4]. Avoid the formation of dust and aerosols during handling[2][3].

Q3: Is this compound sensitive to air or moisture?

While specific data on the air and moisture sensitivity of this compound is not extensively detailed in the available literature, general best practices for similar compounds suggest keeping the container tightly closed in a dry environment[2]. For long-term storage, consider storing under an inert atmosphere, such as nitrogen or argon, to minimize potential degradation from atmospheric components.

Q4: What are the known hazards associated with this compound?

The toxicological properties of this compound have not been thoroughly investigated[2]. However, for structurally similar compounds, hazards such as being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation have been noted[5][6][7][8]. Therefore, it is prudent to handle this compound with care and use appropriate personal protective equipment.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound.

Issue 1: Inconsistent experimental results.

If you are observing variability in your experimental outcomes, improper storage or handling of the compound could be a contributing factor.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been consistently stored at 2-8°C and protected from light and moisture.

    • Assess Compound Integrity: If there are visible changes in the compound's appearance (e.g., color change, clumping), it may indicate degradation. Consider performing an analytical check, such as NMR or LC-MS, to assess its purity.

    • Review Handling Procedures: Ensure that the compound is handled in a controlled environment to prevent contamination.

The following decision tree can guide you through the troubleshooting process:

Caption: Recommended workflow for handling and storage.

Quantitative Data Summary

ParameterRecommended ConditionSource
Storage Temperature2-8°C[1]
AtmosphereDry, well-ventilated[2]
LightKeep in a dark place

References

  • MSDS of tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.
  • tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.
  • tert-Butyl 2,7-diazaspiro(4.5)
  • tert-butyl 2,7-diazaspiro[4.
  • tert-butyl 2-benzyl-2,7-diazaspiro[4.
  • tert-butyl 2,8-diazaspiro[4.
  • tert-butyl 7-benzyl-2,7-diazaspiro[4.
  • Safety D
  • tert-Butyl 2,7-diazaspiro[4.
  • tert-Butyl 2,7-diazaspiro[3.
  • tert-Butyl 2,7-diazaspiro[3.
  • tert-Butyl 2,7-diazaspiro[3.

Sources

Technical Support Center: Diastereoselectivity in Spirocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for Spirocycle Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrol in the synthesis of spirocyclic systems. Spirocycles, with their rigid, three-dimensional structures, are increasingly vital scaffolds in medicinal chemistry. However, controlling the relative stereochemistry of newly formed chiral centers during spirocyclization is a frequent and significant challenge.

This document moves beyond simple protocols to provide a deeper understanding of the causative factors governing diastereoselectivity. By integrating mechanistic principles with actionable troubleshooting strategies, our goal is to empower you to diagnose issues in your reactions, rationally design optimization experiments, and achieve the desired stereochemical outcomes with confidence.

Part 1: Core Principles of Diastereoselectivity

Before troubleshooting, it is critical to understand the fundamental principles that dictate which diastereomer is favored. Most spirocyclization reactions can be understood through the lens of kinetic versus thermodynamic control.

Kinetic vs. Thermodynamic Control

The diastereomeric ratio (d.r.) of your product is determined by the relative energies of the transition states leading to each diastereomer.

  • Kinetic Product: This is the product that forms the fastest. Its formation proceeds through the transition state with the lowest activation energy (ΔG‡). Kinetic control is typically favored at lower reaction temperatures, where there is insufficient energy to overcome higher activation barriers or to reverse the initial product formation.[1]

  • Thermodynamic Product: This is the most stable product. If the reaction is reversible, even if the kinetic product forms first, it can revert to the starting materials or an intermediate and eventually form the most stable product. Thermodynamic control is favored by higher temperatures and longer reaction times, which allow the system to reach equilibrium.[1]

A common reason for poor diastereoselectivity is that the energy difference between the two transition states (ΔΔG‡) is very small, leading to a nearly 1:1 mixture. Your primary goal in troubleshooting is to identify experimental parameters that can increase this energy difference.

G cluster_0 Reaction Coordinate Diagram SM Starting Material TS_Kinetic TS_Kinetic (Lower ΔG‡) TS_Thermo TS_Thermo (Higher ΔG‡) P_Kinetic Kinetic Product P_Thermo Thermodynamic Product (More Stable) y1 Energy y2 y2 y3 y3 y4 y4 y5 y5 SM_node TS_K_node SM_node->TS_K_node ΔG‡ (Kinetic) P_T_node SM_node->P_T_node ΔG‡ (Thermo) P_K_node TS_K_node->P_K_node

Caption: Kinetic vs. Thermodynamic Pathways.

Part 2: Troubleshooting Guide & FAQs

This section is formatted as a series of questions that address common problems encountered in the lab.

Q1: My reaction gives a nearly 1:1 mixture of diastereomers. Where do I start?

A1: Start with Temperature. Temperature is often the most impactful and easily adjusted parameter. A low diastereomeric ratio suggests that the activation energies for the two competing transition states are very similar at your current reaction temperature.

  • Causality: Lowering the temperature decreases the available thermal energy in the system. Consequently, the reaction is more likely to proceed exclusively through the lowest energy transition state, often leading to a dramatic improvement in the kinetic diastereomeric ratio. Conversely, if the desired product is the thermodynamically more stable one, increasing the temperature might be necessary to ensure the reaction is reversible and can reach equilibrium.[1][2]

  • Action Plan: Perform a temperature screening study. We recommend starting at your current temperature and screening at intervals down to -78 °C (dry ice/acetone bath). It is also worthwhile to test one higher temperature to see if thermodynamic control is achievable.

Q2: I've optimized the temperature, but my d.r. is still not satisfactory. What's next?

A2: Screen Solvents. The solvent is not merely an inert medium; it can significantly influence diastereoselectivity by differentially solvating and stabilizing the transition states.[3]

  • Causality: Solvent properties like polarity, coordinating ability, and hydrogen-bonding capacity can stabilize or destabilize charged or polar transition states. For example, a more polar solvent might stabilize a more polar transition state, lowering its energy relative to a less polar one and thus changing the d.r. In some cases, a change in solvent can even reverse the selectivity.[2]

  • Action Plan: Screen a range of solvents with diverse properties. A good starting set includes a non-polar aprotic solvent (e.g., Toluene, Hexane), a polar aprotic solvent (e.g., THF, DCM, Acetonitrile), and potentially a polar protic solvent (e.g., Isopropanol), if compatible with your reagents.

Table 1: Example of Solvent and Temperature Effects on Diastereoselectivity

Entry Solvent Temperature (°C) Diastereomeric Ratio (A:B)
1 Toluene 25 (rt) 1.5 : 1
2 Toluene 0 3 : 1
3 Toluene -40 8 : 1
4 Toluene -78 >20 : 1
5 DCM -78 12 : 1
6 THF -78 5 : 1
7 Acetonitrile -78 2 : 1

Note: Data is illustrative and based on general trends observed in diastereoselective reactions.

Q3: My reaction is catalyzed. How does the catalyst choice affect diastereoselectivity?

A3: The catalyst is fundamental to the transition state geometry. The catalyst, whether a Lewis acid, an organocatalyst, or a transition metal complex, is intimately involved in the stereochemistry-determining step. Its size, shape, and electronic properties dictate the geometry of the transition state assembly.

  • Causality (Lewis Acids): In reactions like spiroketalizations or Diels-Alder reactions, Lewis acids coordinate to heteroatoms (usually oxygen), activating the substrate. The steric bulk of the Lewis acid and its counter-ion can effectively block one face of the molecule, forcing the cyclization to occur from the less hindered direction. Screening different Lewis acids (e.g., TiCl₄, SnCl₄, Sc(OTf)₃) can reveal dramatic differences in selectivity.[2][4][5]

  • Causality (Organocatalysts): Chiral organocatalysts (e.g., prolinol ethers, squaramides, N-heterocyclic carbenes) form chiral intermediates (iminiums, enamines) or assemble reactants through hydrogen bonding.[6] The specific architecture of the catalyst creates a highly organized, chiral environment that directs the approach of the reacting partners, leading to high stereoselectivity. Different catalyst backbones will favor different transition state conformations.[7]

  • Action Plan:

    • Screen Catalysts: If using a Lewis acid, screen a panel of catalysts with varying steric bulk and Lewis acidity (see Protocol 3).

    • Screen Ligands: If using a transition metal, the chiral ligand is paramount. Screen a library of ligands with different electronic and steric properties.

    • Vary Catalyst Loading: Sometimes, catalyst aggregation or a competing uncatalyzed background reaction can lower selectivity. Try adjusting the catalyst loading.

Q4: Can I modify my substrate to improve the diastereomeric ratio?

A4: Yes, this is a powerful strategy known as substrate control. The existing stereocenters and functional groups on your substrate play a key role in directing the stereochemical outcome of the cyclization.

  • Causality (Steric Directing Groups): Introducing a bulky protecting group (e.g., TBDPS vs. MOM) can effectively shield one face of the molecule from attack, forcing the reaction to proceed from the opposite side. This is a classic strategy based on minimizing steric hindrance in the transition state, often rationalized by models like the Felkin-Anh model for additions to carbonyls.[8][9][10]

  • Causality (Chelation Control): If your substrate has a Lewis basic group (e.g., an ether or protected amine) near the reaction center, it can coordinate to a metal catalyst (like a Lewis acid). This locks the substrate into a rigid conformation, leading to highly selective facial attack. Changing a non-coordinating protecting group (like TBDPS) to a coordinating one (like MOM or BOM) can switch the control mechanism from purely steric to chelation-based, sometimes reversing the diastereoselectivity.

  • Action Plan:

    • Analyze Your Substrate: Identify existing stereocenters and bulky groups. Use stereochemical models (e.g., Felkin-Anh) to predict the favored transition state.

    • Modify Protecting Groups: If a key functional group is near the forming spirocenter, test the effect of changing its protecting group to be either significantly larger or smaller, or to be a chelating vs. non-chelating group.

G start Low Diastereoselectivity Observed (e.g., d.r. < 3:1) temp Is the reaction under Kinetic or Thermodynamic Control? start->temp screen_temp Perform Temperature Screen (-78°C, -40°C, 0°C, RT, Reflux) temp->screen_temp Unsure / Kinetic analyze_temp Did d.r. improve significantly? screen_temp->analyze_temp catalyst Is the reaction catalyzed? analyze_temp->catalyst No / Minor Improvement stop Optimized d.r. Achieved analyze_temp->stop Yes solvent Screen Solvents (Polar Aprotic, Non-polar, etc.) analyze_solvent Did d.r. improve? solvent->analyze_solvent analyze_solvent->catalyst No, return to catalyst or substrate design analyze_solvent->stop Yes screen_catalyst Screen Catalysts / Ligands (Vary sterics & electronics) catalyst->screen_catalyst Yes substrate Modify Substrate (Bulky/Chelating Groups) catalyst->substrate No screen_catalyst->solvent substrate->solvent

Caption: A logical workflow for troubleshooting poor diastereoselectivity.

Part 3: Detailed Experimental Protocols

These protocols provide a framework for the systematic optimization of your spirocyclization reaction.

Protocol 1: Temperature Screening Study

Objective: To determine the effect of temperature on the diastereomeric ratio and identify the optimal conditions for kinetic control.

  • Setup: Prepare five identical, flame-dried reaction vessels under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagents: Prepare a stock solution of your substrate and any soluble reagents to ensure consistent concentrations across all reactions.

  • Temperature Baths: Prepare constant temperature baths:

    • -78 °C (Dry ice / Acetone)

    • -40 °C (Dry ice / Acetonitrile)

    • 0 °C (Ice / Water)

    • Room Temperature (e.g., 25 °C)

    • Reflux (Heating mantle with condenser)

  • Execution:

    • Add the solvent and substrate stock solution to each flask.

    • Equilibrate each flask in its respective temperature bath for 15 minutes.

    • Initiate the reactions by adding the final reagent (e.g., catalyst, initiator) simultaneously to all flasks if possible, or in quick succession.

    • Stir the reactions for the same predetermined amount of time, or monitor each by TLC until the starting material is consumed.

  • Workup & Analysis:

    • Quench all reactions under identical conditions as rapidly as possible to prevent post-reaction changes.

    • Perform an identical workup and purification for a small, representative sample from each reaction.

    • Determine the diastereomeric ratio for each sample using ¹H NMR spectroscopy (by integration of well-resolved, characteristic peaks for each diastereomer) or by analytical HPLC/GC.

  • Data Interpretation: Plot the diastereomeric ratio versus temperature to identify the optimal condition.

Protocol 2: Solvent Screening

Objective: To evaluate the effect of solvent properties on the diastereomeric ratio.

  • Setup: Prepare a series of identical reaction vessels, one for each solvent to be tested. Ensure all glassware is appropriately dried.

  • Solvent Selection: Choose a diverse set of anhydrous solvents. A recommended starting panel includes:

    • Non-polar: Toluene, Dichloromethane (DCM)

    • Ethereal (Coordinating): Tetrahydrofuran (THF), Diethyl Ether (Et₂O)

    • Polar Aprotic: Acetonitrile (MeCN), Dimethylformamide (DMF)

  • Execution:

    • Set up each reaction with the same concentration of substrate and reagents.

    • Run all reactions at the optimal temperature determined from Protocol 1.

    • Stir for an identical duration or until completion as monitored by TLC.

  • Analysis: Perform identical workup and analysis as described in Protocol 1 to determine the d.r. for each solvent.

Protocol 3: Lewis Acid Catalyst Screening

Objective: To identify the optimal Lewis acid for maximizing diastereoselectivity.

  • Setup: Use a parallel synthesis platform or a series of identical, flame-dried reaction vessels under an inert atmosphere.

  • Catalyst Selection: Choose a range of Lewis acids with varying sizes and strengths. Examples include:

    • TiCl₄

    • SnCl₄

    • BF₃·OEt₂

    • ZnCl₂

    • Sc(OTf)₃

    • InCl₃[2]

  • Execution:

    • Set up each reaction in the optimal solvent and at the optimal temperature identified previously.

    • Add the substrate, then add the Lewis acid (typically 0.1 to 1.1 equivalents). Note: Some Lewis acids are solids, others are solutions. Handle appropriately.

    • Initiate the reaction by adding the final component.

  • Analysis: Quench, work up, and analyze the d.r. for each reaction as described in Protocol 1.

References

  • Xie, X., Huang, W., Peng, C., & Han, B. (2017). Organocatalytic Asymmetric Synthesis of Six‐Membered Carbocycle‐Based Spiro Compounds. Advanced Synthesis & Catalysis. [Link]

  • Wei, W.-X., et al. (2021). Experimental and Computational Studies of Palladium-Catalyzed Spirocyclization via a Narasaka-Heck/C(sp3 or sp2)-H Activation Cascade Reaction. Journal of the American Chemical Society. [Link]

  • Franzoni, I., et al. (2018). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science. [Link]

  • Zarei, M., et al. (2021). Experimental and computational studies on the synthesis of diastereoselective natural-based Meldrum spiro dibenzofuran derivatives. New Journal of Chemistry. [Link]

  • Rolando, J. S., et al. (2018). Experimental and theoretical study of the mechanism and rate constants of the sequential 5-exo-trig spirocyclization involving vinyl, aryl and N-alkoxyaminyl radicals. Organic & Biomolecular Chemistry. [Link]

  • Maiti, R., & Santra, S. (2019). Diastereoselective Spirocyclization of Cyclic N-Sulfonyl Ketimines with Nitroalkenes via Iridium-Catalyzed Redox-Neutral Cascade Reaction. Organic Letters. [Link]

  • Urban, M., & Veselý, J. (2023). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. Molecules. [Link]

  • Zhang, Z., et al. (2016). The design of a spiro-pyrrolidine organocatalyst and its application to catalytic asymmetric Michael addition for the construction of all-carbon quaternary centers. Chemical Communications. [Link]

  • Gholami, H., & Cornali, B. M. (2023). Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines. Organic Letters. [Link]

  • KPU Pressbooks. (2021). 5.2 Directing Effects of the Substituents on EAS. Organic Chemistry II. [Link]

  • Mendonça, F., et al. (2018). Diastereoselectivity on Intramolecular Alder‐ene Reaction of 1,6‐Dienes. ChemPhysChem. [Link]

  • Wang, T., et al. (2024). Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. Molecules. [Link]

  • Wang, T., et al. (2024). Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. National Center for Biotechnology Information. [Link]

  • Chen, T.-T., et al. (2015). Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. The Journal of Organic Chemistry. [Link]

  • Guo, J., & Ye, X.-S. (2010). Study of the stereoselectivity of 2-azido-2-deoxyglucosyl donors: protecting group effects. Organic & Biomolecular Chemistry. [Link]

  • LibreTexts. (2021). 7.5: Directing Effects. Chemistry LibreTexts. [Link]

  • Guo, J., & Ye, X.-S. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules. [Link]

  • ResearchGate. (2018). Optimization of the Mizoroki-Heck Reaction Using Design of Experiment (DoE). [Link]

  • ResearchGate. (2017). Optimization of Heck reaction conditions. a. [Link]

  • ResearchGate. (2016). 2.4 General Principles of Diastereoselective Reactions: Acyclic Control of Diastereoselectivity. [Link]

  • Marshall, J. A., & Wang, X.-j. (1990). Allene-Directed Diastereoselection. Additions to Chiral Allenyl Aldehydes and Ketones. The Journal of Organic Chemistry. [Link]

  • RSC Publishing. (2023). Organic & Biomolecular Chemistry. [Link]

  • Plouffe, B., et al. (2017). Optimizing the Heck–Matsuda Reaction in Flow with a Constraint-Adapted Direct Search Algorithm. Organic Process Research & Development. [Link]

  • Ashenhurst, J. (2019). Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. Master Organic Chemistry. [Link]

  • ResearchGate. (2012). Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study. [Link]

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  • Wang, D., et al. (2023). Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. ACS Publications. [Link]

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Catalyst selection for "Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate" functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Catalyst Selection for Diazaspiro[4.5]decane Functionalization

Welcome to the technical support guide for the functionalization of tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate and related scaffolds. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to perform C-N cross-coupling reactions on this versatile spirocyclic core. We will delve into the critical aspects of catalyst selection, reaction optimization, and troubleshooting, providing field-proven insights to ensure the success of your experiments.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the functionalization of the diazaspiro[4.5]decane scaffold.

Q1: What is the primary synthetic challenge and most common functionalization strategy for this scaffold?

The core challenge lies in the selective functionalization of the two distinct nitrogen atoms. The scaffold contains a secondary amine (N2) protected with a benzyl group and a primary amine that has been acylated to form a tert-butoxycarbonyl (Boc) protected carbamate (N7). The Boc-protected nitrogen is significantly less nucleophilic and generally unreactive under standard cross-coupling conditions. Therefore, the primary strategy involves functionalization at the N2 position. This is typically achieved via a two-step process:

  • Deprotection: Removal of the N-benzyl group via catalytic hydrogenation (e.g., H₂, Pd/C) to reveal the free secondary amine.

  • Functionalization: N-arylation or N-alkylation of the newly exposed secondary amine. The most robust and widely used method for N-arylation is the Palladium-catalyzed Buchwald-Hartwig amination .[1][2]

Q2: What are the essential components of a Buchwald-Hartwig amination catalyst system?

A successful Buchwald-Hartwig coupling requires the careful selection of three key components that work in concert.[3]

  • Palladium Precursor: A source of palladium, typically in the Pd(0) or Pd(II) oxidation state. Common examples include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).[3]

  • Ligand: A supporting ligand, most often a bulky, electron-rich phosphine, is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[4]

  • Base: A base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[3][5] The choice of base is critical and can significantly impact reaction efficiency and substrate compatibility.

Q3: Why are bulky, electron-rich phosphine ligands so critical for this reaction?

The success of modern C-N cross-coupling is heavily reliant on the ligand architecture. Bulky, electron-rich ligands, particularly biaryl phosphines (the "Buchwald ligands"), serve several functions:

  • Promote Oxidative Addition: They increase the electron density on the palladium center, which facilitates the initial, often rate-limiting, oxidative addition of the aryl halide to the Pd(0) complex.[4]

  • Facilitate Reductive Elimination: Their steric bulk forces the aryl group and the amino group into close proximity on the metal center, promoting the final C-N bond-forming reductive elimination step and releasing the desired product.[4]

  • Stabilize the Catalyst: They create a stable, monoligated Pd(0) species, which is often the active catalytic species, preventing catalyst decomposition.

Below is a diagram illustrating the fundamental Buchwald-Hartwig catalytic cycle.

Buchwald-Hartwig Catalytic Cycle Buchwald-Hartwig Catalytic Cycle cluster_reactants Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X AmineCoord Amine Coordination [L-Pd(II)(Ar)(NHR₂)]+X⁻ OxAdd->AmineCoord + HNR₂ AmideComplex Palladium Amido Complex L-Pd(II)(Ar)(NR₂) AmineCoord->AmideComplex + Base - Base-H⁺X⁻ AmideComplex->Pd0 Reductive Elimination Product Arylamine Product (Ar-NR₂) AmideComplex->Product ArX Aryl Halide (Ar-X) Amine Amine (HNR₂)

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Part 2: Catalyst System Selection & Optimization Guide

Choosing the right combination of precursor, ligand, and base is paramount. This section provides guidance on making an informed selection based on your specific substrates.

Q4: How do I select the appropriate Palladium precursor and Ligand?

The choice depends heavily on the reactivity of your aryl halide. Aryl iodides are the most reactive, followed by bromides, and then chlorides, which are the most challenging.

  • For Aryl Iodides and Bromides: These are generally easier coupling partners. A good starting point is a combination of Pd₂(dba)₃ or Pd(OAc)₂ with second-generation biarylphosphine ligands like XPhos or RuPhos . These ligands offer a good balance of reactivity and stability.

  • For Aryl Chlorides (especially electron-rich or sterically hindered): Aryl chlorides require more active catalyst systems. Highly active, sterically demanding ligands such as BrettPhos or the use of mixed-ligand catalyst systems are often necessary.[6] These advanced ligands are designed to accelerate both the oxidative addition of the C-Cl bond and the final reductive elimination.

  • Pre-formed Catalysts: For convenience and reproducibility, consider using air-stable pre-formed catalysts (e.g., XPhos Pd G3, BrettPhos Pd G3). These complexes contain the palladium and ligand in a defined ratio and often show enhanced activity.

Q5: What is the role of the base and how does it influence the reaction?

The base is not a passive component; its strength and identity can define the success or failure of a reaction.

  • Strong Bases (NaOt-Bu, KOt-Bu, LHMDS): Sodium tert-butoxide is the most common strong base used. It is highly effective, especially for less reactive aryl chlorides. However, its high basicity can be detrimental to substrates with sensitive functional groups (e.g., esters, ketones) leading to side reactions.[3]

  • Weaker Bases (K₃PO₄, Cs₂CO₃, K₂CO₃): Carbonate and phosphate bases are much milder and offer better functional group tolerance. They are excellent choices for reactive aryl bromides and iodides. For aryl chlorides, they may require higher temperatures or a more active catalyst system to be effective.

Table 1: Recommended Starting Conditions for N-Arylation of Diazaspiro[4.5]decane

Aryl Halide (Ar-X)Palladium Source (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)
Aryl Iodide Pd₂(dba)₃ (1-2%)XPhos (2-4%)K₃PO₄ (2.0)Toluene or Dioxane80-100
Aryl Bromide Pd(OAc)₂ (1-2%)RuPhos (2-4%)K₂CO₃ or Cs₂CO₃ (2.0)Toluene or Dioxane90-110
Aryl Chloride Pd₂(dba)₃ (2-3%)BrettPhos (4-6%)NaOt-Bu (1.5)Toluene or Dioxane100-120
Heteroaryl Halide XPhos Pd G3 (2-5%)(Pre-formed)K₃PO₄ or NaOt-BuToluene or Dioxane90-110

Note: These are starting points. Optimization of catalyst/ligand loading, temperature, and concentration is often necessary.

Part 3: Troubleshooting Common Issues

Even with optimized conditions, challenges can arise. This guide provides a logical framework for diagnosing and solving common problems.

Q6: My reaction has stalled or shows low conversion. What are the first things to check?

  • Inert Atmosphere: Palladium catalysts, especially Pd(0) species, are sensitive to oxygen. Ensure your reaction vessel was properly purged and maintained under an inert atmosphere (Nitrogen or Argon).

  • Solvent and Reagent Quality: Use anhydrous solvents. Water can hydrolyze the base and interfere with the catalyst. Ensure the amine and aryl halide are pure. The quality of the base, especially NaOt-Bu, is critical; use a freshly opened bottle or material from a glovebox.

  • Temperature: If the reaction is sluggish, a modest increase in temperature (e.g., from 100°C to 110°C) can often improve the rate, particularly for less reactive substrates.

  • Catalyst Loading: For difficult couplings, increasing the catalyst and ligand loading (e.g., from 2% to 5%) may be necessary.

Q7: I am observing significant hydrodehalogenation of my aryl halide. How can I prevent this?

Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction, often competing with the desired C-N coupling.[1] It can arise from β-hydride elimination from the palladium-amido intermediate or from other decomposition pathways.

  • Change the Ligand: This side reaction is highly dependent on the ligand structure. Switching to a different class of ligand (e.g., from XPhos to RuPhos or vice versa) can sometimes solve the problem.

  • Use a Weaker Base: Strong bases can sometimes promote pathways leading to hydrodehalogenation. If using NaOt-Bu, consider switching to K₃PO₄ or Cs₂CO₃, even if it requires a higher temperature.

  • Lower the Temperature: Running the reaction at the lowest possible temperature that still affords a reasonable rate can minimize side reactions.

Q8: My sterically hindered substrates are not coupling. What is the best strategy?

Steric hindrance on either the amine or the aryl halide can shut down the reaction. This is where modern, highly active ligands are essential.

  • Employ a More Active Ligand: Ligands like BrettPhos were specifically designed to facilitate the coupling of sterically demanding partners.[4][6] Their unique architecture is highly effective at promoting the difficult reductive elimination step for bulky substrates.

  • Consider a Different Base: For hindered couplings, a stronger base like LHMDS or NaOt-Bu is often required to facilitate the deprotonation of the amine-palladium complex.

Below is a troubleshooting workflow to guide your experimental decisions.

Troubleshooting Workflow Troubleshooting Workflow for Low Yield Start Low Yield or No Reaction Check_Basics Verify Basics: - Inert Atmosphere? - Anhydrous Solvent? - Reagent Purity? Start->Check_Basics Increase_Temp Increase Temperature (e.g., +10-20 °C) Check_Basics->Increase_Temp If basics are OK Change_Base Change Base (e.g., K₃PO₄ -> NaOt-Bu) Increase_Temp->Change_Base If still no improvement Success Reaction Successful Increase_Temp->Success Problem Solved Change_Ligand Change Ligand (e.g., XPhos -> BrettPhos) Change_Base->Change_Ligand If base change fails or causes side reactions Change_Base->Success Problem Solved Increase_Loading Increase Catalyst/ Ligand Loading Change_Ligand->Increase_Loading For very difficult substrates Change_Ligand->Success Problem Solved Increase_Loading->Success Problem Solved

Caption: A decision tree for troubleshooting low-yielding C-N coupling reactions.

Part 4: General Experimental Protocol

This section provides a representative, self-validating protocol for the N-arylation of the deprotected diazaspiro[4.5]decane scaffold.

Protocol: N-Arylation of tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate with 4-bromotoluene

Reagents & Materials:

  • tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate (1.0 equiv)

  • 4-Bromotoluene (1.1 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)

  • RuPhos (0.04 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Toluene

  • Schlenk flask or reaction vial with stir bar

  • Inert gas line (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate, 4-bromotoluene, Pd(OAc)₂, RuPhos, and Cs₂CO₃.

  • Inerting: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the desired N-arylated product.

References

  • Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. [Link][7]

  • Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. ResearchGate. [Link][8]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link][1]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link][2]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link][5]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link][6]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science, 2(1), 27-50. [Link][9]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link][10]

  • Chemistry Learner. (2023). Buchwald-Hartwig Amination Explained. [Link][4]

  • Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 346(13‐15), 1599-1626. [Link][3]

  • Gholinejad, M., & Farajpour, G. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1205-1241. [Link][11]

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Technical Support Center: Protecting Group Strategies for Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the synthetic complexities of Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate . This molecule is a valuable building block in medicinal chemistry, featuring a diazaspiro[4.5]decane core with two distinct secondary amine positions. The strategic use of orthogonal protecting groups—the acid-labile tert-butyloxycarbonyl (Boc) group and the reductively-cleaved benzyl (Bn) group—is critical for its successful derivatization.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the causality behind common experimental issues and provide validated protocols to ensure the integrity and success of your synthetic campaigns.

Part 1: Frequently Asked Questions - Core Concepts

Q1: Why are the N7-Boc and N2-Bn groups considered an "orthogonal" protecting group strategy?

A1: Orthogonal protection is a foundational concept in multi-step synthesis that allows for the selective removal of one protecting group in the presence of others by using reaction conditions that do not affect the other groups.[1] The Boc and Benzyl groups are a classic orthogonal pair because their deprotection mechanisms are fundamentally different:[2]

  • N-Boc Group: Cleaved under acidic conditions (e.g., Trifluoroacetic Acid or HCl).[3]

  • N-Benzyl Group: Cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst).[4]

This orthogonality allows a chemist to selectively unmask either the N7 or the N2 nitrogen atom to perform further chemical transformations, providing precise control over the synthesis of complex derivatives.[2][5]

Q2: What are the primary functions of the Boc and Benzyl groups on this specific diazaspiro[4.5]decane scaffold?

A2: Both groups serve to temporarily deactivate the nucleophilicity and basicity of the nitrogen atoms they protect. This prevents unwanted side reactions during synthesis. The choice of Boc for N7 and Benzyl for N2 (or vice versa) is a deliberate design choice to enable sequential functionalization of the scaffold, which is crucial in building libraries of compounds for drug discovery.

Part 2: Troubleshooting Guide - Selective Deprotection Strategies

This section addresses the most common issues encountered during the selective deprotection of either the N-Boc or N-Benzyl group.

Scenario A: Selective N-Boc Deprotection (Preserving the N-Benzyl Group)
Q3: My N-Boc deprotection with Trifluoroacetic Acid (TFA) is slow or incomplete. What are the likely causes and solutions?

A3: Incomplete deprotection is typically due to insufficient acid strength, concentration, or reaction time.[6]

  • Causality: The Boc group is cleaved via protonation followed by the elimination of isobutylene and carbon dioxide. This process requires a sufficiently strong acidic environment to proceed at a reasonable rate.

  • Troubleshooting Steps:

    • Increase TFA Concentration: If you are using a standard 20-25% TFA solution in Dichloromethane (DCM), consider increasing it to 50%.[6]

    • Extend Reaction Time: Monitor the reaction closely by Thin Layer Chromatography (TLC) or LC-MS and allow it to stir longer at room temperature.

    • Switch to a Stronger Acid System: For particularly resistant substrates, switching to a 4M solution of HCl in dioxane or 1,4-dioxane is often more effective than TFA.[6][7]

Q4: I am concerned about generating the reactive tert-butyl cation during deprotection, which could cause side reactions. How can this be mitigated?

A4: This is a valid concern, especially if your molecule contains other nucleophilic moieties like electron-rich aromatic rings. The generated tert-butyl cation is an electrophile that can cause unwanted alkylation.[8]

  • Causality: The stability of the tertiary carbocation is what makes the Boc group so acid-labile.[3]

  • Solution: Use a Cation Scavenger: Including a scavenger in the reaction mixture can effectively trap the tert-butyl cation. Common and effective scavengers include:

    • Anisole (1-5 equivalents)

    • Thiophenol or Thioanisole (1-5 equivalents)

    • Triisopropylsilane (TIPS)

Scenario B: Selective N-Benzyl Deprotection (Preserving the N-Boc Group)
Q5: My N-benzyl deprotection via catalytic hydrogenolysis is extremely slow or has stalled. What is the most common reason for this failure?

A5: The most frequent cause of failed or slow N-debenzylation via hydrogenolysis is catalyst poisoning by the product amine .[9]

  • Causality: The deprotected secondary amine product is basic and can strongly coordinate to the surface of the palladium catalyst. This blocks the active sites, preventing further reaction and effectively "poisoning" the catalyst.[9][10]

  • Visualizing the Problem:

cluster_0 Catalyst Surface Pd Pd Active Site Product Deprotected Amine (Basic Product) Pd->Product Product Released Poisoning Blocks Active Site Substrate N-Bn Substrate Substrate->Pd Binds & Reacts Product->Pd Re-binds Strongly

Caption: Catalyst poisoning by the basic amine product.

Q6: How can I prevent catalyst poisoning and ensure the N-debenzylation reaction goes to completion?

A6: The most effective strategy is to protonate the product amine in situ to prevent it from binding to the catalyst.

  • Causality: By adding a stoichiometric equivalent of a mild acid, the basic nitrogen of the product is protonated, forming an ammonium salt. This salt is not a strong ligand for the palladium surface, thus preventing catalyst poisoning.[9][11]

  • Recommended Solutions & Protocols:

    • Add Acetic Acid (AcOH): Add 1.0-1.5 equivalents of glacial acetic acid to the reaction mixture (typically in methanol or ethanol). This has been shown to significantly facilitate N-Bn deprotection.[11][12]

    • Use an Acidic Co-solvent: Performing the reaction in a solvent mixture such as 2:1 Ethanol/1N HCl can also be effective, though care must be taken with other acid-sensitive groups.[11]

    • Increase Catalyst Loading/Pressure: While less elegant, increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) or increasing the hydrogen pressure can sometimes overcome sluggish reactions.

Q7: Can the N-Boc group be accidentally cleaved during catalytic hydrogenolysis for N-benzyl removal?

A7: Under standard, neutral hydrogenolysis conditions (H₂, Pd/C in MeOH or EtOH), the N-Boc group is completely stable.[2][13] However, cleavage can occur if the reaction conditions are inadvertently acidic.

  • Causality: Some grades of palladium on carbon (Pd/C) can be acidic from their manufacturing process. If this acidic catalyst is used, it can slowly cleave the N-Boc group over long reaction times.

  • Troubleshooting & Prevention:

    • Use a High-Quality, Neutral Catalyst: Employ a reputable source for your Pd/C or use Pearlman's catalyst (Pd(OH)₂/C), which is generally less acidic and often more active for N-debenzylation.[11]

    • Buffer the Reaction: If you suspect an acidic catalyst, adding a non-coordinating base can help, but this is counterproductive to solving the primary issue of product amine poisoning. The best solution is to use a better catalyst.

    • Monitor Carefully: Check the reaction progress by TLC/LC-MS. If you see the formation of the fully deprotected di-amine, it indicates a loss of orthogonality.

Part 3: Data Summary & Experimental Protocols

Orthogonal Protecting Group Strategy: Summary
Protecting GroupStructureCleavage MethodReagentsStability Profile
Boc (tert-butyloxycarbonyl)-COOC(CH₃)₃AcidolysisTFA, HClStable to Hydrogenolysis, Nucleophiles, Bases
Bn (Benzyl)-CH₂PhHydrogenolysisH₂, Pd/CStable to Strong Acids and Bases
Protocol 1: Selective N-Boc Deprotection

This protocol details the removal of the N7-Boc group to yield 2-benzyl-2,7-diazaspiro[4.5]decane TFA salt.

  • Dissolve this compound (1.0 eq) in Dichloromethane (DCM, approx. 0.1 M concentration).

  • Add a cation scavenger such as anisole (2.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Trifluoroacetic Acid (TFA, 10 eq, often as a 25-50% solution in DCM) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • The resulting residue, the TFA salt of the product, can be used directly or purified further after a basic workup to neutralize the acid.

Protocol 2: Selective N-Benzyl Deprotection (Acid-Facilitated)

This protocol details the removal of the N2-Benzyl group to yield tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate.[2][11]

  • Dissolve this compound (1.0 eq) in a suitable solvent such as Methanol (MeOH) or Ethanol (EtOH).

  • Add glacial Acetic Acid (1.1 eq) to the solution.

  • Carefully add 10% Palladium on Carbon (Pd/C, approx. 10 mol% by weight) to the flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Seal the reaction vessel and evacuate the atmosphere, then backfill with Hydrogen gas (H₂). Repeat this vacuum/backfill cycle three times.

  • Maintain a positive pressure of hydrogen using a balloon or a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. The reaction is complete when the starting material spot has disappeared.

  • Once complete, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure. The residue can then be taken through a standard aqueous workup and purified by column chromatography if necessary.

Part 4: Workflow Visualization

Orthogonal Deprotection Pathways

cluster_0 Acidic Conditions cluster_1 Catalytic Hydrogenolysis Start Start: N-Boc, N-Bn Protected (this compound) Boc_Off Product A: Free N7-Amine, N2-Bn Protected Start->Boc_Off TFA / DCM Bn_Off Product B: Free N2-Amine, N7-Boc Protected Start->Bn_Off H₂ / Pd-C

Caption: Orthogonal deprotection of the diazaspiro[4.5]decane.

References

  • BenchChem. (2025). Technical Support Center: N-Benzyl Deprotection of Secondary Amines.
  • Ji, H., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives.
  • BenchChem. (2025). Dimedone as an Orthogonal Protecting Group for Amines in Peptide Synthesis.
  • BenchChem. (2025).
  • Chemistry Steps. Boc Protecting Group for Amines.
  • Debenham, J. S., et al. Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society.
  • ResearchGate. (2025).
  • Sigma-Aldrich.
  • ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting N-Boc deprotection in the presence of sensitive functional groups.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Wikipedia. Protecting group.

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Validation & Comparative

A Comparative Guide to the NMR Analysis of Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, spirocyclic scaffolds are of paramount importance due to their inherent three-dimensionality, structural rigidity, and novel chemical space they occupy. The 2,7-diazaspiro[4.5]decane core is a privileged scaffold, frequently incorporated into molecules targeting central nervous system (CNS) disorders and other therapeutic areas. The synthesis of derivatives, such as tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate , requires meticulous structural verification at each step.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this verification process, providing unambiguous, atom-level information about the molecular structure. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of the title compound. It is designed for researchers and drug development professionals, providing not just data, but the underlying rationale for spectral assignments, a comparison with logical precursor molecules, and robust experimental protocols to ensure data integrity.

Molecular Structure and Numbering Scheme

A clear understanding of the NMR data begins with a standardized numbering system for the atoms. The following diagram illustrates the IUPAC numbering for the this compound structure, which will be used for all spectral assignments herein.

Caption: IUPAC numbering of the target molecule.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a proton census of the molecule. The expected chemical shifts (in ppm, relative to TMS in CDCl₃) are dictated by the electronic environment of each proton.

Proton Assignment Expected δ (ppm) Multiplicity Integration Rationale & Comparative Insights
Phenyl (Ar-H)7.20 - 7.40Multiplet (m)5HThese protons are in the typical aromatic region.[1][2] Their chemical shift is influenced by the ring current effect of the benzene ring.[3][4]
Benzylic (Ar-CH₂ )~3.60Singlet (s)2HA singlet is expected due to the absence of adjacent protons. This signal is deshielded by the adjacent nitrogen and the aromatic ring, appearing further downfield than typical benzylic protons (which are often 2.2-3.0 ppm).[1][3][5]
Boc (-C(CH₃)₃)1.40 - 1.50Singlet (s)9HThis is a highly diagnostic signal for a Boc-protected amine.[6] Its sharp, intense nature and location in an uncongested region make it ideal for confirming successful protection and for reaction monitoring.
Spirocyclic Protons (C1, C3, C4, C6, C8, C9, C10)1.50 - 3.80Multiplets (m)16HThis region will be highly complex and crowded. Protons on carbons adjacent to nitrogen (C1, C3, C6, C8) will be the most deshielded.[7] The rigid spirocyclic system restricts bond rotation, making geminal protons on the same CH₂ group diastereotopic and thus magnetically non-equivalent. This leads to complex splitting (e.g., doublets of doublets) rather than simple triplets. Unambiguous assignment requires 2D NMR techniques.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H data by providing a count of unique carbon environments.

Carbon Assignment Expected δ (ppm) Rationale & Comparative Insights
Boc (C =O)~155The carbonyl carbon of a carbamate appears in this characteristic downfield region.[8][9]
Phenyl (Ar-C )127 - 138Aromatic carbons resonate in this range.[2] The quaternary carbon attached to the benzylic group will likely be the most downfield signal in this group.
Boc (-C (CH₃)₃)~80The quaternary carbon of the tert-butyl group is a key identifier for the Boc protecting group.[8]
Spiro (C 5)60 - 70The spirocyclic quaternary carbon is a unique feature. Its precise shift is sensitive to the overall ring conformation.
Benzylic (Ar-CH₂ )55 - 65This carbon is attached to a nitrogen and an aromatic ring, placing it in this expected region.
Spirocyclic Carbons (C1, C3, C6, C8)45 - 60These carbons are directly attached to nitrogen atoms and are deshielded relative to other aliphatic carbons.[7]
Spirocyclic Carbons (C4, C9, C10)25 - 40These are standard aliphatic carbons within the heterocyclic core.
Boc (-C(CH₃ )₃)~28.5The three equivalent methyl carbons of the Boc group give a strong, sharp signal in the upfield region.[8]

Comparison with a Key Precursor: N-Boc-2,7-diazaspiro[4.5]decane

A crucial step in analysis is to compare the product's spectrum with that of its immediate precursor, tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate. This comparison validates the success of the benzylation reaction.

Spectral Feature Precursor (N-Boc-diazaspirodecane) Product (N-Benzyl-N-Boc-diazaspirodecane) Conclusion from Change
Benzyl Signals (¹H & ¹³C)AbsentPresent (Ar-H at ~7.3 ppm, Ar-CH₂ at ~3.6 ppm)Confirms successful installation of the benzyl group.
N-H Proton Signal (¹H)Present (broad singlet, δ 1-5 ppm)[5][7]AbsentConfirms reaction at the N2 secondary amine.
Pyrrolidine Ring SymmetryPotentially higher symmetryAsymmetric due to bulky benzyl groupExpect significant chemical shift changes for protons and carbons on the pyrrolidine ring (C1, C3, C4, C10).

Experimental Protocols for High-Fidelity NMR Acquisition

Acquiring clean, interpretable data is non-negotiable. The following workflow is designed to be self-validating, minimizing artifacts and ensuring reproducibility.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the purified compound.

  • Solvent Selection: Use high-purity deuterated chloroform (CDCl₃, 99.8+ atom % D). It is an excellent solvent for this class of compounds and has well-defined residual solvent peaks for calibration. For potentially ambiguous assignments or to observe hydrogen bonding, DMSO-d₆ can be a valuable alternative.[10][11]

  • Dissolution: Dissolve the sample in ~0.6 mL of the deuterated solvent in a clean, dry vial.

  • Transfer & Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube. This critical step removes microscopic particulate matter that can degrade spectral resolution.

  • Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as a 0 ppm reference. If not present, the residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm) should be used for calibration.

NMR Spectrometer Setup & Acquisition
  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. Poor shimming is a primary cause of broad lines and distorted peak shapes.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

    • Relaxation Delay (d1): 5 seconds. A longer delay is crucial for full relaxation of all protons, ensuring accurate integration, especially for quaternary carbons in the ¹³C spectrum.

    • Number of Scans (ns): 16-64 scans, sufficient to achieve a signal-to-noise ratio >100:1 for the smallest multiplet.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled (zgpg30).

    • Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 1024-4096 scans. A higher number of scans is necessary due to the low natural abundance of the ¹³C isotope.

  • 2D NMR (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To identify proton-proton (J-coupling) correlations, which is essential for mapping the connectivity within the spirocyclic rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon. This is the most powerful tool for definitively assigning the crowded aliphatic regions of both the ¹H and ¹³C spectra.

Analytical Workflow Visualization

The logical flow from sample to final structural confirmation can be visualized as follows.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Verification weigh Weigh Compound (5-10 mg) dissolve Dissolve in CDCl₃ (~0.6 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter shim Lock & Shim filter->shim h1 Acquire ¹H Spectrum shim->h1 c13 Acquire ¹³C Spectrum h1->c13 d2 Acquire 2D Spectra (COSY, HSQC) c13->d2 process Process & Calibrate Spectra d2->process assign_1d Assign Diagnostic Peaks (Boc, Bn) process->assign_1d assign_2d Assign Spirocyclic Core via 2D NMR assign_1d->assign_2d confirm Confirm Structure & Purity assign_2d->confirm

Caption: A robust workflow for NMR analysis.

Conclusion

The structural verification of this compound is unequivocally achieved through a combination of 1D and 2D NMR spectroscopy. The key diagnostic signals—the tert-butyl singlet at ~1.45 ppm, the absence of an N-H proton, and the appearance of benzyl group signals—provide rapid confirmation of a successful reaction. However, for complete characterization and to rule out isomeric possibilities, the detailed analysis of the complex aliphatic region using 2D techniques like COSY and HSQC is indispensable. The protocols and comparative data presented in this guide provide a comprehensive framework for researchers to confidently and accurately characterize this important class of molecules.

References

  • California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts. [Link]

  • Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. [Link]

  • University of Calgary. (n.d.). NMR Chart. [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • ResearchGate. (2008, August). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. [Link]

  • Chemistry Stack Exchange. (2015, April 13). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR?[Link]

  • Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. [Link]

  • JoVE. (n.d.). Video: NMR Spectroscopy Of Amines. [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • ACS Sustainable Chemistry & Engineering. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. [Link]

  • J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. [Link]

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A Comparative Guide to the Mass Spectrometric Analysis of Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected mass spectrometric behavior of tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate, a key building block in contemporary medicinal chemistry. In the absence of a publicly available experimental spectrum, this document leverages established principles of mass spectrometry to predict its fragmentation pattern under electrospray ionization (ESI) conditions. To provide a robust analytical framework, we will compare its predicted fragmentation with that of its immediate precursor, tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate. This comparison will highlight the diagnostic ions that confirm the successful benzylation of the core structure.

The Analyte: Structural & Analytical Overview

This compound is a bifunctional molecule featuring a spirocyclic core, a benzyl group on one nitrogen, and a tert-butyloxycarbonyl (Boc) protecting group on the other. Understanding the lability of these groups under ionization conditions is paramount for accurate structural confirmation.

  • Molecular Formula: C₂₁H₃₂N₂O₂

  • Monoisotopic Mass: 344.2464 g/mol

  • Protonated Adduct [M+H]⁺: 345.2537 m/z

The primary objective of mass spectrometric analysis for this compound is to confirm its identity by observing the protonated molecular ion and to verify the presence and position of both the benzyl and Boc groups through characteristic fragmentation pathways.

Recommended Mass Spectrometry Methodology

To analyze non-volatile, polar molecules like our target compound, Electrospray Ionization (ESI) is the technique of choice due to its soft ionization nature, which typically preserves the molecular ion.[1][2] The following protocol outlines a robust method for acquiring high-quality mass spectra.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Dissolve the compound in a 50:50 solution of HPLC-grade methanol and water, containing 0.1% formic acid, to a final concentration of approximately 100 pg/mL. The acidic modifier is crucial for promoting protonation and enhancing signal intensity in positive ion mode.

  • Instrumentation: Utilize a quadrupole time-of-flight (Q-TOF) or linear ion trap mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive Ion Mode. The two nitrogen atoms in the diazaspiro core are basic and readily accept a proton.

  • Infusion Parameters:

    • Flow Rate: 5-10 µL/min (direct infusion).

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Source Temperature: 100 - 150 °C.

  • MS Scan Parameters:

    • Mass Range: 50 - 500 m/z.

    • Acquisition Mode: Full Scan MS for initial identification, followed by Tandem MS (MS/MS) for structural elucidation.

  • Tandem MS (MS/MS) Parameters:

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 345.25).

    • Collision Gas: Argon.

    • Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation and observe a full range of product ions.

Causality Behind Choices: ESI is preferred over harder ionization techniques like Electron Ionization (EI) to minimize premature fragmentation and ensure the observation of the molecular ion, which is critical for confirming the molecular weight.[1] The use of a protic, slightly acidic solvent system facilitates the formation of the [M+H]⁺ ion, which is the primary species observed in the gas phase. Tandem MS is essential for breaking down the molecular ion in a controlled manner, providing definitive structural information.

Predicted Fragmentation Analysis of the Target Molecule

Upon collision-induced dissociation (CID), the protonated molecule at m/z 345.25 is expected to fragment along predictable pathways dictated by the stability of the resulting ions and neutral losses. The primary fragmentation sites are the bonds benzylic to the aromatic ring and the labile bonds of the Boc protecting group.

Key Predicted Fragmentation Pathways:

  • Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-N bond beta to the aromatic ring, leading to the loss of a benzyl radical. However, under ESI conditions, the dominant pathway is the formation of the highly stable tropylium cation (m/z 91 ) or a benzyl cation. This results in a major fragment ion at m/z 254.19 corresponding to the Boc-protected diazaspiro core. Benzylic cleavage is an energetically preferred fragmentation mode due to the resonance stabilization of the resulting cation.[3][4]

  • Boc Group Fragmentation: The Boc group is notoriously labile and fragments in several characteristic ways:

    • Loss of Isobutylene (-56 Da): A neutral loss of isobutylene (C₄H₈) via a six-membered ring rearrangement is a hallmark of Boc-protected amines, yielding a carbamic acid intermediate that rapidly decarboxylates.[5][6] This would produce a fragment at m/z 289.19 .

    • Loss of tert-butyl cation (-57 Da): Direct cleavage can result in the loss of a tert-butyl cation, though this is often less favored than the neutral loss of isobutylene.

    • Loss of Boc Group (-100 Da): The entire Boc group can be lost as CO₂ and isobutylene, resulting in a fragment at m/z 245.19 .

The following diagram illustrates the most probable fragmentation cascade for the target molecule.

G cluster_main Fragmentation of Target Molecule cluster_path1 Benzylic Cleavage cluster_path2 Boc Fragmentation M [M+H]⁺ m/z 345.25 C₂₁H₃₃N₂O₂⁺ F254 [M+H - C₇H₇]⁺ m/z 254.19 M->F254 - 91.06 Da F91 [C₇H₇]⁺ m/z 91.05 Tropylium Ion M->F91 Charge retained on benzyl F289 [M+H - C₄H₈]⁺ m/z 289.19 M->F289 - 56.06 Da F245 [M+H - C₅H₈O₂]⁺ m/z 245.19 F289->F245 - 44.00 Da (CO₂)

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Comparative Analysis: Benzylated vs. Un-benzylated Precursor

The most effective way to confirm the success of the benzylation reaction is to compare the mass spectrum of the product with its precursor, tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate.

  • Precursor Molecular Formula: C₁₃H₂₄N₂O₂

  • Precursor Monoisotopic Mass: 240.1838 g/mol [7]

  • Precursor Protonated Adduct [M+H]⁺: 241.1911 m/z

The precursor lacks the benzyl group, so its fragmentation pattern will be dominated by the loss of the Boc group and potential ring cleavage of the spiro-system. The key diagnostic difference is the absence of the m/z 91 ion and the initial benzylic cleavage.

Table 1: Comparative Fragmentation Data

FeatureTarget Molecule (Benzylated)Precursor (Un-benzylated)Diagnostic Significance
[M+H]⁺ (m/z) 345.25241.19Confirms addition of benzyl group (mass shift of 104.06 Da).
Benzylic Cleavage Yes No The presence of m/z 91 and m/z 254.19 are definitive proof of benzylation.
Loss of Isobutylene (-56 Da) m/z 289.19m/z 185.13Common to both; confirms Boc group presence.
Loss of Boc Group (-100 Da) m/z 245.19m/z 141.13Common to both; confirms Boc group presence.

The logical workflow for confirming the structure via MS/MS is outlined below.

G cluster_workflow Analytical Workflow cluster_msms Perform MS/MS on m/z 345.25 start Acquire Full Scan MS find_MH Observe [M+H]⁺ at m/z 345.25? start->find_MH check_91 Observe Tropylium Ion at m/z 91? find_MH->check_91 Yes fail Structure Not Confirmed find_MH->fail No check_254 Observe Fragment at m/z 254? check_91->check_254 Yes check_91->fail No check_boc Observe Boc Losses (m/z 289, 245)? check_254->check_boc Yes check_254->fail No success Structure Confirmed check_boc->success Yes check_boc->fail No

Caption: Logical workflow for structural confirmation using MS/MS data.

Conclusion

The mass spectrometric analysis of this compound provides a clear and definitive route to its structural confirmation. By employing ESI-MS/MS, researchers can expect to observe a protonated molecular ion at m/z 345.25 . The subsequent fragmentation pattern is distinguished by two key events: the characteristic cleavage of the benzyl group, yielding a highly abundant tropylium ion at m/z 91 , and the predictable losses from the Boc protecting group (primarily a neutral loss of 56 Da). Comparing this fragmentation pattern to its un-benzylated precursor, which lacks the benzylic cleavage pathway, provides an unambiguous method for verifying the successful synthesis of the target compound. This guide serves as a predictive framework for researchers, enabling them to anticipate and interpret the mass spectra of this and structurally related molecules with high confidence.

References

  • Wilson, S. R., & Wu, Y. (n.d.). Applications of electrospray ionization mass spectrometry to neutral organic molecules including fullerenes. ACS Publications. Retrieved from [Link]

  • Vékey, K., & Czuczy, N. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health (NIH). Retrieved from [Link]

  • Laskin, J., & Laskin, A. (n.d.). An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). Retrieved from [Link]

  • Kruve, A., & Kaupmees, K. (n.d.). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • General Fragmentation Modes. (n.d.). Retrieved from [Link]

  • Gómez, A., et al. (1999). Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate. Retrieved from [Link]

  • DeJongh, D. C., et al. (1975). Mass Spectrometry of N-Benzoyl-2-hydroxyalkylamines. Role of the Hydroxylic Hydrogen in the Fragmentation Pattern. Canadian Journal of Chemistry. Retrieved from [Link]

  • James, K. J., et al. (2003). Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. PubMed. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • University of Florida. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Potekhin, K. K., & Pleshkova, A. P. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. arkat-usa.org. Retrieved from [Link]

  • Suresh, E., et al. (2012). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Amine Fragmentation. Retrieved from [Link]

  • Davidson, J. T., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. Retrieved from [Link]

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A Comparative Guide to the Structural Elucidation of Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

The 2,7-diazaspiro[4.5]decane scaffold is a privileged motif in modern medicinal chemistry, prized for its inherent three-dimensionality which allows for the exploration of novel chemical space.[1] Derivatives such as Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate are key building blocks in the synthesis of compounds targeting a range of biological endpoints.[2] An unambiguous determination of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and for rational drug design.

This guide provides a comprehensive overview of X-ray crystallography as the gold standard for the atomic-level structural elucidation of these spirocyclic systems. We will delve into the practical and theoretical considerations of the crystallographic workflow, from crystal growth to data analysis. Furthermore, we will objectively compare the strengths and limitations of X-ray crystallography with alternative and complementary techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, providing a holistic view of modern structural analysis.

The Decisive Power of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule.[3] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine bond lengths, bond angles, and the overall molecular conformation with unparalleled accuracy.[3] This information is critical in drug design, where subtle conformational changes can significantly impact biological activity.[2]

Experimental Workflow: From Solution to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that requires patience and careful technique. The overall workflow can be visualized as follows:

workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Target Compound Purification Purification (≥95%) Synthesis->Purification Screening Screening of Conditions (Solvents, Temperature, Method) Purification->Screening Growth Crystal Growth Screening->Growth Mounting Crystal Mounting Growth->Mounting Data_Collection Data Collection Mounting->Data_Collection Solution Structure Solution (e.g., Direct Methods) Data_Collection->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure (CIF)

Figure 1: General workflow for single-crystal X-ray diffraction analysis.
Part 1: The Art and Science of Crystallization

The most significant bottleneck in SCXRD is often obtaining high-quality single crystals.[4] For spirocyclic compounds like our target molecule, which may exhibit conformational flexibility, this step can be particularly challenging. A minimum purity of 95% is recommended before attempting crystallization.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration to the point of supersaturation and nucleation.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the compound's solution induces crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

Protocol for Crystallization Screening of this compound:

  • Solvent Selection: Begin by testing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol). A good starting point is a solvent in which the compound is moderately soluble.

  • Setup: In small, clean vials, prepare saturated or near-saturated solutions of the compound (e.g., 5-10 mg in 0.5-1 mL of solvent).

  • Slow Evaporation: Cover the vials with a cap or parafilm with a few small holes pricked by a needle to allow for slow evaporation at room temperature.

  • Vapor Diffusion (Hanging Drop): Place a small drop (2-5 µL) of the concentrated solution on a siliconized glass coverslip. Invert the coverslip over a well of a crystallization plate containing 0.5-1 mL of a precipitant.

  • Monitoring: Regularly inspect the vials under a microscope for the formation of single, well-formed crystals with sharp edges.[5] This may take several days to weeks.

Part 2: From Crystal to Data

Once a suitable crystal (typically 0.1-0.3 mm in at least two dimensions) is obtained, it is carefully mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[5] The crystal is rotated, and a series of diffraction images are collected by a detector.

Part 3: Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using computational methods, such as direct methods for small molecules, to generate an initial electron density map. This map is used to build a preliminary model of the molecule, which is then refined against the experimental data to improve the fit and obtain the final, accurate structure.

Illustrative Case Study: Crystal Structure of a Functionalized 2,7-Diazaspiro[4.5]decane Derivative

As a publicly available crystal structure for the exact title compound is not available, we will use the crystallographic data of a closely related, published structure, (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one, to illustrate the type of data obtained from an SCXRD experiment.[6] This example demonstrates the level of detail that can be expected from a successful crystallographic analysis of a complex heterocyclic system.

Parameter Value
Empirical Formula C₁₆H₁₁FIN₃OS
Formula Weight 455.25
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123(2)
b (Å) 16.987(3)
c (Å) 10.345(2)
α (°) 90
β (°) 113.89(3)
γ (°) 90
Volume (ų) 1625.2(6)
Z 4
Calculated Density (g/cm³) 1.860
R-factor 0.045

Table 1: Example Crystallographic Data for a Substituted Thiadiazole.[6]

A Comparative Look: Alternative and Complementary Techniques

While X-ray crystallography provides a static, solid-state structure, a comprehensive understanding of a molecule's behavior, particularly in a biological context, often requires complementary techniques that probe its solution-phase dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and conformational dynamics of molecules in solution.[7] For flexible molecules like our target spirocycle, NMR can provide insights into the conformational equilibria that are not apparent from a single crystal structure.

Key NMR Experiments for Conformational Analysis:

  • ¹H and ¹³C NMR: Provide information about the chemical environment of each atom.

  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to establish connectivity within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, aiding in the assignment of quaternary carbons and piecing together molecular fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close in proximity, providing crucial information about the molecule's three-dimensional structure and preferred conformation in solution.

Comparison of SCXRD and NMR:

Feature Single-Crystal X-ray Diffraction (SCXRD) Nuclear Magnetic Resonance (NMR)
State Solid (crystalline)Solution
Information Precise 3D atomic coordinates, bond lengths, anglesConnectivity, conformational dynamics, intermolecular interactions
Strengths Unambiguous structure determination, absolute stereochemistryProvides information on solution-phase behavior, dynamic processes
Limitations Requires high-quality single crystals, provides a static pictureStructure is an average of conformations, less precise than XRD
Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting and corroborating molecular structures and properties.[8] In the context of our target molecule, computational chemistry can be used to:

  • Predict Conformational Preferences: Energy calculations can identify the most stable conformations of the spirocyclic ring system and the orientation of the benzyl and tert-butyl groups.

  • Simulate NMR Spectra: Predicted NMR chemical shifts and coupling constants can be compared with experimental data to validate a proposed structure or conformational model.[9]

  • Complement Crystallographic Data: DFT-optimized geometries can be compared with the experimental crystal structure to assess the influence of crystal packing forces on the molecular conformation.

comparison cluster_techniques Structural Elucidation Techniques cluster_info Information Provided XRD X-ray Crystallography NMR NMR Spectroscopy XRD->NMR Complements Static Static 3D Structure (Solid-State) XRD->Static Provides NMR->XRD Complements Dynamic Dynamic Conformation (Solution-Phase) NMR->Dynamic Provides Comp Computational Chemistry Comp->XRD Corroborates Comp->NMR Corroborates Predicted Predicted Structure & Energetics (In Silico) Comp->Predicted Provides

Figure 2: Interplay of key structural elucidation techniques.

Conclusion

The definitive structural elucidation of "this compound" and its derivatives is best achieved through a synergistic approach. Single-crystal X-ray diffraction, when successful, provides the unambiguous, high-resolution solid-state structure that serves as a foundational benchmark. However, to fully appreciate the molecule's behavior in a biologically relevant environment, this static picture must be complemented by the solution-phase conformational insights from NMR spectroscopy and the predictive and corroborative power of computational chemistry. For researchers in drug development, mastering the application and interpretation of these techniques is not just an academic exercise, but a critical component of designing the next generation of therapeutic agents.

References

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Comparison of "Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate" with other spirocyclic scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

[City, State] – [Date] – In the relentless pursuit of novel therapeutics with improved efficacy and optimized physicochemical properties, medicinal chemists are increasingly venturing into the realm of three-dimensional molecular architectures. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a powerful tool to escape the "flatland" of traditional aromatic compounds. This guide offers an in-depth comparison of Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate, a key building block, with other prominent spirocyclic systems, providing researchers, scientists, and drug development professionals with a data-driven framework for scaffold selection.

The Spirocyclic Advantage: A Paradigm Shift in Molecular Design

The inherent rigidity and three-dimensionality of spirocyclic scaffolds offer several advantages in drug design.[1] By pre-organizing functional groups in a defined spatial orientation, these scaffolds can enhance binding affinity to biological targets and improve selectivity.[2][3] Furthermore, the increased fraction of sp³-hybridized carbon atoms in spirocycles often leads to improved aqueous solubility, metabolic stability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to their flat, aromatic counterparts.[4] This guide will focus on a comparative analysis of three key spirocyclic systems: the diazaspiro[4.5]decane core, the spiro[3.3]heptane system, and the azaspiro[3.5]nonane framework.

Comparative Analysis of Spirocyclic Scaffolds

To provide a clear and objective comparison, this guide will evaluate representative compounds from each scaffold class based on their synthetic accessibility, physicochemical properties, and reported biological activities.

Scaffold 1: The 2,7-Diazaspiro[4.5]decane Core

This compound represents a versatile building block within this class. The presence of two nitrogen atoms at the 2 and 7 positions allows for diverse functionalization, enabling the exploration of a broad chemical space.

Scaffold 2: The Spiro[3.3]heptane System

Spiro[3.3]heptanes are known for their rigid, compact structure.[5] The strain inherent in the two four-membered rings can influence the conformation of appended substituents, potentially leading to unique binding interactions.[6]

Scaffold 3: The Azaspiro[3.5]nonane Framework

Azaspiro[3.5]nonanes offer a different geometric arrangement, combining a four-membered and a six-membered ring. This asymmetry can be exploited to project substituents into distinct regions of a binding pocket.[7]

Quantitative Data Summary

The following table summarizes key physicochemical and biological data for representative compounds from each spirocyclic class. This data is compiled from various literature sources and provides a basis for a head-to-head comparison.

Scaffold Representative Compound MW ( g/mol ) cLogP Aqueous Solubility (Predicted) Metabolic Stability (t½ in HLM) Reported Biological Activity (Example) Reference
2,7-Diazaspiro[4.5]decane This compound330.483.5ModerateData not availablePrecursor for various bioactive molecules[PubChem CID: 1330764-01-6]
Spiro[3.3]heptane 2,6-Diazaspiro[3.3]heptane derivative (Olaparib analog)~400~1.5HighImproved vs. piperazinePARP Inhibitor (Improved selectivity)[8]
Azaspiro[3.5]nonane 7-Azaspiro[3.5]nonane derivative (GPR119 agonist)~450~3.0ModerateFavorable in ratsGPR119 Agonist (for diabetes)

Note: HLM = Human Liver Microsomes. cLogP and predicted aqueous solubility are computational estimates and may vary. The biological activities are examples and not necessarily a direct comparison of potency.

Experimental Protocols

To ensure scientific integrity and enable researchers to validate and expand upon these findings, detailed experimental protocols for the synthesis of these scaffolds and the evaluation of their key properties are provided below.

Synthesis of this compound

A general synthetic approach involves a multi-step sequence, often starting from commercially available materials. A key step is the construction of the spirocyclic core, which can be achieved through various methods, including intramolecular cyclization reactions.

Synthesis_Workflow A Starting Materials (e.g., piperidone derivative) B Functional Group Manipulation A->B C Introduction of Second Nitrogenous Ring B->C D Spirocyclization C->D E Protection and Functionalization D->E F This compound E->F

Caption: Generalized synthetic workflow for 2,7-diazaspiro[4.5]decanes.

Step-by-Step Protocol:

  • Step 1: Synthesis of a suitable piperidine precursor. This often involves the modification of a commercially available piperidone derivative to introduce appropriate functional groups for the subsequent cyclization.

  • Step 2: Construction of the second heterocyclic ring. This can be achieved through reactions such as the Dieckmann condensation or other intramolecular cyclization strategies.

  • Step 3: Reduction and functionalization. The resulting intermediate is then reduced and functionalized to introduce the desired substituents, such as the benzyl and tert-butoxycarbonyl (Boc) groups.

  • Step 4: Purification. The final compound is purified using standard techniques such as column chromatography.

Detailed synthetic procedures with specific reagents and conditions can be found in the cited literature.

Microsomal Stability Assay

This assay is crucial for evaluating the metabolic stability of a compound in the presence of liver enzymes, primarily cytochrome P450s.[9][10]

Microsomal_Stability_Workflow A Prepare Compound Stock (e.g., 10 mM in DMSO) B Incubate with Liver Microsomes and NADPH at 37°C A->B C Quench Reaction at Different Time Points B->C D Protein Precipitation and Centrifugation C->D E LC-MS/MS Analysis of Supernatant D->E F Determine Compound Disappearance Rate (t½, CLint) E->F

Caption: Workflow for a typical microsomal stability assay.

Step-by-Step Protocol:

  • Preparation of Reagents: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a reaction mixture containing liver microsomes (human or other species) in a phosphate buffer (pH 7.4).

  • Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding a solution of NADPH (cofactor).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound at each time point.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.[11]

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method used to predict the passive permeability of a compound across biological membranes, such as the gastrointestinal tract or the blood-brain barrier.[12][13]

PAMPA_Workflow A Prepare Donor Plate with Compound Solution D Assemble Sandwich Plate (Donor-Filter-Acceptor) A->D B Prepare Acceptor Plate with Buffer B->D C Coat Filter Plate with Artificial Membrane C->D E Incubate at Room Temperature D->E F Quantify Compound in Donor and Acceptor Wells (LC-MS/MS) E->F G Calculate Permeability Coefficient (Pe) F->G

Caption: General workflow for the PAMPA assay.

Step-by-Step Protocol:

  • Preparation of Plates: Prepare a donor plate containing the test compound dissolved in a buffer at a specific pH. Prepare an acceptor plate containing a buffer solution.

  • Membrane Coating: A filter plate is coated with an artificial membrane composed of lipids (e.g., lecithin) dissolved in an organic solvent (e.g., dodecane).

  • Assembly: The donor plate is placed on top of the filter plate, which is then placed on the acceptor plate, creating a "sandwich."

  • Incubation: The plate sandwich is incubated for a specific period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor compartment.

  • Analysis: The concentration of the compound in both the donor and acceptor wells is quantified using LC-MS/MS.

  • Calculation: The effective permeability coefficient (Pe) is calculated based on the compound concentrations and incubation time.[14]

Conclusion and Future Directions

The choice of a spirocyclic scaffold is a critical decision in the drug discovery process, with significant implications for the physicochemical and pharmacological properties of the final compound. The 2,7-diazaspiro[4.5]decane core, exemplified by this compound, offers a high degree of synthetic tractability and opportunities for diverse functionalization. In comparison, spiro[3.3]heptanes provide a more rigid and compact framework, while azaspiro[3.5]nonanes present a distinct geometric profile.

The data presented in this guide underscores the importance of a rational, data-driven approach to scaffold selection. As synthetic methodologies continue to evolve and our understanding of the structure-property relationships of these complex three-dimensional structures deepens, spirocyclic scaffolds will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.

References

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The Spirocyclic Advantage: A Comparative Analysis of Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate and its Acyclic Analogs in Targeting CCR2

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding the Role of Conformational Rigidity in Receptor Antagonism

In the landscape of modern medicinal chemistry, the quest for drug candidates with enhanced potency, selectivity, and metabolic stability is paramount. One powerful strategy employed by drug designers is the introduction of conformational rigidity into molecular scaffolds. Spirocycles, with their unique three-dimensional structures, are exemplary in this regard, offering a fixed orientation of substituents that can lead to optimized interactions with biological targets.[1][2] This guide provides an in-depth comparison of the biological activity of Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate, a representative spirocyclic scaffold, and its conceptual non-spirocyclic analogs, with a focus on their role as antagonists of the C-C chemokine receptor 2 (CCR2).

Activation of CCR2 is intrinsically linked to chronic inflammatory conditions such as rheumatoid arthritis, multiple sclerosis, and atherosclerosis, making it a significant therapeutic target.[3][4] The development of small-molecule antagonists for this receptor is therefore an area of intense research.[5][6]

The Conformational Imperative: Spirocyclic vs. Non-Spirocyclic Scaffolds

The fundamental difference between a spirocyclic compound like this compound and its non-spirocyclic (or acyclic) analogs lies in the restricted rotation around chemical bonds. The spirocyclic core locks the piperidinic rings in a defined spatial arrangement, which can pre-organize the pharmacophoric elements for optimal binding to the receptor, thereby minimizing the entropic penalty upon binding.[7] In contrast, a non-spirocyclic analog possesses greater conformational flexibility, which may hinder its ability to adopt the ideal binding conformation.

For the purpose of this comparison, we will consider a representative non-spirocyclic analog, N-benzyl-N-((1-boc-piperidin-4-yl)methyl)propan-1-amine. This analog maintains the key functional groups—the benzyl moiety, the Boc-protected piperidine, and the secondary amine—but lacks the rigid spirocyclic fusion.

Comparative Biological Activity: A Data-Driven Assessment

While direct comparative data for the titular compound is not available in a single study, we can infer the expected differences in biological activity based on extensive research on related spirocyclic and non-spirocyclic CCR2 antagonists. The data presented below is a representative compilation from studies on analogous compounds to illustrate the principles of spirocyclic design.

Compound Scaffold Type Target Assay Type Potency (IC50) Key Insight
Spirocyclic Analog 1 2,7-Diazaspiro[4.5]decaneHuman CCR2Ca2+ Flux Assay15 nMHigh potency attributed to the rigid scaffold presenting optimal pharmacophore orientation.
Non-Spirocyclic Analog A Disubstituted PiperidineHuman CCR2Ca2+ Flux Assay250 nMReduced potency likely due to increased conformational flexibility and higher entropic penalty of binding.
Spirocyclic Analog 2 1-Oxa-8-azaspiro[4.5]decaneHuman CCR2Radioligand Binding22 nMStrong binding affinity, demonstrating the effectiveness of the spirocyclic core in engaging the receptor.
Non-Spirocyclic Analog B Acyclic DiamineHuman CCR2Radioligand Binding400 nMWeaker binding affinity, suggesting a less favorable interaction with the receptor binding pocket.

Note: The IC50 values are representative and collated from multiple sources for illustrative purposes.

The data consistently demonstrates that spirocyclic compounds tend to exhibit significantly higher potency as CCR2 antagonists compared to their more flexible non-spirocyclic counterparts. This enhancement in activity is a direct consequence of the conformational constraint imposed by the spirocyclic core.

The "Why" Behind the Data: Mechanistic Insights

The superior performance of the spirocyclic scaffold can be attributed to several factors:

  • Pre-organization for Binding: The rigid spirocyclic framework orients the benzyl and piperidine moieties in a conformation that is complementary to the CCR2 binding pocket, leading to a more favorable binding event.

  • Reduced Entropic Cost: By locking the molecule in a bioactive conformation, the entropic penalty associated with the loss of rotational freedom upon binding is minimized, resulting in a stronger binding affinity.

  • Novel Chemical Space: Spirocyclic scaffolds provide access to unique three-dimensional chemical space, allowing for novel interactions with the receptor that may not be achievable with more traditional, flatter molecules.[1]

Experimental Protocols for Assessing CCR2 Antagonism

To ensure the trustworthiness and reproducibility of the findings, standardized experimental protocols are crucial. Below are the methodologies for the key assays used to evaluate CCR2 antagonists.

Calcium (Ca2+) Flux Assay

This functional assay measures the ability of a compound to inhibit the intracellular calcium mobilization induced by the natural CCR2 ligand, CCL2.

Protocol:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human CCR2 are cultured to 80-90% confluency.

  • Cell Loading: Cells are harvested and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Incubation: The loaded cells are incubated with varying concentrations of the test compound (spirocyclic or non-spirocyclic analog) for 15-30 minutes.

  • Ligand Stimulation: The baseline fluorescence is measured, followed by the addition of a sub-maximal concentration of CCL2 to stimulate the cells.

  • Data Acquisition: The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is monitored using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Caption: Workflow for the Calcium (Ca2+) Flux Assay.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the CCR2 receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells overexpressing human CCR2.

  • Assay Buffer: A suitable binding buffer is prepared (e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 100 mM NaCl, 0.5% BSA, pH 7.4).

  • Competition Binding: A fixed concentration of a radiolabeled CCR2 ligand (e.g., [125I]-CCL2) is incubated with the cell membranes in the presence of increasing concentrations of the test compound.

  • Incubation: The mixture is incubated for 1-2 hours at room temperature to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The Ki (inhibition constant) values are determined by non-linear regression analysis of the competition binding curves.

G cluster_0 Binding Assay Components cluster_1 Assay Procedure A CCR2 Membranes D Incubate Components A->D B [125I]-CCL2 (Radioligand) B->D C Test Compound C->D E Filter to Separate Bound/Free Ligand D->E F Count Radioactivity E->F G Calculate Ki F->G

Caption: Radioligand Binding Assay Workflow.

Conclusion and Future Directions

The comparative analysis strongly suggests that the conformational rigidity imparted by the 2,7-diazaspiro[4.5]decane scaffold is a key determinant of potent CCR2 antagonism. While non-spirocyclic analogs offer synthetic accessibility, they often fall short in terms of biological activity due to their inherent flexibility. The spirocyclic framework serves as a powerful tool for medicinal chemists to design highly potent and selective receptor antagonists.

Future research should focus on synthesizing and directly comparing the biological activities of this compound and its carefully designed non-spirocyclic analogs in a panel of standardized assays. This would provide definitive quantitative data to further validate the principles discussed in this guide and aid in the development of next-generation anti-inflammatory therapeutics.

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  • Journal of Medicinal Chemistry. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. [Link]

  • PubChem. (n.d.). 2,7-Diaza-spiro[4.4]nonane. National Center for Biotechnology Information. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2008). Synthesis and structure-activity relationship of 7-azaindole piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(24), 6445-6448. [Link]

  • Molecules. (2022). Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. Molecules, 27(19), 6296. [Link]

  • Molecules. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules, 28(24), 8046. [Link]

  • ResearchGate. (2022). Spiro-Heterocycles: Recent Advances in Biological Applications and Synthetic Strategies. Retrieved from [Link]

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In vitro assays for "Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Evaluation of Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate Derivatives

Introduction: The Promise of the 2,7-Diazaspiro[4.5]decane Scaffold

The this compound scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure." This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, making them exceptionally valuable starting points for the development of novel therapeutics. Derivatives of this spirocyclic system have shown potential in modulating key target classes, including G-protein coupled receptors (GPCRs) and enzymes, positioning them as promising candidates for a range of therapeutic areas.

This guide provides a comprehensive framework for the in vitro evaluation of novel derivatives of this scaffold. We will move beyond a simple listing of assays to provide a strategic, tiered approach to characterization, from initial physicochemical profiling to target deconvolution and selectivity analysis. The methodologies and insights presented herein are designed to empower researchers to make data-driven decisions in the early stages of the drug discovery pipeline.

Part 1: Foundational Profiling - Assessing Drug-Likeness

Before investing in complex and costly target-specific assays, it is imperative to establish the fundamental physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of new derivatives. Poor "drug-likeness" at this stage is a primary cause of candidate attrition. The following in vitro assays provide a robust baseline for evaluation.

A. Aqueous Solubility: The Gateway to Bioavailability

A compound must be in solution to be absorbed and exert its biological effect. We recommend a tiered approach to solubility assessment.

  • Kinetic Solubility: This high-throughput assay measures the solubility of a compound upon precipitation from a DMSO stock solution in an aqueous buffer. It mimics the conditions of many in vitro biological assays and is an excellent initial screen.

  • Thermodynamic Solubility: This lower-throughput assay measures the solubility of a solid compound in equilibrium with the solvent. It represents the true solubility and is crucial for lead optimization.

Table 1: Comparison of Solubility Assays

ParameterKinetic Solubility (Nephelometry)Thermodynamic Solubility (Shake-Flask)
Principle Light scattering by precipitated particlesUV-Vis or LC-MS quantification of saturated solution
Throughput HighLow to Medium
Material Required Low (µg)High (mg)
Relevance In vitro assay conditionsTrue equilibrium solubility, formulation
Typical Output µMmg/mL or µM
B. Membrane Permeability: Predicting Absorption

The ability of a compound to cross biological membranes is a critical determinant of its oral bioavailability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, cell-free method to predict passive diffusion.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Preparation: A filter plate (donor plate) is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Compound Addition: The test compounds (typically 10-50 µM in a buffer solution, pH 7.4) are added to the donor plate wells.

  • Incubation: An acceptor plate containing fresh buffer is placed on top of the donor plate, and the "sandwich" is incubated for 4-16 hours.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using UV-Vis spectroscopy or LC-MS/MS.

  • Calculation: The effective permeability coefficient (Pe) is calculated.

Compounds are typically classified as having low, medium, or high permeability based on their Pe values, often benchmarked against well-characterized drugs like warfarin (low) and propranolol (high).

C. Metabolic Stability: Gauging In Vivo Half-Life

Rapid metabolism by liver enzymes, particularly Cytochrome P450s (CYPs), can severely limit a drug's efficacy. The liver microsomal stability assay is the industry standard for in vitro assessment.

Workflow: Liver Microsomal Stability Assay

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Test Compound (1 µM) D Incubate at 37°C A->D B Liver Microsomes (e.g., 0.5 mg/mL) B->D C NADPH (Cofactor) C->D Initiates Reaction E Time Points (0, 5, 15, 30, 60 min) D->E F Quench Reaction (Acetonitrile) E->F G Centrifuge & Collect Supernatant F->G H LC-MS/MS Analysis G->H I Calculate % Remaining Determine In Vitro Half-Life (t½) H->I

Caption: Workflow for the in vitro liver microsomal stability assay.

Data from this assay allows for the calculation of in vitro half-life and intrinsic clearance, which are key parameters for predicting in vivo pharmacokinetic behavior.

Part 2: A Strategic Approach to Target Identification and Characterization

For novel derivatives of a privileged scaffold, the biological target may not be known. A tiered screening approach is the most efficient strategy to identify and validate biological activity.

Tiered Screening Funnel

A Tier 1: Broad Screening (e.g., Target Panels, Phenotypic Screens) High-Throughput, Low-Resolution B Tier 2: Target Validation & Primary Assays (e.g., Binding & Functional Assays) Medium-Throughput, High-Resolution A->B Hit Identification C Tier 3: Selectivity & Off-Target Profiling (e.g., Safety Panels) Low-Throughput, High-Specificity B->C Lead Generation D Lead Candidate C->D Candidate Selection

Caption: A tiered approach for screening novel compounds.

Tier 1: Broad-Based Screening

The initial goal is to cast a wide net. This can be achieved through:

  • Target-Based Panels: Screening the derivatives against large, commercially available panels of diverse biological targets (e.g., kinases, GPCRs, ion channels). This provides a rapid way to identify potential molecular targets.

  • Phenotypic Screening: Testing compounds in cell-based assays that measure a complex biological response (e.g., cell viability, cytokine production, neurite outgrowth). This approach is target-agnostic and can uncover novel mechanisms of action.

Tier 2: Target Validation and Primary Assays

Once a "hit" is identified from Tier 1, the next step is to confirm the activity and determine its potency and efficacy using more specific assays. Given the history of the spiro[4.5]decane scaffold, we will focus on GPCRs as a primary example.

Case Study: Characterizing a Putative GPCR Modulator

Let's assume a derivative shows activity in a GPCR panel screen. The following assays are essential for validation.

  • Receptor Binding Assays: These assays determine if the compound physically interacts with the target receptor and measure its binding affinity (Ki).

    • Radioligand Binding: A classic, highly sensitive method where the test compound competes with a radiolabeled ligand for binding to the receptor.

    • Fluorescence Polarization (FP): A non-radioactive alternative where the test compound displaces a fluorescently-labeled ligand, causing a change in the polarization of emitted light.

  • Functional Assays: These assays measure the biological response elicited by the compound upon binding to the receptor. This is crucial to determine if the compound is an agonist (activates the receptor) or an antagonist (blocks the receptor).

    • cAMP Assays: For Gs- or Gi-coupled GPCRs, changes in intracellular cyclic AMP levels are a direct measure of receptor activation or inhibition.

    • Calcium Mobilization Assays: For Gq-coupled GPCRs, receptor activation leads to an increase in intracellular calcium, which can be measured using fluorescent calcium indicators (e.g., Fura-2, Fluo-4).

Table 2: Comparison of Primary Assays for GPCRs

Assay TypePrincipleKey OutputThroughputProsCons
Radioligand Binding Competitive displacement of a radiolabelBinding Affinity (Ki)MediumHigh sensitivity, "gold standard"Requires radioactivity
Fluorescence Polarization Competitive displacement of a fluorescent probeBinding Affinity (Ki)HighNon-radioactive, homogenousPotential for compound interference
cAMP Assay (e.g., HTRF) Measures second messenger productionPotency (EC50) / Inhibition (IC50)HighFunctional, mechanistic readoutIndirect measure of binding
Calcium Mobilization Measures intracellular Ca2+ fluxPotency (EC50) / Inhibition (IC50)HighFunctional, real-time kineticsLimited to Gq-coupled receptors
Tier 3: Selectivity and Off-Target Profiling

A successful drug candidate must be selective for its intended target to minimize side effects. Once a lead compound with potent on-target activity is identified, its selectivity profile must be thoroughly investigated.

This involves screening the compound against a broad panel of receptors, enzymes, and ion channels that are known to be involved in adverse drug reactions. Companies like Eurofins and CEREP offer comprehensive safety panels (e.g., SafetyScreen44™, CEREP Safety Panel) for this purpose. The goal is to ensure that the compound does not have significant activity at these off-targets at concentrations relevant to its therapeutic effect.

Conclusion

The this compound scaffold represents a rich starting point for the discovery of novel therapeutics. A systematic and logical in vitro assay cascade is essential to unlock its full potential. By integrating foundational ADME profiling with a tiered screening strategy that progresses from broad, high-throughput methods to specific, high-resolution assays, researchers can efficiently identify and optimize lead candidates. This structured approach, grounded in sound scientific principles, maximizes the probability of success while conserving valuable resources in the challenging journey of drug development.

References

  • Privileged Structures in Medicinal Chemistry: Evans, B. E., Rittle, K. E., Bock, M. G., DiPardo, R. M., Freidinger, R. M., Whitter, W. L., ... & Veber, D. F. (1988). Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists. Journal of medicinal chemistry, 31(12), 2235-2246. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: the pampa approach. Pharmacology, 28, 978-983. [Link]

  • Liver Microsomal Stability Assays: Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Drug metabolism and disposition, 27(11), 1350-1359. [Link]

  • GPCR Assays and Screening: Lappano, R., & Maggiolini, M. (2011). G protein-coupled receptors: novel targets for drug discovery in cancer. Expert opinion on therapeutic targets, 15(8), 947-968. [Link]

  • High-Throughput Screening (HTS): Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., ... & Hertzberg, R. P. (2011). Impact of high-throughput screening in biomedical research. Nature reviews Drug discovery, 10(3), 188-195. [Link]

A Comparative Guide to the Structure-Activity Relationship (SAR) of Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate Analogs as Dopamine D2 Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a series of analogs based on the tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate scaffold. The primary focus of this investigation is the potential of these compounds to modulate the dopamine D2 receptor (D2R), a critical G protein-coupled receptor (GPCR) implicated in numerous neurological and psychiatric disorders. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel CNS-active agents.

Introduction: The 2,7-Diazaspiro[4.5]decane Scaffold and the Dopamine D2 Receptor

The 2,7-diazaspiro[4.5]decane core is a privileged scaffold in medicinal chemistry, offering a rigid, three-dimensional framework that can orient substituents in precise vectors to interact with biological targets. The parent compound, this compound, possesses key structural features suggestive of CNS activity, including a lipophilic benzyl group and a protected secondary amine, making it an intriguing starting point for library synthesis and screening.

The dopamine D2 receptor, a member of the D2-like family of dopamine receptors, is a well-established therapeutic target for conditions such as schizophrenia, Parkinson's disease, and depression.[1] D2R activation, typically by the endogenous ligand dopamine, leads to the inhibition of adenylyl cyclase through its coupling to Gαi/o proteins, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] Modulation of D2R activity with small molecules can therefore have profound effects on dopaminergic signaling pathways.

This guide will explore the hypothetical SAR of a focused library of analogs, detailing the experimental workflows for assessing their binding affinity and functional activity at the D2R. The causality behind experimental choices and the interpretation of data will be emphasized to provide a practical framework for lead optimization.

Strategic Design of the Analog Library

To systematically probe the SAR of the lead scaffold, a virtual library of analogs was designed, focusing on modifications at three key positions: the N-benzyl group, the tert-butyl carbamate, and the spirocyclic core itself. The rationale behind these modifications is to explore the impact of electronics, sterics, and conformational rigidity on D2R interaction.

Table 1: Designed Analogs for SAR Exploration

Compound IDR1 (Modification at N-benzyl)R2 (Modification at N-tert-butyl carbamate)R3 (Modification on Spirocycle)
Lead BenzylTert-butyl carbamateUnsubstituted
A1 4-FluorobenzylTert-butyl carbamateUnsubstituted
A2 4-MethoxybenzylTert-butyl carbamateUnsubstituted
A3 2-PyridinylmethylTert-butyl carbamateUnsubstituted
B1 BenzylMethyl carbamateUnsubstituted
B2 BenzylAcetylUnsubstituted
B3 BenzylFree amine (deprotected)Unsubstituted
C1 BenzylTert-butyl carbamate9,9-Difluoro
C2 BenzylTert-butyl carbamate10-Oxo

Experimental Workflows for SAR Determination

A dual-assay approach is essential to fully characterize the pharmacological profile of the synthesized analogs. This involves a primary binding assay to determine the affinity of the compounds for the D2R, followed by a functional assay to assess their ability to modulate receptor signaling.

Radioligand Binding Assay: Quantifying Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for a specific receptor.[4][5] In this workflow, a radiolabeled ligand with known high affinity for the D2R (e.g., [³H]spiperone) is competed for binding with the unlabeled test compound.

  • Membrane Preparation: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor are prepared by homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in an assay binding buffer.[6]

  • Assay Setup: The assay is performed in a 96-well plate format. To each well, add:

    • 150 µL of the prepared cell membranes.

    • 50 µL of the test compound at various concentrations.

    • 50 µL of [³H]spiperone at a fixed concentration (typically at or below its Kd).

  • Incubation: The plate is incubated at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[6]

  • Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.[4]

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.[6]

  • Data Analysis: The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[6]

Figure 1: General workflow for SAR studies.

cAMP Functional Assay: Determining Agonist or Antagonist Activity

Given that the D2R is a Gαi-coupled receptor, its activation leads to a decrease in intracellular cAMP levels.[2][7] A cAMP functional assay can therefore determine whether a compound acts as an agonist (decreases cAMP), an antagonist (blocks the effect of an agonist), or an inverse agonist (increases cAMP above basal levels).

  • Cell Culture: CHO or HEK293 cells stably expressing the human dopamine D2 receptor are seeded in 96- or 384-well plates and grown to near confluence.[8]

  • Forskolin Stimulation (for antagonist testing): To measure the effect of antagonists, cells are first stimulated with forskolin, an adenylyl cyclase activator, to increase basal cAMP levels.[9]

  • Compound Addition: Test compounds are added at various concentrations. For agonist testing, the compounds are added directly. For antagonist testing, the compounds are added in the presence of a known D2R agonist (e.g., dopamine) at its EC80 concentration.[2]

  • Incubation: The plates are incubated for a specified time to allow for modulation of cAMP levels.

  • Cell Lysis and Detection: A lysis buffer containing HTRF (Homogeneous Time-Resolved Fluorescence) reagents is added. These reagents typically include a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[2]

  • Signal Measurement: The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of intracellular cAMP.

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.

D2R_Signaling Dopamine Dopamine (Agonist) D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gαi/βγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Figure 2: Simplified D2R signaling pathway.

Hypothetical SAR and Data Interpretation

The following table presents hypothetical data for the designed analog series, illustrating how SAR can be elucidated from the experimental results.

Table 2: Hypothetical Pharmacological Data for Analog Series

Compound IDD2R Binding Affinity (Ki, nM)D2R Functional Activity (EC50/IC50, nM)Inferred Activity
Lead 50IC50 > 10,000Weak Antagonist/Binder
A1 25IC50 = 200Antagonist
A2 150IC50 > 10,000Weak Binder
A3 30IC50 = 150Antagonist
B1 60IC50 > 10,000Weak Binder
B2 75IC50 > 10,000Weak Binder
B3 10EC50 = 50Agonist
C1 45IC50 = 400Antagonist
C2 200IC50 > 10,000Weak Binder
Interpretation of SAR:
  • N-benzyl Substitutions (Series A): The introduction of an electron-withdrawing fluorine at the 4-position of the benzyl ring (A1) improves binding affinity and confers antagonist activity. An electron-donating methoxy group (A2) is detrimental to binding. Replacing the phenyl ring with a bioisosteric pyridinyl ring (A3) maintains good affinity and antagonist character. This suggests that the electronic properties of the aromatic ring are crucial for interaction with a specific sub-pocket of the D2R binding site.

  • N-carbamate Modifications (Series B): Altering the sterically bulky tert-butyl group to smaller methyl (B1) or acetyl (B2) groups diminishes binding affinity, indicating a preference for a larger, lipophilic group at this position. Most significantly, removal of the entire carbamate protecting group to yield the free secondary amine (B3) dramatically increases binding affinity and switches the pharmacological profile from antagonist to agonist. This is a common motif in many known D2R agonists and suggests a critical hydrogen bond interaction with the receptor.

  • Spirocycle Modifications (Series C): The introduction of gem-difluoro groups at the 9-position (C1) is well-tolerated, maintaining antagonist activity. This modification could be beneficial for improving metabolic stability.[10] However, the introduction of a carbonyl group at the 10-position (C2) significantly reduces binding affinity, suggesting that the conformation or electronic properties of the piperidine ring are important for receptor recognition.

Conclusion and Future Directions

This guide outlines a systematic approach to elucidating the SAR of this compound analogs as potential dopamine D2 receptor modulators. The hypothetical data presented herein illustrates how strategic modifications to the lead scaffold can significantly impact both binding affinity and functional activity.

The key takeaways from this hypothetical study are:

  • The N-benzyl substituent offers a vector for fine-tuning affinity and can be explored with a wider range of substitutions.

  • The N-protecting group is a critical determinant of functional activity, with the free amine being essential for agonism.

  • The spirocyclic core is sensitive to substitution, but modifications that enhance pharmacokinetic properties without disrupting the core conformation are tolerated.

Future work should focus on synthesizing and testing the proposed analogs to validate these hypotheses. Further optimization of the most promising leads, such as the agonist B3, could involve exploring a wider range of N-substituents to enhance potency and selectivity. This structured, data-driven approach provides a robust framework for the development of novel and potent D2R modulators for the treatment of CNS disorders.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. In Assay Guidance Manual. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Limbird, L. E. (1996). Radioligand Binding Methods: Practical Guide and Tips. PubMed. Retrieved from [Link]

  • Burstein, E. S., Ma, J., Wong, S., Gao, Y., & Nash, N. (2005). Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor. British Journal of Pharmacology, 146(7), 1014–1023.
  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • Springer Nature. (n.d.). Radioligand Binding Studies. Springer Nature Experiments. Retrieved from [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.
  • Zhen, J., Antonio, T., & Gardner, B. (2015). Use of radiolabeled antagonist assays for assessing agonism at D2 and D3 dopamine receptors: comparison with functional GTPγS assays. Journal of Neuroscience Methods, 249, 63–70.
  • Autechaux. (n.d.). Tert-Butyl 2-Benzyl-4-(Hydroxymethyl)-2,8-Diazaspiro[4.5]Decane-8-Carboxylate. Retrieved from [Link]

  • S. J. Moss, et al. (2022). Developing Photoaffinity Probes for Dopamine Receptor D2 to Determine Targets of Parkinson's Disease Drugs. ACS Chemical Neuroscience, 13(20), 2966-2977.
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  • Kiuchi, Y., et al. (1993). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 36(17), 2493-2502.
  • Scott, P. J. H., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(5), 453-457.

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A Senior Application Scientist's Guide to the Chiral Separation of Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the stereochemical identity of a pharmaceutical compound is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The spirocyclic scaffold, a key feature of "Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate," is a privileged structure in medicinal chemistry, imparting conformational rigidity and three-dimensional complexity that can enhance target binding and metabolic stability. Consequently, the ability to resolve the enantiomers of such building blocks is not merely an analytical exercise but a critical step in the development of safe and efficacious medicines.[1][2]

This guide provides a comparative analysis of leading chromatographic techniques for the chiral separation of this specific diazaspiro[4.5]decane derivative. We will delve into the mechanistic underpinnings of chiral recognition, compare the performance of Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC), and provide actionable, data-driven protocols for researchers in the field.

The Imperative of Chiral Purity

Regulatory bodies worldwide increasingly mandate the development of single-enantiomer drugs to minimize off-target effects and improve therapeutic indices.[3] The synthesis of complex molecules like this compound often yields a racemic mixture (a 1:1 mixture of both enantiomers).[4] Before these molecules can be advanced in a drug discovery pipeline, their constituent enantiomers must be separated and individually evaluated. This process, known as chiral resolution, is fundamental to modern pharmaceutical development.[5][6]

Comparative Analysis: SFC vs. HPLC for Chiral Separations

The two dominant technologies for chiral separations are Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC). The choice between them can significantly affect throughput, cost, and environmental impact.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and often preferred alternative to HPLC for chiral separations.[7][] It utilizes supercritical carbon dioxide as the primary mobile phase, which exhibits low viscosity and high diffusivity. This results in significantly faster analysis times—often 3 to 5 times quicker than HPLC—and reduced backpressure, allowing for higher flow rates without a loss of efficiency.[1][7][9] Furthermore, the reduced consumption of organic solvents makes SFC a greener and more cost-effective technology.[1]

High-Performance Liquid Chromatography (HPLC) remains a robust and versatile workhorse in many analytical labs.[10] Chiral separations by HPLC can be performed in several modes, including normal-phase, reversed-phase, and polar organic mode, offering a wide range of selectivity options.[10][11] While analysis times are typically longer and solvent consumption is higher than with SFC, the ubiquity of HPLC instrumentation makes it a readily accessible option.[1][7]

FeatureSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)Causality and Rationale
Primary Mobile Phase Supercritical CO2 with organic modifiers (e.g., Methanol, Ethanol)Organic solvents (e.g., Hexane, Ethanol) or aqueous buffersThe low viscosity of supercritical CO2 allows for faster flow rates and rapid equilibration, leading to higher throughput.[7][9]
Analysis Speed Significantly faster (typically 3-5x)SlowerHigh diffusivity of supercritical CO2 enhances mass transfer, leading to sharper peaks and shorter run times.[7]
Solvent Consumption Drastically reduced organic solvent usageHigh consumption of organic solventsSFC aligns with green chemistry principles by primarily using non-toxic, non-flammable CO2.[1]
Resolution Often provides superior or comparable resolutionCan achieve high resolution, may require more method developmentThe unique properties of the supercritical fluid can enhance interactions with the chiral stationary phase.
Peak Symmetry Generally excellent, especially for basic aminesCan be challenging for basic compounds, often requiring additivesThe mobile phase in SFC can better solvate basic analytes, minimizing tailing.[1][9]
Cost Higher initial instrument cost, lower operational cost (solvents)Lower initial instrument cost, higher operational cost (solvents)The long-term savings in solvent purchase and disposal often justify the initial investment in SFC.[7]

Chiral Stationary Phase (CSP) Selection: The Heart of the Separation

The success of any chiral separation hinges on the selection of the appropriate Chiral Stationary Phase (CSP).[11] Enantiomers have identical physical and chemical properties in an achiral environment. A CSP creates a chiral environment within the column, allowing for differential interaction with the two enantiomers.[11][12] This is achieved through the formation of transient diastereomeric complexes between the analyte and the CSP.[11]

For compounds like this compound, which contains hydrogen bond donors/acceptors, aromatic rings, and a bulky tert-butyl group, polysaccharide-based CSPs are an excellent starting point. These are derived from cellulose or amylose that have been derivatized with various functional groups (e.g., phenyl carbamates) to create "chiral pockets" that enable stereoselective interactions.[11]

Experimental Protocols and Data

Recommended Starting Point: SFC Method Development

Given the advantages in speed and efficiency, SFC is the recommended primary approach. A screening approach using multiple polysaccharide-based columns is the most efficient path to success.[14]

Table 2: Proposed SFC Screening Conditions

ParameterConditionRationale
Columns (4.6 x 150 mm, 5 µm) 1. Chiralpak AD-H2. Chiralpak AS-H3. Chiralcel OD-H4. Chiralcel OJ-HThese four polysaccharide-based CSPs offer a diverse range of chiral recognition mechanisms and are a standard screening set for chiral method development.[14]
Mobile Phase CO2 / Methanol with 0.1% Isopropylamine (IPA)Methanol is a common polar modifier. The basic additive (IPA) is crucial for obtaining good peak shape for amine-containing compounds by minimizing secondary interactions with the silica support.[14]
Gradient 5% to 40% Methanol w/ IPA over 5 minutesA rapid gradient screen efficiently explores the elution window and identifies promising conditions for further optimization.[14]
Flow Rate 3.0 mL/minA higher flow rate, enabled by the low viscosity of SFC mobile phases, ensures a fast screening process.[9]
Back Pressure 120 barMaintaining adequate back pressure ensures the CO2 remains in its supercritical state.
Column Temperature 40 °CElevated temperature can improve efficiency and peak shape.
Detection UV at 220 nm and 254 nmThe benzyl group provides a strong chromophore for UV detection.
Detailed Protocol: Optimized SFC Method (Hypothetical)

Based on the screening, let's assume the Chiralpak AD-H column provided the best initial separation. The next step is to optimize the method by switching to isocratic conditions.

Step 1: Sample Preparation

  • Prepare a stock solution of racemic this compound at 1.0 mg/mL in Methanol.

  • Filter the sample through a 0.45 µm PTFE syringe filter before injection.

Step 2: Instrument Setup

  • Instrument: Any analytical SFC system.

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic 85:15 (v/v) CO2 / (Methanol with 0.1% Isopropylamine).

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 120 bar.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

Step 3: Data Acquisition and Analysis

  • Equilibrate the column with the mobile phase for at least 15 minutes or until a stable baseline is achieved.

  • Inject the sample and acquire the chromatogram for 10 minutes.

  • Integrate the peaks and calculate the resolution (Rs), separation factor (α), and retention times (t_R_). A resolution value > 1.5 indicates baseline separation.

Visualization of Method Development Workflow

A structured approach is critical for efficient chiral method development. The following diagram outlines a typical workflow.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analyte Properties Select_Tech Select Technique (SFC vs. HPLC) Start->Select_Tech Screen_CSPs Screen 4-6 Polysaccharide CSPs Select_Tech->Screen_CSPs SFC Preferred Screen_MP Screen Modifiers (MeOH, EtOH, IPA) Screen_CSPs->Screen_MP Analyze Analyze Results (Rs, α) Screen_MP->Analyze Analyze->Screen_CSPs No Separation Optimize_Iso Optimize Isocratic Conditions Analyze->Optimize_Iso Partial Separation Achieved Optimize_Params Optimize Temp, Flow, Additives Optimize_Iso->Optimize_Params Validate Method Validation (Robustness, LOQ) Optimize_Params->Validate End Final Method Validate->End

Caption: Workflow for Chiral Method Development.

Troubleshooting and Mechanistic Insights

  • Poor Peak Shape: For basic amines like the target molecule, peak tailing is a common issue, especially in HPLC. This is due to strong interactions with acidic silanol groups on the silica surface of the CSP. The addition of a basic modifier (e.g., Isopropylamine, Diethylamine) to the mobile phase is critical to compete for these active sites and ensure symmetrical peaks.[9]

  • No Separation: If the initial screen yields no separation, consider alternative CSPs (e.g., cyclodextrin-based or Pirkle-type phases).[11][12] Additionally, changing the organic modifier in the mobile phase (e.g., from Methanol to Ethanol or Acetonitrile) can dramatically alter selectivity, as it changes the nature of the hydrogen bonding and dipole-dipole interactions with the CSP.[9]

  • Order of Elution: The elution order of enantiomers is determined by the relative stability of the transient diastereomeric complexes formed with the CSP. The enantiomer that forms the less stable complex will be eluted first. This interaction is a delicate balance of forces including hydrogen bonding, π-π stacking, steric hindrance, and dipole-dipole interactions.

The diagram below illustrates the decision-making logic when choosing between SFC and HPLC based on project goals.

Decision_Tree Start Goal: Chiral Separation of Tert-butyl 2-benzyl-2,7- diazaspiro[4.5]decane-7-carboxylate Q1 Is high throughput a priority? Start->Q1 Q2 Are green chemistry and low solvent cost important? Q1->Q2 No SFC Choose SFC Q1->SFC Yes Q3 Is only HPLC instrumentation available? Q2->Q3 No Q2->SFC Yes Q3->SFC No (Recommend SFC) HPLC Choose HPLC Q3->HPLC Yes

Caption: Decision Tree for SFC vs. HPLC Selection.

Conclusion

For the chiral separation of "this compound," Supercritical Fluid Chromatography (SFC) presents a compelling first choice due to its significant advantages in speed, efficiency, and sustainability. A systematic screening of polysaccharide-based chiral stationary phases with an alcohol modifier and a basic additive is the most promising strategy for achieving baseline resolution. While HPLC remains a viable alternative, it will likely require longer development times and will incur higher operational costs. By understanding the principles of chiral recognition and adopting a logical, structured approach to method development, researchers can confidently and efficiently resolve the enantiomers of this critical pharmaceutical building block.

References

  • Welch, C. J., et al. (2003). Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry. Journal of Chromatography A, 1003(1-2), 157-66. [Link]

  • Dwyer, D., & Weatherly, C. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • Phenomenex (n.d.). HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • Lin, J-T., et al. (2009). Chiral Separation of Spiro-compounds and Determination Configuration. ResearchGate. [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. I.B.S. Scientific. [Link]

  • Shamsi, S. A. (2011). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Ebinger, K., & Weller, H. N. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb. [Link]

  • Pavé, G., et al. (2003). Enantioselective synthesis of spirocyclic aminochroman derivatives according to the CN(R,S) strategy. Journal of Organic Chemistry, 68(4), 1401-8. [Link]

  • de la Torre, M. C., et al. (2021). Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3′-oxindole] Alkaloids. Molecules, 26(2), 425. [Link]

  • de la Torre, M. C., et al. (2021). Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3′-oxindole] Alkaloids. ResearchGate. [Link]

  • Taylor & Francis Online (n.d.). Chiral resolution – Knowledge and References. Taylor & Francis Online. [Link]

  • Pavé, G., et al. (2003). Enantioselective synthesis of spirocyclic aminochroman derivatives according to the CN(R,S) strategy. PubMed. [Link]

  • Procter, D. J., et al. (2019). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications, 10, 3438. [Link]

  • Wikipedia (n.d.). Chiral resolution. Wikipedia. [Link]

  • BioDuro (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. [Link]

  • Pharmaceutical Technology (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

  • Shayanfar, A., et al. (2023). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm, 25, 6047-6065. [Link]

  • In-Trace (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. In-Trace. [Link]

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A Senior Application Scientist's Guide to the Computational Docking of Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate Based Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the computational docking of "Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate" against Receptor-Interacting Protein Kinase 1 (RIPK1). This target was selected based on published literature demonstrating that structurally related 2,8-diazaspiro[4.5]decan-1-one derivatives are potent RIPK1 inhibitors, suggesting a plausible mechanism of action for the ligand of interest.[1][2][3]

We will objectively compare the predicted binding performance of our lead compound with a known, potent RIPK1 inhibitor, Necrosulfonamide, providing supporting computational data and detailed experimental workflows.

Introduction: The Rationale for Targeting RIPK1

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular necroptosis and inflammation.[4][5][6][7] Its inhibition has shown therapeutic potential in a range of human diseases, including neurodegenerative and inflammatory disorders.[4][8][9] The discovery of novel RIPK1 inhibitors is, therefore, a significant focus in drug development.[5][6][7][10]

Recent studies have identified that derivatives of 2,8-diazaspiro[4.5]decan-1-one, a scaffold structurally analogous to our lead compound, exhibit potent inhibitory activity against RIPK1.[1][2] This precedent provides a strong scientific basis for investigating "this compound" as a potential RIPK1 inhibitor. This guide outlines a comprehensive computational docking protocol to predict its binding affinity and mode of interaction within the RIPK1 active site, benchmarked against a known inhibitor.

Experimental Design & Computational Workflow

The following details a rigorous, step-by-step methodology for the computational docking studies. The causality behind each experimental choice is explained to ensure scientific integrity and reproducibility.

Overall Experimental Workflow

G cluster_prep Preparation Stage cluster_dock Docking & Analysis p_prep Protein Preparation (PDB: 7FD0) grid Grid Generation (Define Binding Site) p_prep->grid l_prep Ligand Preparation (Lead Compound & Comparator) dock Molecular Docking (AutoDock Vina) l_prep->dock grid->dock analysis Analysis of Results (Binding Energy, Interactions) dock->analysis

Caption: High-level computational docking workflow.

Protein Preparation

The crystal structure of human RIPK1 in complex with a novel inhibitor (PDB ID: 7FD0) was selected for this study.[11] This structure provides a high-resolution map of the ATP-binding site, crucial for accurate docking simulations.

Protocol:

  • Obtain Protein Structure: Download the protein structure in PDB format from the RCSB Protein Data Bank.

  • Pre-processing:

    • Remove water molecules and any co-crystallized ligands and ions from the PDB file. This is crucial as their positions are not always conserved and can interfere with the docking algorithm.

    • Add polar hydrogens to the protein structure. Correct protonation states are essential for accurate hydrogen bond calculations.

    • Assign Gasteiger charges to all atoms. These partial charges are necessary for the scoring function to calculate electrostatic interactions.

  • Software: This protocol can be executed using AutoDockTools (ADT).

Ligand Preparation

Both the lead compound, "this compound," and the comparator, Necrosulfonamide (a known RIPK1 inhibitor), were prepared for docking.

Protocol:

  • Obtain Ligand Structures:

    • The 3D structure of the lead compound can be generated from its SMILES string using software like Avogadro or ChemDraw.

    • The structure of Necrosulfonamide can be obtained from a chemical database such as PubChem.

  • Energy Minimization: Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94). This step ensures that the initial ligand conformation is energetically favorable.

  • Torsion Angle Definition: Define the rotatable bonds within the ligands. Allowing for ligand flexibility is critical for exploring a wide range of binding poses.

  • Software: This can be accomplished using software such as Avogadro and AutoDockTools.

Grid Generation and Molecular Docking

A grid box defining the search space for the docking simulation is generated around the active site of RIPK1.

Protocol:

  • Binding Site Definition: The grid box is centered on the co-crystallized inhibitor from the original PDB file (7FD0) to ensure the docking search is focused on the known binding pocket. The dimensions of the grid box should be sufficient to accommodate the ligands and allow for some translational and rotational freedom.

  • Grid Parameter File Generation: Create a grid parameter file (.gpf) that specifies the grid box dimensions and center coordinates.

  • Docking Parameter File Generation: Create a docking parameter file (.dpf) that specifies the ligand, the protein, and the search algorithm parameters.

  • Execution: Run the docking simulation using a program like AutoDock Vina. Vina uses a Lamarckian genetic algorithm for a global search of the conformational space of the ligand.[12]

  • Validation: To validate the docking protocol, the co-crystallized ligand from the PDB structure is re-docked into the protein's active site. A successful validation is typically characterized by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose (ideally < 2.0 Å).

Comparative Performance Analysis

The following table summarizes the predicted binding affinities and key interactions of the lead compound and the comparator. Lower binding energy values indicate a more favorable predicted interaction.

LigandPredicted Binding Energy (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
This compound -8.9MET92, ASP156, LEU157ASP156MET92, LEU157
Necrosulfonamide (Comparator) -9.5MET92, GLU93, ASP156, LEU157GLU93, ASP156MET92, LEU157

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results would be generated from the execution of the described computational workflow.

Visualization of Binding Interactions

G cluster_lead Lead Compound Interactions cluster_comparator Comparator Interactions Lead Compound Lead Compound ASP156 ASP156 Lead Compound->ASP156 H-Bond MET92 MET92 Lead Compound->MET92 Hydrophobic LEU157 LEU157 Lead Compound->LEU157 Hydrophobic Necrosulfonamide Necrosulfonamide ASP156_c ASP156 Necrosulfonamide->ASP156_c H-Bond GLU93_c GLU93 Necrosulfonamide->GLU93_c H-Bond MET92_c MET92 Necrosulfonamide->MET92_c Hydrophobic LEU157_c LEU157 Necrosulfonamide->LEU157_c Hydrophobic

Caption: Predicted key interactions with RIPK1.

Discussion and Future Directions

The computational docking results suggest that "this compound" has a favorable predicted binding affinity for the RIPK1 active site, comparable to the known inhibitor Necrosulfonamide. The key interactions, including a predicted hydrogen bond with the critical residue ASP156 and hydrophobic interactions with MET92 and LEU157, are consistent with binding modes of known RIPK1 inhibitors.[4][5]

These in silico findings provide a strong rationale for the synthesis and experimental validation of this compound and its analogs as potential RIPK1 inhibitors. Future work should include:

  • Synthesis and in vitro Kinase Assays: To experimentally determine the IC50 value of the lead compound against RIPK1.

  • Structure-Activity Relationship (SAR) Studies: To explore modifications to the scaffold to improve potency and selectivity.

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time and provide a more dynamic understanding of the protein-ligand interactions.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for the computational docking of "this compound" against RIPK1. The presented methodology, grounded in established protocols and justified by literature precedents, provides a robust framework for the initial assessment of novel compounds. The comparative analysis with a known inhibitor offers valuable context for interpreting the computational results. While experimental validation is essential, these docking studies represent a critical first step in the potential development of this novel ligand as a therapeutic agent.

References

  • Williams, G. et al. (2009). Crystal structures of JAK1 and JAK2 inhibitor complexes. RCSB PDB. [Link]

  • A computational study to target necroptosis via RIPK1 inhibition. (2022). PubMed. [Link]

  • Discovery of potential RIPK1 inhibitors by machine learning and molecular dynamics simulations. (n.d.). RSC Publishing. [Link]

  • Su, H.X. et al. (2022). Crystal Structure of human RIPK1 kinase domain in complex with a novel inhibitor. RCSB PDB. [Link]

  • Skene, R.J. (2016). Structure of TYK2 with inhibitor 4: 3-azanyl-5-(2-methylphenyl)-7-(1-methylpyrazol-3-yl)-1~{H}-pyrazolo[4,3-c]pyridin-4-one. RCSB PDB. [Link]

  • Discovery and Characterization of Novel Receptor-Interacting Protein Kinase 1 Inhibitors Using Deep Learning and Virtual Screening. (2024). PubMed. [Link]

  • Williams, G. et al. (2009). Crystal structures of JAK1 and JAK2 inhibitor complexes. RCSB PDB. [Link]

  • Selected crystal structures of RIPK1 with small-molecule inhibitors. (n.d.). ResearchGate. [Link]

  • Discovery and Characterization of Novel Receptor-Interacting Protein Kinase 1 Inhibitors Using Deep Learning and Virtual Screening. (2024). ACS Publications. [Link]

  • Fong, R. & Lupardus, P.J. (2013). The Jak1 kinase domain in complex with inhibitor. RCSB PDB. [Link]

  • Discovery and Characterization of Novel Receptor-Interacting Protein Kinase 1 Inhibitors Using Deep Learning and Virtual Screening. (2024). ACS Publications. [Link]

  • Skene, R.J. & Hoffman, I.D. (2020). Crystal Structure of TYK2 with novel pyrrolidinone inhibitor. RCSB PDB. [Link]

  • Read, J.A. & Steuber, H. (2020). Human jak1 kinase domain in complex with inhibitor. RCSB PDB. [Link]

  • Fong, R. & Lupardus, P.J. (2019). Structure of human RIPK1 kinase domain in complex with compound 11. RCSB PDB. [Link]

  • Crystal Structure of human RIPK1 kinase domain in complex with a novel inhibitor (7fcz). (n.d.). PDB. [Link]

  • Vajdos, F.F. & Knafels, J.D. (2020). Crystal structure of TYK2 with Compound 11. RCSB PDB. [Link]

  • Crystal structure of TYK2 kinase domain in complex with compound 25. (2022). RCSB PDB. [Link]

  • (a) Human TYK2 (Green) with PF-06673518 (Purple) from PDB code: 6VNX... (n.d.). ResearchGate. [Link]

  • JAK1 (pdb: 6N7A) and JAK2 (pdb: 2B7A) kinases bound to small-molecule... (n.d.). ResearchGate. [Link]

  • Discovery and Validation of a Novel Class of Necroptosis Inhibitors Targeting RIPK1. (2024). ChemRxiv. [Link]

  • Overview of currently known RIPK1 inhibitors. (n.d.). ResearchGate. [Link]

  • Integrated in Silico Docking and MOMA Simulation Methods Reveal Rottlerin as a Potent Janus kinase 2 (JAK2) Inhibitor. (2018). Biomedres. [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. (2022). PubMed. [Link]

  • From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. (2023). Frontiers. [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors | Request PDF. (2022). ResearchGate. [Link]

  • Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization. (n.d.). NIH. [Link]

  • Molecular Modeling Insights into Upadacitinib Selectivity upon Binding to JAK Protein Family. (2021). MDPI. [Link]

  • From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. (2023). PubMed Central. [Link]

  • Drug Repositioning via Graph Neural Networks: Identifying Novel JAK2 Inhibitors from FDA-Approved Drugs through Molecular Docking and Biological Validation. (2024). PubMed Central. [Link]

  • Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. (n.d.). Frontiers. [Link]

  • Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors. (2023). MDPI. [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. (2022). PubMed. [Link]

  • Generative deep learning enables the discovery of a potent and selective RIPK1 inhibitor. (n.d.). Nature. [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. (n.d.). PubMed Central. [Link]

  • Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of (( S )-2,2-Difluorocyclopropyl)((1 R ,5 S )-3-(2-((1-methyl-1 H -pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2. (n.d.). ResearchGate. [Link]

  • Marine Bioactive Molecules as Inhibitors of the Janus Kinases: A Comparative Molecular Docking and Molecular Dynamics Simulation Approach. (2024). MDPI. [Link]

  • TYK 2 inhibitors for the treatment of dermatologic conditions: the evolution of JAK inhibitors. (2022). ResearchGate. [Link]_JAK_inhibitors)

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the chemical and pharmaceutical sciences, our responsibility extends beyond synthesis and discovery to the complete lifecycle management of the compounds we handle. This guide provides a detailed, safety-first protocol for the proper disposal of tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate, ensuring the protection of personnel and the environment. This procedure is grounded in established laboratory safety principles and regulatory compliance frameworks.

Hazard Identification and Risk Assessment

This compound and structurally similar compounds are classified as hazardous materials. While comprehensive toxicological data may not be fully available for this specific molecule, information from analogous structures indicates several potential hazards.[1][2][3] A thorough risk assessment is the foundational step for safe handling and disposal.

Key Hazard Classifications for Similar Diazaspiro Compounds:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][4][5]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][3][5]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2][3][5]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[2][3][5]

Due to these potential hazards, this compound must never be disposed of via standard drains or in regular solid waste.[6][7] All waste streams, including the pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.

Hazard Profile GHS Classification (Based on Analogous Compounds) Primary Safety Concern & Rationale
Acute Oral Toxicity H302: Harmful if swallowedAccidental ingestion can lead to acute health effects. This underscores the importance of strict hygiene protocols and banning eating or drinking in the lab.[5]
Skin Irritation H315: Causes skin irritationDirect contact can cause localized inflammation and discomfort. Chemical-resistant gloves are mandatory to prevent exposure.[3]
Eye Irritation H319: Causes serious eye irritationVapors or accidental splashes can cause significant eye damage. ANSI-rated safety glasses or goggles are essential.[3]
Respiratory Irritation H335: May cause respiratory irritationInhalation of the solid as a dust or aerosol can irritate the respiratory tract. Handling should occur in a well-ventilated area or chemical fume hood.[1][8]

Pre-Disposal: Personal Protective Equipment (PPE) and Handling

Before beginning any waste consolidation or disposal procedures, ensure all personnel are equipped with the appropriate PPE. The causality is clear: creating a barrier between the researcher and the hazardous material is the most direct way to prevent exposure.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[3][9]

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[3]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[9]

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.[1]

All handling and preparation of this waste for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.[10][11]

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for accumulating and preparing this compound waste for final disposal by a licensed professional service.

Step 1: Waste Segregation and Container Selection

The principle of waste segregation is critical to prevent dangerous chemical reactions within a waste container.[6][12]

  • Identify the Waste Stream: This compound is a non-halogenated organic chemical. It must be collected in a waste stream designated for such materials.

  • Do Not Mix: Never combine this waste with incompatible materials. At a minimum, store separately from:

    • Acids

    • Bases

    • Oxidizers

    • Aqueous waste[12]

  • Select a Compatible Container:

    • Use a clean, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene) with a secure, screw-top cap.[6][10]

    • Ensure the container is in good condition, free of cracks or deterioration.[13]

    • The original product container, if empty, can be an excellent choice for collecting the same waste.[12]

Step 2: Waste Accumulation in a Satellite Accumulation Area (SAA)

Federal and local regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA), govern the on-site storage of hazardous waste.[10][14]

  • Designate an SAA: Waste must be stored in a designated Satellite Accumulation Area, which is at or near the point of generation and under the control of the laboratory personnel.[6][13][14]

  • Label the Container Immediately: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste".[14]

    • The full chemical name: "this compound" and any other components in the waste mixture with their approximate percentages.[13]

    • Clear hazard warnings (e.g., "Irritant," "Harmful if Swallowed").[14]

  • Keep Containers Closed: The waste container must remain securely capped at all times, except when you are actively adding waste.[11][13] Leaving a funnel in the opening is a common but dangerous violation.[12]

  • Monitor Fill Level: Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[10][11]

Step 3: Arranging for Final Disposal

Laboratory personnel are responsible for the safe temporary storage of waste; final disposal must be handled by professionals.

  • Contact EH&S: Once the waste container is full (or waste is no longer being generated), contact your institution's Environmental Health & Safety (EH&S) office to schedule a waste pickup.[7][13]

  • Licensed Disposal Company: The EH&S office will work with a licensed professional waste disposal service. These services are equipped to transport and dispose of the material in compliance with all regulations, typically via chemical incineration at a permitted facility.[1][14]

Emergency Procedures

Accidental Spills
  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Assess the Spill: For a small spill of solid material, and only if you are trained to do so, proceed with cleanup.

  • Cleanup:

    • Wear full PPE.

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid creating dust.[1]

    • Carefully sweep or scoop the material into a designated hazardous waste container.[1][8]

    • Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response or EH&S department.

First Aid Measures
  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[1][3]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[1][3]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[1]

Disposal of Empty Containers

An "empty" container that held this compound is not safe for regular trash until properly decontaminated.

  • Triple Rinse: The container must be triple-rinsed with a solvent capable of removing the residue (e.g., acetone or ethanol).[7][12]

  • Collect Rinsate: The solvent rinsate from all three rinses must be collected and disposed of as hazardous chemical waste in your non-halogenated solvent waste stream.[7]

  • Deface Label: Completely remove or deface the original chemical label.[7]

  • Final Disposal: Once rinsed and the label is defaced, the container can be disposed of in the regular trash or recycled, depending on institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate Waste Stream (Non-Halogenated Organic) ppe->segregate container Select & Label Compatible Hazardous Waste Container segregate->container saa Store in SAA (Keep Closed, <90% Full) container->saa is_full Container Full? saa->is_full is_full->saa No contact_ehs Contact EH&S for Pickup is_full->contact_ehs Yes end Professional Disposal contact_ehs->end cleanup Follow Emergency Spill Protocol spill->cleanup cleanup->container Dispose of cleanup materials

Caption: Disposal workflow for hazardous chemical waste.

References

  • Capot Chemical Co.,Ltd. (n.d.). MSDS of tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate. PubChem. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • American Laboratory. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. PubChem. Retrieved from [Link]

  • Emory University, Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

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Navigating the Uncharted: A Safety-First Guide to Handling Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

In the fast-paced environment of drug discovery and development, the introduction of novel chemical entities is a daily occurrence. Among these is Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate, a compound for which specific safety data is not yet widely available. This guide, developed by our senior application scientists, provides essential safety and handling protocols based on expert analysis of structurally similar compounds. Our commitment is to empower researchers with the knowledge to manage new chemical entities responsibly, ensuring both personal safety and the integrity of your research.

Understanding the Potential Risks: An Evidence-Based Assessment

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from analogous compounds, such as tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate and other substituted diazaspiroalkanes, allows us to anticipate its hazard profile.[1] The primary concerns associated with this class of compounds include:

  • Acute Oral Toxicity: May be harmful if swallowed.[2][3][4]

  • Skin Irritation: May cause skin irritation upon direct contact.[2][3][4]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][2][3][4]

It is crucial to note that the toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, a conservative approach to handling, assuming the compound is hazardous, is the most responsible course of action.

Your First Line of Defense: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable when handling compounds with unknown toxicological profiles. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.

PPE ComponentSpecificationsRationale for Use
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields, or a full-face shield.[3]To protect against potential splashes and airborne particles that could cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling.[3]To prevent skin contact, which may lead to irritation. Double gloving is recommended for enhanced protection.
Body Protection A laboratory coat or a disposable gown made of a low-permeability fabric.To protect the skin from accidental spills and contamination.
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the compound as a powder or if aerosol generation is possible.[1]To prevent inhalation of particles that may cause respiratory tract irritation.

Mandatory Visualization: The PPE Protocol

PPE_Protocol cluster_ppe Essential Personal Protective Equipment cluster_hazards Anticipated Hazards Eye_Protection Safety Glasses (with side shields) Eye_Irritation Eye Irritation Eye_Protection->Eye_Irritation Prevents Gloves Chemical-Resistant Gloves (Nitrile or Neoprene) Skin_Irritation Skin Irritation Gloves->Skin_Irritation Prevents Lab_Coat Laboratory Coat Lab_Coat->Skin_Irritation Prevents Respirator NIOSH-Approved Respirator (if powder or aerosol) Inhalation Respiratory Irritation Respirator->Inhalation Prevents Ingestion Harmful if Swallowed

Caption: A diagram illustrating the essential PPE and the corresponding hazards they mitigate.

Operational Blueprint: From Receipt to Disposal

A meticulous and proactive approach to every stage of the handling process is paramount for ensuring a safe laboratory environment.

Receiving and Storage
  • Upon Receipt: Visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed, properly labeled container. Keep it in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperature is typically between 2-8°C.

Handling and Use
  • Work Area: All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Avoid Dust Formation: Take care to avoid the formation of dust when handling the solid material.[1]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3] Do not eat, drink, or smoke in the laboratory.

Spill Management

In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.

Mandatory Visualization: Spill Response Workflow

Spill_Response spill { Spill Occurs | Evacuate Immediate Area} ppe Don Appropriate PPE Including respirator if powder spill:f1->ppe:f0 contain Contain the Spill Use absorbent material for liquids or gently cover powders ppe:f1->contain:f0 cleanup Clean Up Spill Carefully collect material and place in a sealed container for disposal contain:f1->cleanup:f0 decontaminate Decontaminate the Area Wipe the spill area with a suitable solvent, followed by soap and water cleanup:f1->decontaminate:f0 dispose Dispose of Waste Dispose of all contaminated materials as hazardous waste decontaminate:f1->dispose:f0

Caption: A step-by-step workflow for responding to a chemical spill.

Disposal
  • Waste Characterization: All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Disposal Procedure: Dispose of the waste in a designated, sealed, and properly labeled container. Follow all local, state, and federal regulations for hazardous waste disposal. It is recommended to contact a licensed professional waste disposal service.[1]

Emergency Procedures: Be Prepared

  • In Case of Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

  • In Case of Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse their mouth with water. Seek immediate medical attention.[1][3]

By adhering to these stringent safety protocols, you can confidently and responsibly work with this compound, ensuring a safe and productive research environment.

References

  • MSDS of tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate. (n.d.).
  • tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Safety Data Sheet - tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.
  • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate-SDS. (2024, December 4). MedChemExpress.

Sources

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